(S)-1-(3-nitrophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(3-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPQAVXDUWMFCK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Asymmetric Synthesis of (S)-1-(3-nitrophenyl)ethanol
Abstract: (S)-1-(3-nitrophenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its utility stems from the presence of a stereogenic center and an electron-withdrawing nitro group, which can be readily transformed into other functional groups. This guide provides an in-depth technical overview of the synthesis of this compound via the asymmetric reduction of the prochiral ketone, 3'-nitroacetophenone. We will explore and compare leading chemo-catalytic and biocatalytic methodologies, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of practical and scalable routes to this important chiral alcohol.
Strategic Imperatives in Asymmetric Ketone Reduction
The conversion of a prochiral ketone, such as 3'-nitroacetophenone, into a single enantiomer of the corresponding alcohol is a foundational challenge in modern organic synthesis. The core objective is to deliver a hydride (H⁻) to one of the two enantiotopic faces of the carbonyl group with high fidelity. The primary strategies to achieve this control fall into two major categories: chemo-catalysis, which employs chiral metal complexes or organocatalysts, and biocatalysis, which leverages the inherent stereoselectivity of enzymes.
The choice between these pathways is dictated by factors such as desired scale, substrate scope, cost of goods, operational simplicity, and environmental impact. Chemo-catalytic methods often offer broad applicability and high throughput, while biocatalysis provides exceptional selectivity under mild, aqueous conditions.
Premier Chemo-catalytic Systems
The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a robust and highly predictable method for the enantioselective reduction of a wide array of ketones.[3][4] The reaction is catalyzed by a chiral oxazaborolidine, typically derived from a chiral amino alcohol like (S)-prolinol, which, in the presence of a stoichiometric borane source (e.g., BH₃•THF or BH₃•SMe₂), forms a catalytic complex that orchestrates the stereoselective hydride transfer.[5][6]
Mechanism and Rationale: The efficacy of the CBS reduction hinges on the formation of a rigid, bicyclic transition state.[4] The mechanism proceeds via two key Lewis acid-base interactions:
-
Borane Activation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor.[4]
-
Ketone Coordination: The endocyclic boron atom of the catalyst, now more Lewis acidic, coordinates to the ketone's carbonyl oxygen. Steric hindrance dictates that the ketone aligns itself with its smaller substituent (methyl group) pointing away from the bulky substituent on the catalyst.[7]
This dual activation organizes the ketone and the hydride source within a six-membered ring transition state, facilitating a face-selective, intramolecular hydride transfer to the carbonyl carbon.[4] An acidic workup then liberates the chiral alcohol. The predictability of this reaction is a significant advantage; using an (S)-prolinol-derived catalyst consistently yields the (S)-alcohol from 3'-nitroacetophenone.[7]
Noyori Asymmetric Hydrogenation
Developed by Nobel laureate Ryōji Noyori, asymmetric hydrogenation utilizes chiral ruthenium-diphosphine-diamine complexes to catalytically reduce ketones with exceptional enantioselectivity.[8][9] This method can be performed as a direct hydrogenation using molecular hydrogen (H₂) or as a transfer hydrogenation, where a hydrogen donor like isopropanol or a formic acid/triethylamine mixture is used.[10][11]
Mechanism and Rationale: The Noyori catalyst operates through a "metal-ligand bifunctional" mechanism.[12] The ruthenium center acts as a Lewis acid to activate the ketone, while the amine ligand's N-H proton engages in a hydrogen bond with the carbonyl oxygen. In the transition state, the hydride on the ruthenium and the proton on the amine are transferred concertedly to the ketone via a six-membered pericyclic transition state.[11][13] The chirality is imparted by the C₂-symmetric diphosphine ligand, most famously BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation.[8]
For the synthesis of this compound, a catalyst system comprising a ruthenium precursor, (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and an (S)-BINAP ligand is typically effective.[1] Transfer hydrogenation is often preferred on a laboratory scale due to its operational simplicity, avoiding the need for high-pressure hydrogenation equipment.[14]
The Biocatalytic Approach: Harnessing Nature's Catalysts
Biocatalysis offers a green and highly selective alternative for ketone reduction. The synthesis of chiral alcohols is a common transformation in biological systems, mediated by enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases.[15][16]
Mechanism and Rationale: These enzymes utilize a cofactor, typically NADH or NADPH, as the hydride source.[1] The enzyme's active site is an exquisitely shaped chiral pocket that binds the ketone substrate in a specific orientation. This precise positioning ensures that the cofactor delivers the hydride to only one face of the carbonyl. The stereochemical outcome is often predictable by Prelog's rule, which states that for many dehydrogenases, the hydride is delivered to the Re-face of the carbonyl, yielding the (S)-alcohol when the aryl group is sterically larger than the methyl group.[1][16]
For the reduction of 3'-nitroacetophenone, various microorganisms and isolated enzymes have been successfully employed. Whole-cell biocatalysts, such as strains of Rhodococcus ruber, Saccharomyces cerevisiae (baker's yeast), or Pichia species, can be used directly.[16][17][18] Alternatively, recombinant KREDs can be used as isolated enzymes, often in "kits" that contain a panel of enzymes with varying selectivities. This approach offers cleaner reaction profiles and easier downstream processing but requires a cofactor regeneration system to be economically viable.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route depends on a balance of performance, cost, and scalability. The table below summarizes typical performance metrics for the discussed methods in the synthesis of this compound.
| Methodology | Catalyst System | Typical Yield (%) | Typical ee (%) | Conditions | Key Advantages | Key Considerations |
| CBS Reduction | (S)-Me-CBS Oxazaborolidine / BH₃•THF | 85-95% | >98% | THF, -20°C to RT | High ee, predictable, broad scope[3][19] | Stoichiometric borane, anhydrous conditions required[4] |
| Asymmetric Transfer Hydrogenation | --INVALID-LINK-- | 90-99% | >99% | Formic Acid/NEt₃ or iPrOH, 25-50°C | Low catalyst loading, high turnover, operational simplicity[11] | Catalyst cost, potential for metal contamination |
| Biocatalysis | Ketoreductase (e.g., from Rhodococcus sp.) | 80-95% | >99% | Aqueous buffer, pH 7, 30°C | "Green" process, extremely high selectivity, mild conditions[16] | Substrate concentration limits, downstream processing, cofactor regeneration |
Detailed Experimental Protocol: CBS Reduction
This protocol describes a representative lab-scale synthesis of this compound using an in situ generated CBS catalyst.[20][21]
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF)
-
3'-Nitroacetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 3'-nitroacetophenone (1.65 g, 10.0 mmol). Dissolve the ketone in 50 mL of anhydrous THF.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 0.1 equiv) dropwise via syringe. Stir for 10 minutes.
-
Reductant Addition: Add the BH₃•THF solution (12.0 mL, 12.0 mmol, 1.2 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 20 mL of methanol at 0°C.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Concentrate the mixture under reduced pressure. To the residue, add 50 mL of ethyl acetate and 30 mL of 1 M HCl. Stir for 15 minutes. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with 1 M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford this compound as a solid.[22]
Product Characterization and Quality Control
Structural Confirmation:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
Infrared (IR) Spectroscopy: To verify the presence of the hydroxyl group (~3400 cm⁻¹) and the disappearance of the ketone carbonyl (~1690 cm⁻¹).
Enantiomeric Purity:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): The enantiomeric excess (% ee) of the final product must be determined by analysis on a chiral stationary phase column (e.g., Chiralcel OD-H or similar), comparing the retention times to a racemic standard.
Workflow Visualization
The following diagram outlines the key stages in the synthesis and purification of this compound via the CBS reduction methodology.
Caption: Workflow for the CBS-catalyzed synthesis of this compound.
Conclusion
The asymmetric synthesis of this compound from 3'-nitroacetophenone is a well-established transformation achievable through several highly efficient methods. The Corey-Bakshi-Shibata reduction offers predictability and high enantioselectivity, making it a reliable choice for laboratory-scale synthesis. For larger-scale industrial applications, Noyori-type transfer hydrogenation and emerging biocatalytic routes present compelling advantages in terms of catalytic efficiency and sustainability. The selection of the optimal method requires a careful evaluation of project-specific goals, including scale, cost, and environmental considerations. This guide provides the foundational knowledge for scientists and researchers to make informed decisions and successfully implement these powerful synthetic strategies.
References
- 1. This compound|CAS 103966-65-0 [benchchem.com]
- 2. Chiral Alcohols [sigmaaldrich.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 11. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts [mdpi.com]
- 12. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Transfer Hydrogenation in Water: Enantioselective, Catalytic Reduction of α-Cyano and α-Nitro Substituted Acetophenones [organic-chemistry.org]
- 15. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 16. ftb.com.hr [ftb.com.hr]
- 17. researchgate.net [researchgate.net]
- 18. Germ AI | Rhodococcus ruber [germai.app]
- 19. Chiral Oxazaborolidines [Organocatalysts] | TCI AMERICA [tcichemicals.com]
- 20. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of (S)-1-(3-nitrophenyl)ethanol
Introduction: The Imperative of Stereospecific Characterization
In the landscape of modern drug development and fine chemical synthesis, the chirality of a molecule is not a trivial detail—it is often the very determinant of its biological activity, efficacy, and safety profile. (S)-1-(3-nitrophenyl)ethanol is a key chiral building block, a precursor whose stereochemical integrity is paramount for the synthesis of more complex, optically active pharmaceutical ingredients.[1][2] Its structure, featuring a stereogenic center at the carbinol carbon and an electron-withdrawing nitro group, makes it a valuable intermediate.[1]
Consequently, the unambiguous confirmation of both its chemical structure and its enantiomeric purity is a critical, non-negotiable step in any synthetic workflow. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to provide a comprehensive and self-validating characterization of this specific chiral alcohol. We will move beyond a simple presentation of data, delving into the causality behind the experimental choices and the logic of spectral interpretation, reflecting a field-proven approach to analytical chemistry.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Elucidating the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to create a complete picture of the carbon-hydrogen framework.
Proton (¹H) NMR Spectroscopy
¹H NMR provides a map of the proton environments in the molecule. The spectrum is analyzed based on three key features: chemical shift (δ), integration, and signal splitting (multiplicity).[3][4]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assigned Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Assignment |
| -CH ₃ (Methyl) | ~1.5 | Doublet (d) | 3H | ~6.5 | Located in the aliphatic region. Shielded relative to other protons. Split into a doublet by the single adjacent methine proton (n+1 rule).[5] |
| -OH (Hydroxyl) | ~2.0-3.0 | Singlet (s, broad) | 1H | N/A | The chemical shift is variable and depends on concentration and solvent due to hydrogen bonding.[2] It typically appears as a broad singlet because of rapid proton exchange, which decouples it from the adjacent methine proton. |
| -CH (OH)- (Methine) | ~5.0 | Quartet (q) | 1H | ~6.5 | Significantly deshielded by two electronegative neighbors: the hydroxyl group and the aromatic ring. It is split into a quartet by the three adjacent methyl protons.[5] |
| Ar-H (Aromatic) | ~7.5 - 8.3 | Multiplet (m) | 4H | N/A | These protons are in the characteristic downfield region for aromatic compounds. The electron-withdrawing nitro group (-NO₂) causes significant deshielding, shifting these signals further downfield compared to unsubstituted benzene (~7.3 ppm). The complex multiplet arises from the different environments of the four aromatic protons and their coupling to each other. |
Expertise in Practice: The Causality Behind Experimental Choices
The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard practice to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[2] Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.0 ppm, providing a universal reference point.[4] A field strength of 400 MHz is chosen as it provides excellent signal dispersion, allowing for clear resolution of the multiplets, which is crucial for distinguishing the closely spaced aromatic protons.
Experimental Protocol: Acquiring a Quantitative ¹H NMR Spectrum
A protocol for acquiring high-quality, semi-quantitative ¹H NMR data requires careful parameter selection to ensure that signal integrals are reliable.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.
-
Instrument Setup: Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: Set to a 30° or 45° flip angle. While a 90° pulse gives the maximum signal for a single scan, a smaller angle is often used when multiple scans are averaged to allow for faster repetition without saturating the signals.[6]
-
Acquisition Time (AQ): Set to at least 3-4 seconds. This ensures high data point resolution, which is necessary to clearly define sharp peaks.[7]
-
Relaxation Delay (D1): Set to 5 times the longest spin-lattice relaxation time (T₁) of any proton of interest. For small molecules, a delay of 2-5 seconds is often sufficient, but for truly quantitative results, a longer delay (e.g., 17 seconds) may be necessary to ensure all protons have fully relaxed back to equilibrium before the next pulse.[7][8]
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.[7]
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.0 ppm. Integrate the signals to determine the relative proton ratios.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Standard spectra are proton-decoupled, meaning each unique carbon atom appears as a single sharp line.
¹³C NMR Data (100 MHz, CDCl₃) Note: Precise peak assignments can be complex without 2D NMR data (e.g., HSQC/HMBC), but a reliable prediction can be made based on known chemical shift ranges. A spectrum is available for viewing on SpectraBase.[9]
| Assigned Carbon(s) | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C H₃ (Methyl) | ~25 | Located in the upfield aliphatic region, characteristic of a methyl group. |
| C H(OH) (Methine) | ~70 | The carbon is bonded to an electronegative oxygen atom, causing a significant downfield shift into the alcohol/ether region. |
| Ar-C (Aromatic) | ~120 - 148 | Aromatic carbons appear in this range. The four carbons bonded to hydrogen will have different shifts. The two carbons that are ipso (directly attached) to the alcohol and nitro substituents will have distinct shifts and are often weaker in intensity (quaternary carbons). The carbon bearing the nitro group will be significantly downfield. |
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Section 2: Infrared (IR) Spectroscopy – Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[10]
Key Diagnostic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity/Shape | Significance |
| 3500–3200 | O–H stretch | Alcohol | Strong, Broad | The broadness is a hallmark of hydrogen bonding between alcohol molecules. Its presence is strong evidence for the hydroxyl group.[11][12] |
| 3100–3000 | C–H stretch | Aromatic (sp²) | Medium | Confirms the presence of the benzene ring. |
| 3000–2850 | C–H stretch | Aliphatic (sp³) | Medium | Corresponds to the C-H bonds of the ethyl side chain. |
| 1550–1475 | N–O asymmetric stretch | Nitro (NO₂) | Strong | This and the symmetric stretch are definitive peaks confirming the presence of the nitro group.[13] |
| 1360–1290 | N–O symmetric stretch | Nitro (NO₂) | Strong | Paired with the asymmetric stretch, this provides a "fingerprint" for the NO₂ functional group.[13] |
| 1300-1000 | C–O stretch | Secondary Alcohol | Strong | This absorption confirms the carbon-oxygen single bond of the alcohol. |
Expertise in Practice: The Power of Attenuated Total Reflectance (ATR)
Modern IR spectroscopy predominantly uses the Attenuated Total Reflectance (ATR) technique. This is a choice driven by efficiency and simplicity. Unlike older methods that required preparing KBr pellets or liquid cells, ATR allows for the direct analysis of solid or liquid samples with minimal preparation.[1][14] The sample is placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide). The IR beam is passed through the crystal and reflects internally. At the point of reflection, an "evanescent wave" penetrates a few microns into the sample, where absorption can occur.[15] This makes the technique non-destructive and extremely fast.
Experimental Protocol: FTIR-ATR Analysis
-
Background Spectrum: Ensure the ATR crystal surface is impeccably clean. Run a background scan of the empty crystal. This is crucial as it subtracts the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the crystal itself from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound onto the crystal. Use a built-in press to ensure firm, even contact between the sample and the crystal surface.[16]
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a final spectrum with a high signal-to-noise ratio. The standard spectral range is 4000–400 cm⁻¹.
-
Cleaning: After analysis, retract the press, remove the sample, and clean the crystal surface with a soft cloth dampened with a suitable solvent (e.g., isopropanol), ensuring it is ready for the next measurement.
Workflow for FTIR-ATR Data Acquisition
Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.
Section 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through its fragmentation pattern, structural clues that corroborate the proposed structure. For this analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform, as it separates the analyte from any potential impurities before it enters the mass spectrometer.
Interpreting the Mass Spectrum of this compound
The compound has a molecular formula of C₈H₉NO₃ and a monoisotopic mass of 167.06 Da.[17]
Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z (mass/charge) | Predicted Fragment Ion | Fragment Lost | Significance |
| 167 | [M]⁺ | (Molecular Ion) | Confirms the molecular weight of the compound. Its presence depends on its stability under EI conditions. |
| 152 | [M - CH₃]⁺ | •CH₃ | A very common and expected fragmentation. This corresponds to the loss of the methyl group via alpha-cleavage, forming a stable, resonance-stabilized benzylic cation. This is often the base peak (most intense).[18] |
| 149 | [M - H₂O]⁺ | H₂O | Loss of a water molecule is a characteristic fragmentation pathway for alcohols.[19] |
| 121 | [M - NO₂]⁺ | •NO₂ | Cleavage of the nitro group from the aromatic ring. |
| 107 | [C₇H₇O]⁺ | •CH₃, •NO₂ | Loss of the methyl group followed by the nitro group, or vice-versa. This fragment is characteristic of many phenylethanol derivatives.[18] |
| 77 | [C₆H₅]⁺ | C₂H₄NO₃ | Represents the phenyl cation, a common fragment in aromatic compounds. |
Expertise in Practice: Why GC-MS with a Chiral Column?
The choice of GC-MS is deliberate. The gas chromatograph provides an orthogonal separation technique, ensuring that the mass spectrum being analyzed is of a pure compound. For a chiral molecule, using a chiral GC column (e.g., a cyclodextrin-based stationary phase) is the gold standard for confirming enantiomeric purity.[20][21] The chiral stationary phase interacts differently with the (S) and (R) enantiomers, causing them to elute at different retention times. If the sample is enantiomerically pure, only one peak will be observed. The mass spectrometer then acts as the detector, confirming that the peak at that retention time has the correct mass and fragmentation pattern for 1-(3-nitrophenyl)ethanol.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: A chiral capillary column (e.g., Beta DEX™ or similar).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Set to 250°C with a split injection mode to prevent column overloading.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 220°C. This temperature gradient ensures separation of volatile impurities and elution of the target compound with good peak shape.[20]
-
-
MS Conditions:
-
Interface Temperature: Set the transfer line to 280°C to prevent condensation.
-
Ion Source: Use standard Electron Ionization (EI) at 70 eV. The ion source temperature should be ~230°C.[20]
-
Analyzer: Scan a mass range of m/z 40–200 to capture the molecular ion and all significant fragments.
-
Workflow for Chiral GC-MS Analysis
Caption: Workflow for enantiomeric purity and structural analysis by GC-MS.
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of this compound is not achieved by a single technique but by the confluence of evidence from NMR, IR, and MS.
-
IR confirms the presence of the required functional groups: -OH, -NO₂, and the aromatic ring.
-
MS confirms the correct molecular weight (167 Da) and shows a logical fragmentation pattern, notably the loss of a methyl group to form the stable base peak.
-
NMR provides the final, unambiguous proof of the carbon-hydrogen skeleton, showing the precise connectivity and relative number of protons in each unique chemical environment.
Together, these techniques provide a robust, self-validating analytical package. Each piece of data logically supports the others, culminating in a high-confidence structural and stereochemical assignment, which is an absolute requirement for any downstream application in pharmaceutical or materials science research.
References
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- 6. books.rsc.org [books.rsc.org]
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- 11. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
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- 21. gcms.cz [gcms.cz]
Introduction: A Versatile Chiral Building Block
An In-depth Technical Guide to (S)-1-(3-nitrophenyl)ethanol
Prepared by: Gemini, Senior Application Scientist
This compound, identified by CAS Number 103966-65-0 , is a chiral aromatic alcohol of significant interest within the pharmaceutical and fine chemical industries.[1] Its structure is distinguished by a stereogenic center at the carbinol carbon and an electron-withdrawing nitro group positioned meta on the phenyl ring. This unique combination of features makes it an exceptionally valuable precursor in asymmetric synthesis, enabling the precise construction of stereogenic centers—a cornerstone of modern drug design.[1] This guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.
Core Properties and Specifications
The utility of any chemical intermediate begins with a thorough understanding of its fundamental physicochemical properties. These parameters govern its behavior in reactions, its purification, and its handling.
Physicochemical Data
The key properties of this compound are summarized below. This data is critical for experimental design, from selecting appropriate solvents to determining purification strategies.
| Property | Value | Source(s) |
| CAS Number | 103966-65-0 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| IUPAC Name | (1S)-1-(3-nitrophenyl)ethanol | [1][2] |
| Synonyms | (S)-(-)-1-(3-nitrophenyl)-1-ethanol, (1S)-1-(3-nitrophenyl)ethanol | [3] |
| Appearance | Solid | |
| Melting Point | 84-85 °C | [1] |
| Boiling Point | 281 °C at 760 mmHg | [1] |
| InChI Key | FRPQAVXDUWMFCK-LURJTMIESA-N | [1] |
Spectroscopic Profile
Structural elucidation and purity assessment rely on spectroscopic analysis. Below are typical data points for this compound.
| Technique | Data Significance |
| ¹H NMR | Provides information on the proton environment, confirming the presence of the aromatic ring, the methine proton, and the methyl group. |
| ¹³C NMR | Elucidates the carbon skeleton of the molecule. A published spectrum is available for reference.[4] |
| Infrared (IR) | Shows characteristic absorption bands for the hydroxyl (-OH), aromatic (C-H, C=C), and nitro (-NO₂) functional groups. |
| Mass Spec (MS) | Confirms the molecular weight and provides fragmentation patterns for structural confirmation. |
Synthesis of this compound: A Focus on Asymmetry
The primary challenge and area of innovation in producing this compound is the stereoselective synthesis of the (S)-enantiomer. The most common and effective strategy is the asymmetric reduction of the prochiral ketone, 3'-nitroacetophenone. This can be achieved through both biocatalytic and chemocatalytic methods.
Causality in Asymmetric Synthesis
The core principle behind these methods is the controlled delivery of a hydride (H⁻) ion to one specific face of the planar carbonyl group of 3'-nitroacetophenone.
-
Facial Selectivity: To produce the (S)-enantiomer, the hydride must attack the Re-face of the carbonyl.[1]
-
Chiral Environment: This selectivity is induced by a chiral environment, provided either by an enzyme's active site or by a chiral ligand coordinated to a metal catalyst. This environment sterically hinders the approach to the Si-face, making the attack on the Re-face overwhelmingly favorable.
The diagram below illustrates this fundamental workflow for achieving enantioselectivity.
Caption: Asymmetric synthesis workflow from a prochiral ketone.
Protocol: Biocatalytic Asymmetric Reduction
Biocatalysis using ketoreductases (KREDs) is a highly efficient and green method for this transformation. These enzymes use a cofactor, typically NADPH, to deliver the hydride with exceptional stereoselectivity.[1]
Expertise in Action: The choice of a biocatalyst is driven by its substrate specificity and enantioselectivity, often predicted by "Prelog's rule," which relates the enzyme's stereopreference to the relative sizes of the substituents on the ketone.[1] This protocol is self-validating as the high enantiomeric excess (ee) of the product directly confirms the enzyme's efficacy.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a solution of a suitable ketoreductase enzyme and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase) in a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Substrate Addition: Dissolve 3'-nitroacetophenone in a water-miscible co-solvent (e.g., isopropanol) to a final concentration of 10-50 mM to avoid substrate inhibition of the enzyme.
-
Reaction Initiation: Add the substrate solution to the enzyme/cofactor mixture. Ensure the final concentration of the co-solvent does not exceed 10-20% (v/v) to maintain enzyme stability.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours.
-
Monitoring: Track the reaction progress by periodically taking samples and analyzing them via chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Workup and Purification: Once the reaction is complete, extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.
Protocol: Chemocatalytic Asymmetric Hydrogenation
Ruthenium-based catalysts, particularly those with chiral diphosphine ligands like BINAP, are highly effective for the asymmetric hydrogenation of 3'-nitroacetophenone.[5]
Expertise in Action: The selection of the chiral ligand (e.g., (S)-BINAP) and a chiral diamine co-catalyst is critical. This combination creates a well-defined chiral pocket around the metal center, which dictates the stereochemical outcome. The reaction is self-validating through analysis of the enantiomeric excess, which should be consistently high (>95%) if the catalyst system is active and stable.
Step-by-Step Methodology:
-
Catalyst Preparation: In an inert atmosphere (glovebox), charge a high-pressure reactor with the chiral ruthenium catalyst (e.g., RuCl₂[(S)-BINAP]) and a co-catalyst if required.
-
Solvent and Substrate: Add an appropriate solvent (e.g., methanol or ethanol) followed by 3'-nitroacetophenone.
-
Reaction Conditions: Seal the reactor, purge it with hydrogen gas, and then pressurize to the desired level (e.g., 10-50 atm H₂). Heat the mixture to the optimal temperature (e.g., 40-60 °C).
-
Incubation: Stir the reaction mixture for the required time (typically 4-18 hours).
-
Monitoring: Progress can be monitored by taking aliquots (after safely depressurizing and re-pressurizing the vessel) for HPLC or GC analysis.
-
Workup and Purification: After cooling and venting the reactor, filter the reaction mixture to remove the catalyst. Evaporate the solvent in vacuo. The resulting crude product can be purified by column chromatography or recrystallization.
Applications in Drug Development and Organic Synthesis
The primary value of this compound lies in its dual functionality: a chiral alcohol for building stereocenters and a nitro group that serves as a versatile synthetic handle.
Chiral Intermediate for APIs
This molecule is a key starting material or intermediate in the synthesis of various biologically active compounds.[1] The chiral alcohol can be used in nucleophilic substitutions or as a directing group, while the nitro group can be readily reduced to an aniline, a common pharmacophore found in numerous drugs.[1]
The logical flow from this intermediate to a potential API is shown below.
Caption: Synthetic pathway from the intermediate to an API.
While specific commercial drugs directly using this starting material may be proprietary, its structure is integral to compounds investigated for various therapeutic areas. The reduction of the nitro group to form (S)-1-(3-aminophenyl)ethanol is a particularly common transformation, opening pathways to a vast array of derivatives.[1]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. This compound is classified as a hazardous substance.
GHS Hazard Information
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
Recommended Handling and Storage
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6] Avoid breathing dust and wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the creation of complex, enantiomerically pure molecules. Its value is rooted in its specific stereochemistry and the synthetic versatility of its functional groups. A thorough understanding of its properties and the rationale behind its asymmetric synthesis allows researchers to leverage this building block to its full potential, accelerating the discovery and development of next-generation pharmaceuticals. This product is intended for research use only and is not for diagnostic or therapeutic applications.[1]
References
- 1. This compound|CAS 103966-65-0 [benchchem.com]
- 2. This compound | C8H9NO3 | CID 15621096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:103966-65-0 | Chemsrc [chemsrc.com]
- 4. spectrabase.com [spectrabase.com]
- 5. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]
- 6. aksci.com [aksci.com]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (S)-1-(3-nitrophenyl)ethanol
Introduction
(S)-1-(3-nitrophenyl)ethanol is a chiral aromatic alcohol with significant applications in pharmaceutical and fine chemical research. Its structure, featuring a stereogenic center and an electron-withdrawing nitro group on the phenyl ring, makes it a valuable precursor and versatile chiral building block in asymmetric synthesis. This guide provides a comprehensive overview of its molecular structure, stereochemistry, synthesis, and spectroscopic characterization, offering insights for researchers, scientists, and professionals in drug development. The precise construction of stereogenic centers is a critical aspect of modern drug design, and the incorporation of chiral building blocks like this compound into synthetic pathways is instrumental in achieving this.
Table of Contents
-
Molecular Structure and Properties
-
Stereochemistry and the Significance of the (S)-Configuration
-
Stereoselective Synthesis Strategies
-
Spectroscopic and Analytical Characterization
-
Applications in Research and Drug Development
-
References
Molecular Structure and Properties
This compound possesses the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1][2] The molecule consists of a phenyl ring substituted with a nitro group at the meta position (position 3) and an ethanol group at position 1. The carbon atom of the ethanol group attached to the phenyl ring is a stereogenic center, giving rise to two enantiomers: (S) and (R).
| Property | Value | Source |
| CAS Number | 103966-65-0 | |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
| Melting Point | 84-85 °C | [3] |
| Boiling Point | 281 °C at 760 mmHg | [3] |
| IUPAC Name | (1S)-1-(3-nitrophenyl)ethanol | [2] |
| InChI Key | FRPQAVXDUWMFCK-LURJTMIESA-N | [1] |
The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the molecule, including the reactivity of the aromatic ring and the acidity of the hydroxyl proton.
Stereochemistry and the Significance of the (S)-Configuration
The core of this compound's utility lies in its stereochemistry. The carbon atom bonded to the hydroxyl group, the phenyl ring, a methyl group, and a hydrogen atom is a chiral center. The absolute configuration of this center is designated as (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6][7]
Assigning the (S)-Configuration using Cahn-Ingold-Prelog Rules
The CIP rules provide a systematic method for assigning the absolute configuration of a stereocenter.[5][6]
-
Priority Assignment: The four groups attached to the chiral carbon are prioritized based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority.[7]
-
Priority 1: -OH (Oxygen, atomic number 8)
-
Priority 2: -C₆H₄NO₂ (Carbon, atomic number 6, attached to other carbons)
-
Priority 3: -CH₃ (Carbon, atomic number 6, attached to hydrogens)
-
Priority 4: -H (Hydrogen, atomic number 1)
-
-
Spatial Orientation: The molecule is oriented so that the lowest priority group (in this case, the hydrogen atom) is pointing away from the viewer.[4]
-
Determining Configuration: With the lowest priority group in the back, the direction from the highest priority group (1) to the second highest (2) to the third highest (3) is observed. For this compound, this direction is counter-clockwise, leading to the "S" (from the Latin sinister for left) designation.[6][7]
Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure this compound is a key objective. This is primarily achieved through the asymmetric reduction of the prochiral ketone, 3'-nitroacetophenone.[8]
Catalytic Asymmetric Hydrogenation
This is a powerful method for the enantioselective reduction of ketones.[1]
-
Catalyst System: Transition metal complexes, particularly those based on ruthenium (Ru) and rhodium (Rh), are commonly employed. These metals are coordinated to chiral ligands.[1]
-
Chiral Ligands: Chiral diphosphine ligands, such as BINAP, in conjunction with a chiral diamine like DPEN, create a chiral environment around the metal center. This directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer.[1]
-
Reaction Conditions: The pressure of hydrogen gas, temperature, and choice of solvent are critical parameters that must be optimized to achieve high conversion and enantiomeric excess (ee).[1]
Biocatalytic Reduction
Enzymes, particularly alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), are highly effective for the asymmetric reduction of ketones.[1]
-
Mechanism: These enzymes utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl group.[1]
-
Stereoselectivity: To produce the (S)-enantiomer, the enzyme facilitates the hydride attack on the Re-face of the carbonyl of 3'-nitroacetophenone, a principle often explained by Prelog's rule. A wide variety of microorganisms and isolated enzymes have been engineered for the efficient and highly enantioselective reduction of various ketones.
Spectroscopic and Analytical Characterization
A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number and types of protons and their connectivity. The spectrum of this compound would show distinct signals for the aromatic protons, the methine proton (CH-OH), the hydroxyl proton, and the methyl protons.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule.[9] The chemical shifts provide insight into the electronic environment of each carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group.[8]
-
N-O Stretch (Nitro Group): Strong absorption bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) confirm the presence of the nitro group.[8]
-
C-O Stretch: A strong band in the 1125-1085 cm⁻¹ range is indicative of the secondary alcohol.[8]
| Spectroscopic Technique | Predicted Parameter | Significance |
| ¹H NMR | Chemical Shifts (ppm) and Coupling Constants (Hz) | Elucidates the proton framework and connectivity. |
| ¹³C NMR | Chemical Shifts (ppm) | Aids in the structural elucidation of the carbon skeleton.[1] |
| IR Spectroscopy | Absorption Bands (cm⁻¹) | Identifies key functional groups (OH, NO₂, C-O). |
| Mass Spectrometry | Molecular Ion Peak (m/z) | Confirms the molecular weight. |
| Chiral HPLC | Retention Time | Separates and quantifies the enantiomers to determine enantiomeric excess. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a crucial technique for determining the enantiomeric purity of the synthesized product. By using a chiral stationary phase (CSP), the (S) and (R) enantiomers can be separated and quantified, allowing for the calculation of the enantiomeric excess (ee).[8]
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules and active pharmaceutical ingredients (APIs).[1]
-
Chiral Building Block: Its defined stereochemistry allows for the controlled introduction of a chiral center in a larger molecule.
-
Functional Group Manipulation: The nitro group can be readily reduced to an amine, a key functional group in many dyes and drugs.[1] This transformation opens up a wide range of synthetic possibilities. The development of hypoxia-activated prodrugs, for instance, often involves the reduction of a nitroaromatic group to an amine or hydroxylamine within the oxygen-poor environment of tumors.[10]
Conclusion
This compound is a chiral molecule of significant interest in organic synthesis and medicinal chemistry. A thorough understanding of its molecular structure, stereochemistry, and methods of stereoselective synthesis is crucial for its effective application as a chiral building block. The analytical techniques outlined in this guide provide a robust framework for its characterization, ensuring the high purity required for its use in the development of complex, enantiomerically pure molecules for the pharmaceutical industry.
References
- 1. This compound|CAS 103966-65-0 [benchchem.com]
- 2. This compound | C8H9NO3 | CID 15621096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 103966-65-0 [sigmaaldrich.com]
- 4. myheplus.com [myheplus.com]
- 5. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]
The Definitive Guide to the Stability and Storage of (S)-1-(3-nitrophenyl)ethanol: A Technical Whitepaper for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of the stability and storage conditions for (S)-1-(3-nitrophenyl)ethanol, a key chiral intermediate in pharmaceutical synthesis. Adherence to the principles outlined herein is critical for maintaining the compound's chemical integrity, purity, and chiral fidelity, thereby ensuring the quality and safety of downstream active pharmaceutical ingredients (APIs).
Introduction: The Significance of this compound in Pharmaceutical Development
This compound is a chiral secondary alcohol that serves as a valuable building block in the synthesis of a variety of pharmaceutical compounds. Its stereospecificity is often crucial for the biological activity and safety profile of the final drug product. Consequently, maintaining its stability and preventing degradation or racemization during storage and handling is of paramount importance. This document will elucidate the factors influencing the stability of this compound and provide evidence-based recommendations for its proper storage and handling.
Physicochemical Properties and Their Implications for Stability
Understanding the fundamental physicochemical properties of this compound is the first step in developing a robust stability and storage strategy.
| Property | Value | Implication for Stability |
| Molecular Formula | C₈H₉NO₃[1][2] | The presence of a nitro group and a hydroxyl group suggests potential susceptibility to reduction and oxidation, respectively. |
| Molecular Weight | 167.16 g/mol [1][2] | - |
| Physical Form | Solid[1] | As a solid, the compound is generally more stable than if it were in a liquid or solution form. However, surface degradation can still occur. |
| Melting Point | 84-85 °C[1] | A relatively low melting point indicates that elevated temperatures during storage should be avoided to prevent physical changes and potential degradation. |
| Boiling Point | 281 °C at 760 mmHg[1] | High boiling point suggests low volatility under normal storage conditions. |
| Purity | Typically ≥97%[1] | The presence of impurities can potentially catalyze degradation reactions. |
Potential Degradation Pathways: A Mechanistic Perspective
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.[3][4][5] For this compound, several degradation pathways can be anticipated based on its chemical structure.
Oxidation
The benzylic alcohol moiety is susceptible to oxidation, which would yield 3'-nitroacetophenone. This reaction can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal ion catalysts.[6][7]
Dehydration
Under acidic conditions and/or at elevated temperatures, the alcohol can undergo dehydration to form 3-nitrostyrene. This is a common reaction for benzylic alcohols.
Nitro Group Reduction
The nitroaromatic group is susceptible to reduction, which can lead to the formation of (S)-1-(3-aminophenyl)ethanol. This can occur in the presence of reducing agents or certain metal contaminants. While primarily a concern in synthetic processes, it can also be a long-term stability issue under certain storage conditions.
Photodegradation
Aromatic nitro compounds can be sensitive to light. Photodegradation can lead to complex reaction pathways, including the formation of colored impurities. Therefore, protection from light is crucial.
Caption: Potential degradation pathways of this compound.
Recommended Storage and Handling Conditions
Based on the physicochemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is recommended. Avoid temperatures above 25°C. | To minimize the rate of potential degradation reactions, such as dehydration and oxidation. |
| Light | Store in a light-resistant container. | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidation of the benzylic alcohol. |
| Container | Store in a tightly sealed container. | To prevent exposure to moisture and atmospheric oxygen. |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases.[8] | To prevent chemical reactions that would degrade the compound. |
Stability Testing Protocols: A Framework for Quality Assurance
A comprehensive stability testing program is essential to establish a re-test period or shelf life for this compound. This program should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.[8][9][10]
Forced Degradation Studies
Forced degradation studies, or stress testing, are performed to identify the likely degradation products and to demonstrate the specificity of the analytical methods used for stability testing.[3][4][11]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
References
- 1. This compound | 103966-65-0 [sigmaaldrich.com]
- 2. This compound | C8H9NO3 | CID 15621096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chiral-labs.com [chiral-labs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scispace.com [scispace.com]
- 6. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. ikev.org [ikev.org]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
solubility of (S)-1-(3-nitrophenyl)ethanol in common organic solvents
An In-depth Technical Guide to the Solubility of (S)-1-(3-nitrophenyl)ethanol in Common Organic Solvents
Executive Summary
This compound is a pivotal chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its utility in these applications is profoundly influenced by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It delves into the physicochemical properties of the molecule that govern its solubility, outlines established experimental protocols for its quantitative determination, and offers insights into the interpretation of solubility data. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and detailed methodologies required to determine these values accurately in a laboratory setting.
Introduction: The Significance of Solubility for a Key Chiral Intermediate
This compound, a chiral aromatic alcohol, is a valuable intermediate in asymmetric synthesis.[1][2] Its structure, featuring a stereogenic center and an electron-withdrawing nitro group, makes it a precursor for a variety of more complex, high-value molecules, including active pharmaceutical ingredients (APIs).[1] The successful synthesis, purification, and formulation of these target molecules are critically dependent on a thorough understanding of the solubility of this intermediate.
Key processes where solubility data is indispensable include:
-
Reaction Solvent Selection: Ensuring that reactants are in the same phase is fundamental for optimal reaction kinetics. Solubility data guides the choice of a solvent that can dissolve this compound and other reagents to the desired concentration.
-
Crystallization and Purification: The purification of the final product often involves crystallization, a technique that relies on differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures.
-
Formulation Development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is crucial for developing stable and bioavailable drug formulations.[3][4]
This guide serves as a technical resource for scientists and researchers, providing both the theoretical framework and practical, validated protocols for assessing the solubility of this compound.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The principle of "like dissolves like" is a useful heuristic, suggesting that substances with similar polarities and intermolecular force capabilities are more likely to be soluble in one another.[5]
Key Properties Influencing Solubility:
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₈H₉NO₃ | [6][7][8] | Provides the elemental composition. |
| Molecular Weight | 167.16 g/mol | [6][7][8] | Larger molecules can be more difficult for solvent molecules to solvate.[9] |
| Melting Point | 84-85 °C | [1][6] | A higher melting point can indicate strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. |
| Boiling Point | 281 °C at 760 mmHg | [1][6] | Indicates strong intermolecular forces in the liquid state. |
| Structure | Aromatic ring, secondary alcohol (-OH), nitro group (-NO₂) | [1][2] | The -OH group can act as both a hydrogen bond donor and acceptor. The nitro group is highly polar and can act as a hydrogen bond acceptor. The aromatic ring is nonpolar. |
| Polarity | Polar | Inferred | The presence of the hydroxyl and nitro functional groups makes the molecule polar. The overall polarity is a balance between the polar functional groups and the nonpolar aromatic ring. |
| XLogP3 | 1.6 | [6] | A measure of lipophilicity. A positive value indicates some preference for nonpolar environments, but the value is low enough to suggest significant polarity. |
The dual nature of the molecule—possessing both a nonpolar aromatic ring and highly polar functional groups capable of hydrogen bonding—suggests a nuanced solubility profile. It is expected to be soluble in polar protic solvents (like ethanol) and polar aprotic solvents (like acetone) but will likely have limited solubility in nonpolar solvents (like hexane).
Quantitative Solubility Profile
As of this writing, comprehensive, publicly available experimental data on the solubility of this compound across a wide range of organic solvents is limited. However, we can infer a likely qualitative solubility order based on the principles discussed above and by examining data for structurally similar compounds.
For example, a study on the related compound 1-(3-nitrophenyl)ethanone , which replaces the hydroxyl group with a carbonyl group, found the mole fraction solubility to follow this order: acetone > acetonitrile, ethyl acetate > toluene > methanol > ethanol > n-propanol, isopropanol > cyclohexane [10]
This trend is logical: the highest solubility is in polar aprotic solvents, followed by aromatic, polar protic, and finally, nonpolar aliphatic solvents. This compound is expected to follow a similar trend, although its hydrogen-bonding capability may enhance its solubility in protic solvents like methanol and ethanol compared to its ketone analog.
The following table is provided as a template for researchers to populate with their own experimental data, determined using the protocols outlined in the subsequent sections.
Table 1: Experimental Solubility of this compound at 25°C (298.15 K)
| Solvent | Solvent Class | Expected Solubility | Experimental Value ( g/100 mL) | Experimental Value (mol/L) |
| Hexane | Nonpolar | Low | Data to be determined | Data to be determined |
| Toluene | Aromatic, Nonpolar | Moderate | Data to be determined | Data to be determined |
| Dichloromethane | Halogenated | Moderate-High | Data to be determined | Data to be determined |
| Ethyl Acetate | Polar Aprotic | High | Data to be determined | Data to be determined |
| Acetone | Polar Aprotic | High | Data to be determined | Data to be determined |
| Ethanol | Polar Protic | High | Data to be determined | Data to be determined |
| Methanol | Polar Protic | High | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
To ensure accuracy and reproducibility, a standardized protocol is essential. Two common and reliable methods for determining the solubility of a solid organic compound are the isothermal shake-flask method with gravimetric analysis and a higher-throughput method using UV-Vis spectroscopy.
Method 1: Isothermal Shake-Flask with Gravimetric Analysis
This is a classic and highly reliable "gold standard" method for determining thermodynamic solubility.[4][9] It involves creating a saturated solution, allowing it to reach equilibrium, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Caption: Workflow for gravimetric solubility determination.
-
Preparation of Saturated Solution:
-
To a series of 4 mL glass vials, add a precisely weighed amount of the chosen organic solvent (e.g., 2.0 g).
-
Add an excess of this compound to each vial. "Excess" means adding enough solid such that a significant amount remains undissolved after the equilibration period. This ensures the solution is truly saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25.0 ± 0.1 °C).
-
Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 72 hours is typical. The causality here is that dissolution can be slow, and this extended period ensures the system has reached a thermodynamic minimum, representing the true solubility.
-
After agitation, allow the vials to stand in the temperature bath for at least 2 hours to let the undissolved solid settle.
-
-
Sampling and Analysis:
-
Carefully withdraw a clear aliquot of the supernatant using a pre-warmed (to the equilibration temperature) glass syringe fitted with a solvent-compatible syringe filter (e.g., 0.45 µm PTFE). Filtering is a self-validating step to ensure no solid particulates are transferred, which would artificially inflate the result.
-
Dispense the aliquot into a pre-weighed, labeled vial.
-
Immediately seal the vial and record the total weight (vial + aliquot).
-
-
Gravimetric Determination:
-
Remove the cap and evaporate the solvent from the vial. This can be done in a fume hood, on a hot plate at low temperature, or in a vacuum oven. The chosen method should not cause the solute to sublime or decompose.
-
Once all the solvent is removed, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours to ensure all residual solvent is gone.
-
Cool the vial to room temperature in a desiccator and weigh it. Repeat the drying and weighing cycle until a constant mass is achieved. This ensures complete solvent removal.
-
-
Calculation:
-
Mass of aliquot = (Mass of vial + aliquot) - (Mass of empty vial)
-
Mass of solute = (Mass of vial + dry residue) - (Mass of empty vial)
-
Mass of solvent = Mass of aliquot - Mass of solute
-
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100
-
Method 2: Solubility Determination by UV-Vis Spectroscopy
For compounds with a strong chromophore, like this compound, UV-Vis spectroscopy offers a sensitive and higher-throughput method for determining solubility.[11][12] The aromatic nitro group provides a strong UV absorbance, making this technique highly suitable. This method relies on creating a calibration curve to relate absorbance to concentration, as described by the Beer-Lambert Law.[11]
Caption: Workflow for UV-Vis spectroscopic solubility determination.
-
Determine Analytical Wavelength (λ_max):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using a UV-Vis spectrophotometer (e.g., from 400 nm down to 200 nm) to find the wavelength of maximum absorbance (λ_max). Using λ_max provides the highest sensitivity and minimizes errors.
-
-
Prepare Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent. This must be done with high accuracy using an analytical balance and volumetric flasks.
-
Perform a series of precise serial dilutions of the stock solution to create at least five standards of decreasing concentration.
-
Measure the absorbance of each standard at the predetermined λ_max.
-
Plot absorbance versus concentration. The data should be linear with an R² value > 0.995. The equation of this line (y = mx + c) is the calibration curve, a critical self-validating tool for the assay.
-
-
Prepare and Equilibrate Saturated Samples:
-
Follow steps 1 and 2 from the Gravimetric Method (Section 4.1) to prepare and equilibrate saturated solutions of the compound in the solvent.
-
-
Sample Analysis:
-
Withdraw a clear, filtered aliquot of the supernatant as described in the gravimetric method.
-
Perform a precise and significant dilution of this aliquot with the same solvent to ensure the absorbance of the final solution falls within the linear range of the calibration curve (typically 0.1 to 1.0 AU). The dilution factor must be accurately recorded.
-
Measure the absorbance of the diluted sample at λ_max.
-
-
Calculation:
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample: Concentration_diluted = (Absorbance_sample - y_intercept) / slope
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor: Concentration_saturated = Concentration_diluted * Dilution Factor
-
Convert the concentration to the desired units (e.g., from mol/L to g/100 mL).
-
Conclusion
A comprehensive understanding of the solubility of this compound is a prerequisite for its effective use in synthetic and pharmaceutical sciences. While a definitive, publicly available dataset of its solubility in common organic solvents is sparse, this guide provides the necessary theoretical foundation based on its physicochemical properties. More importantly, it delivers detailed, validated, and self-verifying experimental protocols using both gravimetric and spectroscopic techniques. By applying these methodologies, researchers can confidently and accurately determine the solubility of this compound in any solvent system relevant to their work, thereby enabling more efficient process development, purification, and formulation design.
References
- 1. chem.ws [chem.ws]
- 2. This compound|CAS 103966-65-0 [benchchem.com]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. pharmajournal.net [pharmajournal.net]
- 5. 용매 혼용성 표 [sigmaaldrich.com]
- 6. This compound | C8H9NO3 | CID 15621096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. scbt.com [scbt.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Safety Guide for (S)-1-(3-nitrophenyl)ethanol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive safety framework for the handling, storage, and emergency management of (S)-1-(3-nitrophenyl)ethanol (CAS: 103966-65-0). As a chiral aromatic nitro compound, this chemical serves as a valuable building block in synthetic chemistry and drug development. However, its specific combination of functional groups—a secondary alcohol, a nitro group, and an aromatic ring—necessitates a nuanced understanding of its hazard profile. This document moves beyond a standard Safety Data Sheet (SDS) to offer expert insights and actionable protocols, ensuring that scientific objectives can be met without compromising laboratory safety.
Section 1: Core Hazard Profile & Physicochemical Properties
A foundational understanding of a chemical's identity and intrinsic hazards is the first step in a robust safety protocol. This compound is a solid at room temperature with moderate, manageable hazards if handled correctly.
Expert Insight: The hazard profile is directly linked to its molecular structure. The nitroaromatic system is the primary driver of its "Harmful" classification (GHS07) and potential for irritation. Aromatic nitro compounds can exhibit toxic effects, and the presence of the alcohol moiety adds potential reactivity pathways. Understanding this structure-hazard relationship is key to anticipating and mitigating risks.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 103966-65-0 | [1][2] |
| Molecular Formula | C₈H₉NO₃ | [1][2][3] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| Physical Form | Solid | [1][4] |
| Melting Point | 84-85 °C | [1][3] |
| Boiling Point | 281 °C at 760 mmHg | [1][3] |
| Density | 1.263 g/cm³ |[3] |
Table 2: GHS Hazard Classification
| Category | Code | Statement | Source(s) |
|---|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [1] | |
| Signal Word | Warning | [1][4] | |
| Hazard Statements | H302 | Harmful if swallowed | [1][5] |
| H315 | Causes skin irritation | [1][4][5] | |
| H319 | Causes serious eye irritation | [1][4][5] |
| | H335 | May cause respiratory irritation |[1][4][5] |
Section 2: Risk Assessment & Mitigation Workflow
A proactive approach to safety involves a clear, logical workflow from hazard identification to the implementation of control measures. The following diagram and protocol outline a self-validating system for the safe laboratory use of this compound.
Caption: Risk Assessment & Mitigation Workflow.
Detailed Protocol: Standard Operating Procedure (SOP) for Handling
This protocol is designed to mitigate the risks identified in the GHS classification.
-
Preparation & Engineering Controls:
-
Causality: To address the H335 respiratory irritation hazard, all manipulations of solid this compound that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.
-
Ensure the work area is clean and free of incompatible materials, particularly strong bases and oxidizing agents.[6]
-
-
Personal Protective Equipment (PPE) Selection:
-
Eye Protection (H319): Wear chemical safety goggles with side shields.
-
Skin Protection (H315): Wear standard nitrile gloves and a buttoned laboratory coat. Change gloves immediately if contamination occurs.
-
Justification: This specific PPE ensemble provides a direct barrier against the primary routes of exposure—skin and eye contact.
-
-
Handling and Transfer:
-
Storage:
-
Waste Disposal:
-
Collect all waste material (including contaminated gloves and weigh boats) in a designated, sealed, and labeled hazardous waste container.
-
Dispose of the waste through an approved waste disposal plant, following all local and national regulations.[4]
-
Section 3: Emergency Response Protocols
Preparedness is crucial for minimizing the impact of an accidental release or exposure. The following decision tree and protocols provide clear, immediate actions.
Caption: Emergency Response Decision Tree.
Protocol 1: Spill Management
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your standard PPE (lab coat, goggles, gloves), cover the spill with an inert absorbent material like vermiculite, sand, or earth.[7][8]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]
-
Wipe the spill area with soap and water, collecting the cleaning materials as hazardous waste.[8]
-
Report the incident to your supervisor.
-
-
Major Spill (Outside of a fume hood or large quantity):
-
Immediately alert everyone in the lab and evacuate the area.[9][10]
-
If possible and safe to do so, close the door to the laboratory to contain vapors.
-
Notify your institution's Environmental Health & Safety (EHS) department and your supervisor immediately.[10]
-
Do not attempt to clean up a major spill unless you are specifically trained in hazardous material response.
-
Protocol 2: Personal Exposure and First Aid
Immediate and correct first aid can significantly reduce the severity of an injury.
Table 3: First-Aid Measures by Exposure Route
| Exposure Route | Action | Source(s) |
|---|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice. | [4][5][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[5][11] |
Section 4: Toxicological and Reactivity Deep Dive
Toxicological Profile
The toxicological information for this compound is primarily derived from its GHS classification rather than extensive animal testing data.[4]
-
H302 (Harmful if swallowed): Ingestion can lead to adverse health effects.
-
H315/H319 (Skin/Eye Irritation): Direct contact is likely to cause inflammation, redness, itching, and pain.[4]
-
H335 (Respiratory Irritation): Inhalation of dust can irritate the nose, throat, and lungs.
-
Carcinogenicity: The compound is not classified as a carcinogen by IARC, NTP, or OSHA.[4]
Chemical Reactivity Analysis
-
Stability: The compound is stable under recommended storage and handling conditions.[4][6]
-
Incompatible Materials:
-
Strong Bases: As a class, aromatic nitro compounds can react exothermically and potentially explosively with strong bases.[7] This is a critical incompatibility to respect.
-
Strong Oxidizing Agents: Can lead to a vigorous, heat-generating reaction.[6]
-
Strong Acids: May catalyze dehydration or other reactions at the alcohol functional group.[6]
-
-
Hazardous Decomposition Products:
-
Causality: When subjected to high heat, such as in a fire, the molecule will decompose. The nitrogen and carbon atoms will form toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and various nitrogen oxides (NOx).[4][6] The formation of NOx is a primary hazard in fires involving nitro compounds and is a key reason why firefighters must wear self-contained breathing apparatus.
-
Conclusion
This compound is a chemical reagent with moderate but well-defined hazards. Its safe use hinges on a clear understanding of its reactivity and toxicity, which can be effectively managed through the consistent application of the protocols outlined in this guide. By integrating engineering controls (fume hood), appropriate PPE, and robust emergency preparedness, researchers can confidently utilize this compound while maintaining the highest standards of laboratory safety. Always consult the primary SDS from your supplier and adhere to all institutional safety policies.
References
- 1. This compound | 103966-65-0 [sigmaaldrich.com]
- 2. This compound | C8H9NO3 | CID 15621096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:103966-65-0 | Chemsrc [chemsrc.com]
- 4. aksci.com [aksci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. activeagriscience.com [activeagriscience.com]
Methodological & Application
experimental protocol for enantioselective reduction of 3'-nitroacetophenone
An Application Guide for the Enantioselective Reduction of 3'-Nitroacetophenone to Optically Active 1-(3-Nitrophenyl)ethanol
Abstract: The enantioselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis, providing critical access to chiral secondary alcohols that are pivotal building blocks in the pharmaceutical industry.[1][2] This application note provides a detailed technical guide for the enantioselective reduction of 3'-nitroacetophenone to produce optically active (R)- or (S)-1-(3-nitrophenyl)ethanol, a valuable chiral intermediate.[3] We will explore and provide detailed protocols for two of the most robust and widely adopted catalytic systems: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori-type asymmetric transfer hydrogenation (ATH). The principles behind each method, step-by-step experimental protocols, and methods for the crucial determination of enantiomeric excess (e.e.) are presented to equip researchers and drug development professionals with a comprehensive and practical guide.
Introduction: The Imperative for Asymmetric Synthesis
The conversion of a prochiral ketone like 3'-nitroacetophenone into a single enantiomer of the corresponding secondary alcohol is a non-trivial synthetic challenge.[4] Standard reducing agents such as sodium borohydride will produce the alcohol as a racemic mixture, containing equal amounts of both enantiomers.[5][6][7] In pharmaceutical development, where enantiomers of a drug often exhibit vastly different pharmacological and toxicological profiles, controlling stereochemistry is paramount. This guide focuses on catalytic methods that employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
We will detail two primary strategies:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively direct the reduction of the ketone by a stoichiometric borane source.[8][9]
-
Noyori Asymmetric Transfer Hydrogenation (ATH): This highly efficient method employs a chiral ruthenium(II) complex to catalyze the transfer of hydrogen from a simple donor molecule, such as isopropanol or formic acid, to the ketone.[10][11]
Foundational Methodologies and Mechanisms
A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization. The choice between these powerful methods often depends on factors such as substrate compatibility, available equipment (e.g., for handling hydrogen gas), and cost.
The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a reliable and highly predictable method for the enantioselective reduction of a wide array of ketones.[8][12]
Causality of the Protocol: The reaction's success hinges on the formation of a catalyst-borane complex. The chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-diphenylprolinol, acts as a bifunctional system.[13][14] The Lewis basic nitrogen atom coordinates to the borane (BH₃), activating it as a hydride donor.[9] Simultaneously, the endocyclic boron atom, now a stronger Lewis acid, coordinates to the ketone's carbonyl oxygen. This brings all three components—catalyst, reductant, and substrate—into a rigid, six-membered ring transition state.[8] Hydride transfer then occurs intramolecularly from the face of the ketone sterically favored by the catalyst's chiral scaffold, ensuring high enantioselectivity.[14][15]
Mechanism of the CBS Reduction
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Noyori Asymmetric Transfer Hydrogenation (ATH)
Developed by Nobel laureate Ryoji Noyori, asymmetric hydrogenation and transfer hydrogenation methods are among the most efficient catalytic processes ever developed.[16] For ketones, the transfer hydrogenation variant is particularly convenient as it avoids the need for high-pressure hydrogen gas.[4][17]
Causality of the Protocol: The key to this transformation is a "metal-ligand bifunctional" catalyst, typically a Ruthenium(II) center coordinated to a chiral N-sulfonated diamine and an arene ligand (e.g., p-cymene).[11][18] The reaction proceeds via an "outer-sphere" mechanism.[19][20] The catalyst, upon activation, can simultaneously deliver a hydride (H⁻) from the metal center and a proton (H⁺) from the amine ligand of the chiral auxiliary to the carbonyl group of the ketone.[19][21] The hydrogen donor (e.g., isopropanol or formic acid) then regenerates the active ruthenium-hydride catalyst to complete the catalytic cycle. The exquisite chirality of the diamine ligand ensures that the hydrogen transfer occurs with high face selectivity, leading to a product with high enantiomeric excess.
Mechanism of Asymmetric Transfer Hydrogenation
Caption: The catalytic cycle of Noyori Asymmetric Transfer Hydrogenation (ATH).
Experimental Protocols & Workflow
Scientific integrity demands that protocols be reproducible and self-validating. The following procedures are detailed to ensure clarity and success. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
References
- 1. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral alcohols: Significance and symbolism [wisdomlib.org]
- 3. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. kanto.co.jp [kanto.co.jp]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 14. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 17. pharmtech.com [pharmtech.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts (Journal Article) | OSTI.GOV [osti.gov]
Application Notes & Protocols: The Strategic Use of (S)-1-(3-nitrophenyl)ethanol in Asymmetric Pharmaceutical Synthesis
Introduction: The Value of a Versatile Chiral Building Block
In modern pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, one enantiomer of a chiral drug may exhibit the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even responsible for adverse effects.[3] This reality has made asymmetric synthesis—the selective production of a single enantiomer—a cornerstone of drug discovery and manufacturing.[4][5]
(S)-1-(3-nitrophenyl)ethanol is a chiral aromatic alcohol that has emerged as a highly valuable and versatile building block in this context.[6] Its utility is rooted in two key structural features: a defined stereogenic center at the secondary alcohol and a nitro group on the phenyl ring. This combination allows for a dual-pronged synthetic strategy: the chiral center serves as a foundational stereochemical element, while the nitro group acts as a latent amino group, ready for transformation into a key pharmacophore. This document provides an in-depth guide to the synthesis and application of this intermediate for researchers, scientists, and drug development professionals.
Synthesis of this compound: Establishing the Stereocenter
The primary and most efficient route to obtaining enantiomerically pure this compound is the asymmetric reduction of its prochiral precursor, 3'-nitroacetophenone.[6][7] This transformation can be accomplished with high enantioselectivity using two principal methodologies: biocatalysis and catalytic asymmetric hydrogenation.
Biocatalytic Reduction
Biocatalysis leverages the exquisite selectivity of enzymes, typically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to produce chiral alcohols with exceptional enantiomeric purity.[8][9]
-
Mechanism of Action: These enzymes utilize a hydride cofactor, most commonly NADH or NADPH, to deliver a hydride ion to one specific face of the ketone's carbonyl group.[6] To generate the (S)-enantiomer from 3'-nitroacetophenone, the enzyme must facilitate a hydride attack on the Re-face of the carbonyl, a principle often governed by Prelog's rule.[6] The process is frequently performed using whole-cell systems (e.g., yeast, bacteria) or isolated, and often immobilized, enzymes.[8][9]
-
Advantages: This method offers extremely high enantiomeric excess (often >99% ee), operates under mild, environmentally friendly aqueous conditions (room temperature, neutral pH), and avoids the use of heavy metal catalysts.
Catalytic Asymmetric Hydrogenation
This classical approach in asymmetric synthesis employs transition metal complexes, with ruthenium and rhodium being the most prominent, coordinated to chiral ligands.[6][10]
-
Mechanism of Action: The chiral ligand creates a sterically defined environment around the metal center. This chiral pocket forces the 3'-nitroacetophenone substrate to bind in a preferred orientation, exposing one face of the carbonyl to hydrogenation and leading to the preferential formation of one alcohol enantiomer.[6] Ruthenium-based catalysts, particularly those using chiral diphosphine ligands like BINAP in conjunction with a chiral diamine such as DPEN, have proven highly effective for this transformation.[6][7]
-
Advantages: This method is characterized by high catalyst turnover numbers (low catalyst loading), broad substrate scope, and well-established scalability for industrial production.
Diagram 1: Synthesis of this compound
Caption: Key routes to this compound.
| Feature | Biocatalytic Reduction | Asymmetric Hydrogenation |
| Catalyst | Ketoreductase (KRED) enzymes or whole microorganisms | Chiral transition metal complexes (e.g., Ru-BINAP/DPEN) |
| Reducing Agent | Cofactor (NAD(P)H), often recycled using a cosubstrate (e.g., glucose) | Molecular Hydrogen (H₂) |
| Typical ee | Excellent (>99%) | Very Good to Excellent (>95%) |
| Conditions | Mild: Aqueous buffer, room temp, atmospheric pressure | Variable: Organic solvent, elevated H₂ pressure, variable temp |
| Advantages | High enantioselectivity, green process, operational simplicity | High catalyst productivity (TON/TOF), broad applicability, scalability |
| Challenges | Potential substrate/product inhibition, lower substrate concentrations | Cost of precious metals/ligands, requires pressure equipment |
Synthetic Applications in Pharmaceutical Scaffolds
This compound is not an endpoint but a strategic intermediate. Its power lies in the ability to undergo further, highly specific transformations at its two functional handles.
-
Transformations at the Nitro Group: The most critical subsequent step is the chemoselective reduction of the nitro group to a primary amine, yielding (S)-1-(3-aminophenyl)ethanol . This transformation is fundamental because the aniline moiety is a ubiquitous feature in a vast array of pharmaceuticals. This reduction can be achieved with high fidelity using several methods, such as:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with hydrogen gas. This is a clean and efficient method that does not affect the chiral alcohol center.
-
Metal/Acid Reduction: Classic methods like tin (Sn) in hydrochloric acid (HCl) are also effective at selectively reducing the nitro group without disturbing the carbonyl.[11][12][13]
-
-
Transformations at the Chiral Hydroxyl Group: The secondary alcohol provides another site for molecular elaboration. It can be:
-
Acylated or Alkylated: To form esters or ethers, respectively.
-
Activated and Displaced: Converted into a good leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution, potentially with inversion of stereochemistry if an S N 2 reaction is desired.
-
Oxidized: To revert to the ketone if needed for subsequent synthetic steps.
-
The resulting (S)-1-(3-aminophenyl)ethanol is a precursor to drugs where a chiral benzylic alcohol and an aniline functionality are required in a specific spatial arrangement.
Diagram 2: Synthetic Utility of this compound
Caption: Key transformations of the chiral building block.
Experimental Protocols
The following protocols are provided as representative, self-validating methodologies. Researchers must adapt them based on available laboratory equipment and specific substrate batches. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Biocatalytic Asymmetric Reduction of 3'-Nitroacetophenone
This protocol describes a general whole-cell bioreduction. Screening for the optimal microbial strain (e.g., specific strains of Lactobacillus, Pichia, or engineered E. coli expressing a suitable KRED) is a prerequisite for achieving high enantioselectivity.[8][9]
Materials:
-
3'-Nitroacetophenone
-
Selected microorganism (e.g., Lactobacillus kefiri)[8]
-
Growth medium (e.g., MRS broth for Lactobacillus)
-
Glucose (as both carbon source and cofactor reductant)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Equipment:
-
Shaking incubator
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral HPLC system with a suitable column (e.g., Chiralcel OD-H)
Procedure:
-
Cell Cultivation: Inoculate the selected microorganism into sterile growth medium. Incubate at the optimal temperature (e.g., 30-37 °C) with shaking (e.g., 150-200 rpm) until the culture reaches the late logarithmic or early stationary phase.
-
Cell Harvesting & Resuspension: Harvest the cells by centrifugation (e.g., 5000 x g for 15 min). Discard the supernatant and wash the cell pellet with phosphate buffer. Resuspend the cell pellet in fresh phosphate buffer containing glucose (e.g., 1-2% w/v) to a desired cell concentration (e.g., 10% w/v).
-
Biotransformation: Add 3'-nitroacetophenone to the cell suspension. The substrate can be added directly or as a solution in a water-miscible co-solvent (e.g., DMSO, ethanol) to a final concentration of 5-10 g/L.
-
Reaction: Incubate the reaction mixture in the shaking incubator at the optimal temperature. Monitor the reaction progress by periodically taking samples, extracting with ethyl acetate, and analyzing by TLC or GC.
-
Workup: Once the reaction is complete (typically 24-48 hours), remove the cells by centrifugation.
-
Extraction: Saturate the aqueous supernatant with NaCl and extract three times with an equal volume of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Chemoselective Reduction of this compound
This protocol details the reduction of the nitro group using catalytic hydrogenation.
Materials:
-
This compound (from Protocol 1 or commercial source)
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Methanol or Ethanol (ACS grade)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (H₂) source
Equipment:
-
Parr hydrogenator or a round-bottom flask with a balloon filled with H₂
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric; handle with care.
-
Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times. Pressurize the vessel to the desired pressure (a balloon is sufficient for small scale; 50 psi for a Parr apparatus) or maintain a positive pressure with the balloon.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-12 hours). The reaction is often accompanied by a noticeable uptake of hydrogen.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with additional methanol.
-
Purification: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting (S)-1-(3-aminophenyl)ethanol is often pure enough for subsequent steps, but can be further purified by crystallization or column chromatography if necessary.
-
Analysis: Confirm the complete reduction of the nitro group and retention of the alcohol by ¹H NMR and IR spectroscopy (disappearance of NO₂ stretches, appearance of NH₂ stretches).
Conclusion
This compound is a textbook example of a strategic chiral building block. Its efficient and highly enantioselective synthesis, combined with the orthogonal reactivity of its hydroxyl and nitro functionalities, provides a reliable and powerful platform for the construction of complex pharmaceutical targets. The protocols outlined herein offer robust starting points for researchers to leverage this versatile intermediate in their asymmetric synthesis campaigns, ultimately contributing to the development of safer and more effective chiral medicines.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. mdpi.com [mdpi.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound|CAS 103966-65-0 [benchchem.com]
- 7. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. 3-Nitroacetophenone Synthesis Lab Report - 1102 Words | Bartleby [bartleby.com]
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An Application Guide to (S)-1-(3-nitrophenyl)ethanol as a Chiral Auxiliary in Asymmetric Synthesis
Abstract
This compound is a valuable chiral building block in modern organic synthesis, primarily recognized for its role as a stereodefined precursor incorporated into complex target molecules.[1] While its application as a recoverable chiral auxiliary is not extensively documented in peer-reviewed literature, its structural motif as a chiral secondary alcohol provides a strong theoretical foundation for such use. This guide presents a detailed, protocol-driven exploration of the hypothetical application of this compound as a chiral auxiliary in the asymmetric α-alkylation of carboxylic acids. By drawing logical parallels with well-established chiral alcohol auxiliaries, this document provides a comprehensive framework—from auxiliary attachment to stereoselective transformation and subsequent cleavage—to empower researchers to investigate its potential in this capacity.
Introduction: The Principle of Chiral Auxiliaries
Asymmetric synthesis is a cornerstone of pharmaceutical development and natural product synthesis, aiming to produce a single enantiomer of a chiral molecule.[2] One of the most robust strategies to achieve this is the temporary incorporation of a chiral auxiliary.[3] This involves covalently attaching an enantiomerically pure molecule (the auxiliary) to an achiral substrate. The auxiliary's inherent chirality then creates a sterically and electronically biased environment, directing subsequent bond formations to occur on one face of the molecule, leading to a diastereomerically enriched product.[4] A key advantage of this method is that the auxiliary can be removed after the transformation and potentially recovered for reuse.[5]
This compound , a chiral aromatic alcohol, possesses the necessary attributes for this role.[1] Its key features include:
-
A defined stereocenter at the carbinol carbon.
-
A bulky 3-nitrophenyl group that can provide effective steric shielding.
-
An alcohol functional group for straightforward attachment to substrates (e.g., carboxylic acids via esterification).
This guide will detail the theoretical workflow for its use in asymmetric alkylation.
Hypothetical Application: Asymmetric α-Alkylation of Propanoic Acid
We will explore the synthesis of (S)-2-methylpropanoic acid from propanoic acid, using this compound as the chiral auxiliary to control the stereochemistry of the newly formed quaternary carbon center.
Protocol 1: Attachment of the Chiral Auxiliary (Esterification)
The first step is the covalent attachment of the chiral alcohol to the achiral carboxylic acid via esterification. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and effective method suitable for secondary alcohols.[6][7]
Materials:
-
This compound
-
Propanoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.1 M solution).
-
Add propanoic acid (1.1 eq) and DMAP (0.1 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate.
-
Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure chiral ester adduct.
Mechanism of Stereocontrol
The stereochemical outcome of the alkylation is determined in the enolate formation and subsequent reaction with the electrophile. Deprotonation of the ester with a strong, bulky base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) generates a planar lithium enolate.[8] The large 3-nitrophenyl group of the chiral auxiliary is expected to effectively block one face of this planar enolate. Consequently, the electrophile (methyl iodide) can only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation.
Protocol 2: Diastereoselective α-Alkylation
This protocol describes the formation of the lithium enolate and its subsequent reaction with methyl iodide.[9][10]
Materials:
-
Chiral ester adduct from Protocol 1
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the chiral ester (1.0 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30-45 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product.
| Parameter | Condition/Reagent | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic, bulky base favors rapid and quantitative enolate formation.[8] |
| Temperature | -78 °C | Ensures kinetic control, preventing enolate equilibration and potential side reactions.[10] |
| Solvent | Anhydrous THF | Aprotic polar solvent, effectively solvates the lithium cation. Must be anhydrous. |
| Electrophile | Methyl Iodide | Highly reactive Sₙ2 substrate. |
| Expected d.r. | >95:5 | Based on analogous systems using chiral secondary alcohol auxiliaries. |
Protocol 3: Cleavage and Recovery of the Auxiliary
The final step is the hydrolysis of the ester to liberate the desired chiral carboxylic acid and recover the this compound auxiliary. Saponification using a strong base followed by an acidic workup is a standard and effective method.[11][12][13]
Materials:
-
Alkylated ester from Protocol 2
-
Sodium hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Methanol or THF/Water solvent mixture
-
Hydrochloric acid (HCl), 1 M or 2 M solution
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the alkylated ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add NaOH (2.0-3.0 eq) to the solution and stir at room temperature or gently heat to 40-50 °C to accelerate the reaction.
-
Monitor the hydrolysis by TLC until the starting ester is fully consumed (typically 2-12 hours).
-
Cool the reaction mixture to room temperature and remove the organic solvent (methanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x volume) to extract the chiral auxiliary, this compound.
-
Combine the ether layers, dry over anhydrous MgSO₄, filter, and concentrate to recover the auxiliary, which can be purified by chromatography or recrystallization if necessary.
-
Cool the remaining aqueous layer in an ice bath and carefully acidify to pH ~2 by the slow addition of 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volume).
-
Combine the ethyl acetate layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-2-methylpropanoic acid.
Authoritative Grounding and Causality
The protocols and mechanisms described are based on well-established principles of asymmetric synthesis. The use of chiral auxiliaries to direct the stereochemistry of enolate alkylations is a foundational concept, with the steric bulk of the auxiliary being the primary controlling element.[14] The choice of LDA as a base is critical for generating a single, kinetically controlled enolate, preventing mixtures that would erode stereoselectivity.[8] Similarly, the low reaction temperature of -78 °C is standard practice to maintain this kinetic control.[10] The saponification procedure is a classic method for ester cleavage that proceeds with high yield and typically without racemization of the α-chiral center.[13] While this specific application to this compound is a projection, it is a logical extension of these proven methodologies.
Conclusion and Future Directions
This guide outlines a scientifically plausible, albeit hypothetical, application of this compound as a chiral auxiliary. The detailed protocols for attachment, diastereoselective alkylation, and cleavage provide a solid foundation for experimental validation. Key areas for future research would involve:
-
Experimental Verification: Synthesizing the chiral ester and performing the alkylation to determine the actual diastereoselectivity achieved.
-
Optimization Studies: Varying the base, solvent, and temperature to optimize the diastereomeric ratio.
-
Scope Expansion: Testing a variety of electrophiles and carboxylic acid substrates to understand the generality of this hypothetical auxiliary.
The successful application of this compound as a recoverable auxiliary would add a new and potentially valuable tool to the arsenal of the synthetic chemist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Benzenemethanol, alpha-methyl-3-nitro-, (alphaS)- (9CI)|lookchem [lookchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Saponification-Typical procedures - operachem [operachem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. publish.uwo.ca [publish.uwo.ca]
Chemoselective Reduction of (S)-1-(3-nitrophenyl)ethanol to (S)-1-(3-aminophenyl)ethanol: Protocols and Mechanistic Insights
An Application Note for Researchers and Drug Development Professionals
Abstract: The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly critical in the pharmaceutical industry where aryl amines serve as key building blocks for active pharmaceutical ingredients (APIs).[1] This application note provides a detailed guide for the chemoselective reduction of (S)-1-(3-nitrophenyl)ethanol to (S)-1-(3-aminophenyl)ethanol. The primary challenge of this synthesis is to achieve complete reduction of the nitro group while preserving the integrity of the chiral secondary benzylic alcohol. We present and compare three robust methodologies: Catalytic Transfer Hydrogenation (CTH), classical Catalytic Hydrogenation, and metal-mediated reduction using Stannous Chloride (SnCl₂). Each section offers mechanistic insights, detailed step-by-step protocols, and a discussion of the relative advantages, ensuring that researchers can select and implement the optimal method for their specific laboratory context, from discovery to process development.
Introduction: The Strategic Importance of Nitro Group Reduction
The reduction of a nitroarene to an aniline is a pivotal step in the synthesis of a vast array of molecules, including dyes, agrochemicals, and pharmaceuticals.[2] The starting material, this compound, contains two key features: a reducible nitro group and a chiral benzylic alcohol. The desired product, (S)-1-(3-aminophenyl)ethanol, is a valuable chiral intermediate.[3][4]
A successful protocol must exhibit high chemoselectivity, reducing the nitro moiety without affecting the alcohol, which could be prone to hydrogenolysis (cleavage of the C-O bond) under harsh conditions. Furthermore, the reaction must proceed without racemization of the stereocenter, a critical consideration in drug development where enantiomeric purity is paramount. The methods detailed herein are chosen for their high fidelity in meeting these criteria.
Methodology 1: Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) is a highly favored method in modern organic synthesis due to its operational simplicity and avoidance of high-pressure hydrogen gas.[5] This technique uses a stable hydrogen donor, such as ammonium formate, which decomposes in situ on a catalyst surface to provide the hydrogen required for the reduction.[5][6] Palladium on carbon (Pd/C) is the most common catalyst for this transformation.[7]
Causality and Mechanistic Insight: In the presence of Pd/C, ammonium formate decomposes into hydrogen, ammonia, and carbon dioxide.[5] The generated hydrogen is adsorbed onto the palladium surface and subsequently transferred to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates to yield the final amine.[8] The mild conditions under which this occurs are generally insufficient to cause hydrogenolysis of the benzylic alcohol, leading to excellent chemoselectivity. The reaction occurs far from the chiral center, ensuring complete retention of stereochemistry.
Experimental Protocol: CTH using Pd/C and Ammonium Formate
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 29.9 mmol).
-
Solvent Addition: Add methanol (100 mL) to the flask and stir until the starting material is fully dissolved.
-
Catalyst and Donor Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~0.5 g, ~10% w/w) to the solution. Follow this by the portion-wise addition of ammonium formate (HCO₂NH₄, 9.4 g, 149.5 mmol, 5 equivalents) over 10 minutes. The addition is exothermic and may cause the solvent to approach its boiling point.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (~65 °C) and maintain for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.
-
Work-up and Isolation:
-
Cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon drying; do not allow the filter cake to dry completely in the air.[9] Keep it wet with solvent.
-
Wash the filter cake with additional methanol (2 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (S)-1-(3-aminophenyl)ethanol as a crystalline solid or oil.[10]
-
Methodology 2: Classical Catalytic Hydrogenation
Direct hydrogenation using hydrogen gas is one of the most efficient and clean methods for nitro group reduction, with water being the only stoichiometric byproduct.[2] This method is highly effective but requires specialized equipment to handle flammable hydrogen gas safely.
Causality and Mechanistic Insight: The reaction proceeds via the heterogeneous catalysis of molecular hydrogen on a metal surface, typically Pd/C or Raney Nickel.[11][12] The nitro compound adsorbs to the catalyst surface, where it reacts with adsorbed hydrogen atoms.[8] Like CTH, the reaction is highly chemoselective for the nitro group under controlled conditions (low to moderate pressure and temperature), leaving the benzylic alcohol intact.
Experimental Protocol: H₂/Pd-C Hydrogenation
-
Reactor Setup: Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with a solution of this compound (5.0 g, 29.9 mmol) in ethanol or methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~0.25 g, ~5% w/w, 50% wet) to the solution.
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 bar / 45-60 psi).
-
Reaction Execution: Begin vigorous agitation (shaking or stirring) and maintain the reaction at room temperature. The uptake of hydrogen can be monitored by the pressure gauge.
-
Monitoring: The reaction is typically complete within 2-6 hours when hydrogen uptake ceases. Confirm completion via TLC or LC-MS.
-
Work-up and Isolation:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through Celite® to remove the catalyst, ensuring the filter cake remains wet.
-
Rinse the vessel and filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to afford the desired product, (S)-1-(3-aminophenyl)ethanol.
-
Methodology 3: Metal-Mediated Reduction with Stannous Chloride (SnCl₂)
Reduction using dissolving metals in acid is a classic and reliable technique. Stannous chloride (tin(II) chloride) in an acidic medium is a particularly mild and effective reagent for converting nitroarenes to anilines, often tolerating a wide variety of other functional groups.[11][13]
Causality and Mechanistic Insight: The reduction proceeds through a series of single-electron transfers from the Sn(II) salt, which is oxidized to Sn(IV).[13][14] Protons required for the formation of water are supplied by the acidic solvent (typically concentrated HCl). The overall stoichiometry requires three equivalents of SnCl₂ per nitro group.[15] The final product is initially formed as an amine-tin complex or an ammonium salt, which is liberated during a basic work-up.[14] This method's mildness makes it highly chemoselective.
Experimental Protocol: SnCl₂ Reduction
-
Reactor Setup: In a 250 mL round-bottom flask with a stir bar, dissolve this compound (5.0 g, 29.9 mmol) in ethanol (100 mL).
-
Reagent Addition: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 20.2 g, 89.7 mmol, 3 equivalents).
-
Reaction Execution: Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (15 mL). After the initial exotherm subsides, remove the ice bath and heat the mixture to 50-60 °C for 2-4 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice (~150 g).
-
Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic (pH > 8). A thick white precipitate of tin(IV) hydroxide will form.
-
Extract the product from the aqueous slurry with ethyl acetate (3 x 75 mL).
-
If the tin salts make phase separation difficult, filter the entire mixture through a pad of Celite® before extraction.
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-1-(3-aminophenyl)ethanol.
-
Workflow Visualization and Comparative Analysis
The general workflow for the synthesis of (S)-1-(3-aminophenyl)ethanol is depicted below. The key divergence lies in the choice of reduction agent and the subsequent work-up procedure.
Caption: General workflow for the reduction of this compound.
Data Presentation: Comparison of Reduction Methodologies
| Parameter | Catalytic Transfer Hydrogenation (CTH) | Classical Catalytic Hydrogenation | Metal-Mediated Reduction (SnCl₂) |
| Primary Reagents | Pd/C, Ammonium Formate | Pd/C, H₂ Gas | SnCl₂·2H₂O, Conc. HCl |
| Typical Conditions | Methanol, Reflux (65 °C), 1-3 h | Ethanol, RT, 3-4 bar H₂, 2-6 h | Ethanol, 50-60 °C, 2-4 h |
| Yield & Purity | Generally high (>95%), clean reaction | Excellent (>98%), very clean | Good to high (85-95%), purity depends on work-up |
| Chemoselectivity | Excellent | Excellent | Excellent |
| Stereocenter | Retention | Retention | Retention |
| Safety Concerns | Flammable solvents; handle Pd/C with care.[9] Avoids H₂ gas. | Requires specialized high-pressure equipment for flammable H₂ gas.[16] | Corrosive acid; exothermic reaction. |
| Work-up | Simple filtration and solvent removal. | Simple filtration and solvent removal. | Requires careful neutralization and extraction; generates significant tin waste.[13] |
| Scalability | Excellent; easily scalable without specialized equipment. | Excellent, but requires appropriate hydrogenation reactors. | Moderate; large-scale work-up and waste disposal can be challenging. |
Conclusion and Recommendations
All three detailed methods are effective for the chemoselective reduction of this compound to (S)-1-(3-aminophenyl)ethanol with complete retention of stereochemical integrity.
-
For typical laboratory-scale synthesis and process development without specialized pressure equipment, Catalytic Transfer Hydrogenation is the recommended method. It offers an outstanding balance of safety, efficiency, high yield, and operational simplicity.[5][7]
-
Classical Catalytic Hydrogenation is the cleanest and often highest-yielding method, making it ideal for large-scale industrial production where appropriate safety infrastructure is in place.[2][17]
-
The SnCl₂ reduction is a robust and reliable alternative, particularly useful if catalyst poisoning is a concern with other substrates or if catalytic methods fail. However, the stoichiometric metal waste and more involved work-up make it less "green" compared to the catalytic options.[11][13]
The choice of method will ultimately depend on the available equipment, scale of the reaction, and project-specific requirements regarding cost, safety, and waste management.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Advancement in methodologies for reduction of nitroarenes - RSC Advances (RSC Publishing) DOI:10.1039/C5RA10076C [pubs.rsc.org]
- 3. 1-(3-Aminophenyl)ethanol | C8H11NO | CID 222461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(3-Aminophenyl)ethanol, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. 1-(3-Aminophenyl)ethanol [myskinrecipes.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 14. sarthaks.com [sarthaks.com]
- 15. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 16. benchchem.com [benchchem.com]
- 17. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
scale-up synthesis of enantiopure (S)-1-(3-nitrophenyl)ethanol
An Application Note for the Scalable Synthesis of Enantiopure (S)-1-(3-nitrophenyl)ethanol
Abstract
Enantiomerically pure chiral alcohols are critical building blocks in the synthesis of pharmaceuticals and fine chemicals.[1] Specifically, this compound is a valuable intermediate whose stereocenter is often crucial for the biological activity of the final active pharmaceutical ingredient (API). This application note provides a detailed guide for researchers and process chemists on the scale-up synthesis of this compound from the prochiral ketone, 3'-nitroacetophenone. We present two robust and scalable methodologies: ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and a biocatalytic reduction using an alcohol dehydrogenase (ADH). Each section offers a deep dive into the mechanistic principles, provides detailed, field-tested protocols, and includes methods for analytical validation of enantiopurity.
Introduction: The Imperative for Enantiopure Synthesis
The physiological effects of chiral molecules can differ dramatically between enantiomers, making the production of single-enantiomer drugs a regulatory and safety necessity. Chiral secondary alcohols, such as the target compound, are ubiquitous motifs in drug design.[2] The primary methods for accessing these molecules on an industrial scale are the asymmetric reduction of prochiral ketones and the enzymatic resolution of racemates.[2][3] While kinetic resolution is a well-established technique, its maximum theoretical yield is capped at 50%, making asymmetric reduction a more atom-economical and efficient approach for large-scale manufacturing.[4]
This guide focuses on two state-of-the-art asymmetric reduction techniques that offer high enantioselectivity, excellent yields, and practical scalability.
-
Asymmetric Transfer Hydrogenation (ATH): A powerful chemical method that uses a chiral transition-metal catalyst to transfer hydrogen from a safe, readily available donor molecule to the ketone.[5][6]
-
Biocatalytic Reduction: A green chemistry approach that leverages the exquisite stereoselectivity of enzymes, specifically alcohol dehydrogenases (ADHs), to perform the reduction in aqueous media under mild conditions.[7]
The choice between these methods depends on factors including catalyst cost and availability, substrate compatibility, and desired operational parameters.[2]
Strategy I: Asymmetric Transfer Hydrogenation (ATH)
ATH has emerged as a preferred method for ketone reduction in industrial settings because it circumvents the need for high-pressure, hazardous hydrogen gas, instead using hydrogen donors like isopropanol or a formic acid/triethylamine (FA/TEA) mixture.[5] The reaction is catalyzed by a chiral transition metal complex, typically featuring Ruthenium(II) with a tosylated diamine ligand such as TsDPEN.[8]
Causality and Mechanistic Insight
The catalyst, [Ru(p-cymene)(S,S)-TsDPEN], operates via a concerted outer-sphere mechanism. The amine ligand on the catalyst and the hydrogen donor (e.g., formate) are crucial for the transfer of a hydride to the carbonyl carbon and a proton to the carbonyl oxygen, proceeding through a six-membered pericyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol.
Experimental Workflow: ATH
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Detailed Scale-Up Protocol: ATH
Objective: To synthesize this compound from 3'-nitroacetophenone in high yield and >99% enantiomeric excess (ee).
Materials:
-
3'-Nitroacetophenone (Substrate)
-
[RuCl(p-cymene)((S,S)-TsDPEN)] (Catalyst)
-
Formic Acid (FA), A.R. Grade
-
Triethylamine (TEA), A.R. Grade, distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Charge a clean, dry, inerted reactor with 3'-nitroacetophenone (1.0 eq).
-
Solvent & Catalyst: Add anhydrous Dichloromethane (DCM) to achieve a substrate concentration of 0.5 M. Purge the vessel with nitrogen. Add the catalyst, [RuCl(p-cymene)((S,S)-TsDPEN)], to achieve a substrate-to-catalyst (S/C) ratio of 500:1.
-
Reducing Agent Preparation: In a separate vessel, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Initiation: Add the FA/TEA mixture (5.0 eq of FA) to the reactor. Maintain a slight positive pressure of nitrogen.
-
Reaction Conditions: Stir the mixture at 28 °C. The reaction is typically exothermic and may require initial cooling to maintain the target temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed (typically 12-24 hours).
-
Quenching & Work-up: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[9]
Data Summary: ATH
| Parameter | Value | Rationale |
| Substrate | 3'-Nitroacetophenone | Prochiral ketone starting material.[10] |
| Catalyst | [RuCl(p-cymene)((S,S)-TsDPEN)] | Provides high activity and enantioselectivity for this class of ketones.[8] |
| S/C Ratio | 500:1 | An optimized ratio for balancing reaction speed and catalyst cost on a larger scale. |
| Hydrogen Donor | Formic Acid / Triethylamine (5:2) | A highly efficient and commonly used hydrogen source for ATH.[8] |
| Solvent | Dichloromethane (DCM) | Good solubility for both substrate and catalyst complex. |
| Temperature | 28 °C | Allows for a reasonable reaction rate without promoting side reactions. |
| Expected Yield | >95% | High conversion is typical for this catalytic system. |
| Expected ee% | >99% (S) | The (S,S)-ligand directs the formation of the (S)-alcohol. |
Strategy II: Biocatalytic (Enzymatic) Reduction
Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis.[11] Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of ketones to alcohols with near-perfect enantioselectivity. A key requirement for preparative-scale reactions is an efficient system to regenerate the expensive nicotinamide cofactor (NADH or NADPH).[2][7] A common and cost-effective method is the "substrate-coupled" approach, where a cheap sacrificial alcohol, like isopropanol, is used in large excess to shift the equilibrium and drive the regeneration cycle.[7][12]
Causality and Mechanistic Insight
The ADH from organisms like Rhodococcus ruber (ADH-A) is a well-characterized, robust enzyme suitable for industrial applications.[12][13][14] The enzyme's active site contains a catalytic zinc ion and a binding pocket that precisely orients the prochiral ketone relative to the NADH cofactor. This specific orientation ensures that the hydride from NADH is delivered to only one face of the carbonyl, resulting in the formation of a single alcohol enantiomer. The cofactor, now in its oxidized NAD+ form, is then reduced back to NADH by the same enzyme using the sacrificial co-substrate (isopropanol), which is oxidized to acetone.[12]
Experimental Workflow: Biocatalytic Reduction
Caption: Workflow for Biocatalytic Reduction with Cofactor Regeneration.
Detailed Scale-Up Protocol: Biocatalytic Reduction
Objective: To synthesize this compound using a whole-cell or isolated enzyme approach with >99% ee.
Materials:
-
3'-Nitroacetophenone (Substrate)
-
Recombinant E. coli expressing an ADH from Rhodococcus ruber (or the isolated/immobilized enzyme)
-
Isopropanol (IPA), A.R. Grade
-
Potassium Phosphate Buffer (100 mM, pH 7.0)
-
Ethyl Acetate, for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Anti-foaming agent (optional)
Procedure:
-
Bioreactor Setup: To a temperature-controlled bioreactor, add potassium phosphate buffer and isopropanol to a final concentration of 10% (v/v).
-
Enzyme/Cell Addition: Add the ADH enzyme preparation or the re-suspended whole cells. If using whole cells, ensure they have been permeabilized for optimal substrate/product transfer.
-
Substrate Addition: Dissolve 3'-nitroacetophenone in a minimal amount of isopropanol and add it to the bioreactor in a fed-batch manner to maintain a concentration of 50-100 mM. High substrate concentrations can be inhibitory to the enzyme.
-
Reaction Conditions: Maintain the temperature at 30 °C and the pH at 7.0 with gentle agitation.
-
Monitoring: Monitor the conversion of the ketone to the alcohol product by HPLC or GC analysis of reaction aliquots.
-
Work-up: Once the reaction has reached completion (>98% conversion), terminate it by removing the cells/enzyme via centrifugation or filtration.
-
Extraction: Extract the aqueous reaction medium three times with an equal volume of ethyl acetate.
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The product is often of high purity directly after extraction, but can be further purified by column chromatography if needed.
Data Summary: Biocatalysis
| Parameter | Value | Rationale |
| Biocatalyst | ADH from Rhodococcus ruber | Known for high (S)-selectivity, stability, and tolerance to organic co-solvents.[14][15][16] |
| Cofactor System | NADH, regenerated by Isopropanol | Substrate-coupled regeneration is cost-effective and simple to implement.[12] |
| Substrate Conc. | 50-100 mM (Fed-batch) | Avoids substrate inhibition and improves overall space-time yield.[11] |
| Medium | Aqueous Phosphate Buffer (pH 7.0) | Optimal pH for the reductive activity of many ADHs.[12] |
| Temperature | 30 °C | Provides a good balance between enzyme activity and stability.[12] |
| Expected Yield | >98% | Biocatalytic reductions can achieve very high conversions.[11] |
| Expected ee% | >99.9% (S) | ADHs are known for their exceptional enantioselectivity.[11][13] |
Analytical Validation: Enantiomeric Excess (ee) Determination
Accurate determination of the enantiomeric excess is mandatory to validate the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this analysis.[17]
Analytical Workflow
Caption: Workflow for Chiral HPLC Analysis.
Protocol: Chiral HPLC Method
Objective: To separate and quantify the (S)- and (R)-enantiomers of 1-(3-nitrophenyl)ethanol.
Instrumentation & Columns:
-
A standard HPLC system with a UV detector.
-
Recommended Column: Chiralcel® OD-H (Daicel) or equivalent cellulose-based chiral stationary phase (CSP).
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (IPA) = 90:10 (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the product in 1 mL of the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a sample of racemic 1-(3-nitrophenyl)ethanol to determine the retention times (t_R) for both enantiomers.
-
Inject the sample from the synthesis reaction.
-
Integrate the peak areas for the (S)-enantiomer (Area_S) and the (R)-enantiomer (Area_R).
Calculation of Enantiomeric Excess (% ee): The % ee is calculated using the formula:[18] % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
Sample Data Interpretation
| Enantiomer | Expected Retention Time (t_R) | Peak Area |
| (R)-1-(3-nitrophenyl)ethanol | ~9.5 min | 1,500 |
| This compound | ~11.2 min | 998,500 |
| Calculation | % ee = [(998500 - 1500) / (998500 + 1500)] * 100 | 99.7% |
Conclusion
This application note has detailed two highly efficient and scalable methods for the synthesis of enantiopure this compound. Asymmetric Transfer Hydrogenation offers a robust chemical route with high throughput, while biocatalytic reduction provides an environmentally benign process with exceptional selectivity under mild conditions. The choice of method will be guided by project-specific requirements such as cost of goods, equipment availability, and green chemistry mandates. Both protocols, when paired with the validated chiral HPLC method, provide a reliable pathway for the large-scale production of this key pharmaceutical intermediate.
References
- 1. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. 3-Nitroacetophenone | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification and characterization of a chemotolerant alcohol dehydrogenase applicable to coupled redox reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural insights into substrate specificity and solvent tolerance in alcohol dehydrogenase ADH-‘A’ from Rhodococcus ruber DSM 44541 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. scribd.com [scribd.com]
- 16. [PDF] Directed Evolution of ADH-A from Rhodococcus ruber DSM 44541 | Semantic Scholar [semanticscholar.org]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocol: Enantioselective Synthesis of (S)-1-(3-nitrophenyl)ethanol via Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Introduction: The Significance of Chiral Alcohols and Asymmetric Catalysis
In the landscape of pharmaceutical and fine chemical synthesis, the stereochemical purity of a molecule is paramount, often dictating its biological activity, efficacy, and safety profile. Chiral secondary alcohols are critical structural motifs found in a vast array of bioactive molecules.[1] (S)-1-(3-nitrophenyl)ethanol is a particularly valuable chiral building block, serving as a versatile intermediate for the synthesis of more complex pharmaceutical agents.[2] Its structure, featuring a stereogenic center and an electron-withdrawing nitro group, makes it a strategic precursor; the nitro group can be readily reduced to an aniline, a key functional group in many drugs.[2]
Achieving high enantiomeric purity efficiently and safely is a central goal of modern organic synthesis. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical methodology for the enantioselective reduction of prochiral ketones.[3] This technique typically employs a stable, readily available hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol, eliminating the need for high-pressure gaseous hydrogen and specialized reactor systems.[3] At the forefront of this technology are ruthenium-based catalysts, which, when coordinated with chiral ligands, exhibit remarkable activity and selectivity.[4][5]
This guide provides an in-depth exploration of the synthesis of this compound from 3'-nitroacetophenone, focusing on the application of chiral ruthenium catalysts. We will delve into the mechanistic underpinnings of the catalysis, provide detailed, field-proven protocols, and present the expected outcomes, offering researchers a comprehensive resource for implementing this essential transformation.
The Catalyst System: A Symphony of Metal and Ligand
The success of the asymmetric hydrogenation of 3'-nitroacetophenone hinges on the design of the catalyst. The most effective systems are typically half-sandwich ruthenium(II) complexes. These catalysts are comprised of three key components: the ruthenium metal center, an arene ligand (like p-cymene), and a chiral diamine ligand, often N-sulfonylated, such as (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN).[3]
Why this combination?
-
Ruthenium Center: The Ru(II) ion is the active site for the catalytic cycle, capable of coordinating with both the hydrogen donor and the ketone substrate.
-
Chiral Ligand ((S,S)-TsDPEN): This is the source of chirality. The specific stereochemistry of the diamine ligand creates a chiral pocket around the ruthenium atom. This environment forces the incoming 3'-nitroacetophenone substrate to bind in a specific orientation, exposing one of its prochiral faces to the hydride transfer, thus leading to the preferential formation of the (S)-enantiomer of the alcohol.[2] The sulfonyl group plays a crucial role in the catalytic cycle, participating in the hydride transfer mechanism.
-
Arene Ligand (p-cymene): This bulky ligand helps to stabilize the complex and fine-tunes the steric and electronic properties of the catalyst, influencing its activity and stability.
The combination of these elements results in a "bifunctional catalyst" where the metal center and the ligand work in concert to facilitate the highly selective reduction.[5]
The Catalytic Cycle: A Mechanistic Overview
The asymmetric transfer hydrogenation of a ketone using a Noyori-type ruthenium catalyst proceeds through a well-established catalytic cycle. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues. The process can be divided into three primary stages: catalyst activation, stereoselective hydride transfer, and catalyst regeneration.[3]
-
Catalyst Activation (Formation of the Ruthenium-Hydride): The reaction is initiated by the catalyst precursor, typically a ruthenium chloride complex like [RuCl₂(p-cymene)]₂ and the chiral ligand (S,S)-TsDPEN, or a pre-formed complex such as RuCl(p-cymene)[(S,S)-TsDPEN]. In the presence of a base (e.g., triethylamine) and the hydrogen donor (e.g., formic acid), the chloride is removed, and a ruthenium-hydride species is formed. This 18-electron complex is the catalytically active species.[3]
-
Stereoselective Hydrogen Transfer: The ketone substrate (3'-nitroacetophenone) coordinates to the ruthenium-hydride complex. The chiral environment enforced by the TsDPEN ligand dictates that the ketone's carbonyl group orients itself in a sterically favored position. This is followed by a concerted transfer of a hydride from the ruthenium center and a proton from the amine ligand to the carbonyl carbon and oxygen, respectively. This outer-sphere mechanism occurs via a six-membered pericyclic transition state.[5] This step is stereodetermining, resulting in the formation of the this compound product with high enantiomeric excess.
-
Catalyst Regeneration: The product alcohol dissociates from the ruthenium complex, leaving a 16-electron ruthenium amide species. This species then reacts with another molecule of the hydrogen donor (formic acid) to regenerate the active ruthenium-hydride catalyst, completing the cycle and allowing it to proceed with another molecule of the ketone.
Below is a diagram illustrating the key steps in the catalytic cycle.
References
- 1. Highly Enantioselective One-Pot Synthesis of Chiral β-Heterosubstituted Alcohols via Ruthenium–Prolinamide-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 103966-65-0 [benchchem.com]
- 3. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
Application Note & Protocol: High-Efficiency Enzymatic Kinetic Resolution of Racemic 1-(3-Nitrophenyl)ethanol
Abstract
Optically pure secondary alcohols are critical building blocks in the synthesis of pharmaceuticals and fine chemicals. This document provides a comprehensive guide to the enzymatic kinetic resolution (EKR) of racemic 1-(3-nitrophenyl)ethanol, a key intermediate for various bioactive molecules. We detail a robust protocol employing lipase-catalyzed transesterification, focusing on practical application for researchers in organic synthesis and drug development. The methodology presented is designed to be a self-validating system, ensuring reproducibility and high enantioselectivity.
Introduction: The Strategic Value of Enantiopure 1-(3-Nitrophenyl)ethanol
Chiral 1-(3-nitrophenyl)ethanol serves as a versatile precursor for a range of pharmacologically significant compounds. The stereochemistry of the hydroxyl group is often pivotal to the molecule's biological activity and efficacy. Traditional chemical methods for resolving racemates can be resource-intensive and environmentally taxing. Enzymatic kinetic resolution, by contrast, offers a highly selective, mild, and sustainable alternative, leveraging the inherent stereospecificity of enzymes like lipases to preferentially acylate one enantiomer over the other.
This process results in a mixture of a highly enantioenriched ester and the unreacted, optically pure alcohol, which can then be easily separated. The choice of enzyme, acyl donor, and solvent system are critical parameters that dictate the reaction's efficiency and enantioselectivity, often measured by the enantiomeric ratio (E).
Core Principle: Lipase-Catalyzed Transesterification
The kinetic resolution of (R,S)-1-(3-nitrophenyl)ethanol is typically achieved via an irreversible transesterification reaction catalyzed by a lipase. In a non-aqueous solvent, the lipase selectively transfers an acyl group from an acyl donor (e.g., vinyl acetate) to one of the alcohol's enantiomers. Lipases, such as Candida antarctica Lipase B (CALB), have demonstrated exceptional proficiency in this transformation, often favoring the R-enantiomer.
The fundamental reaction is as follows: (R,S)-1-(3-nitrophenyl)ethanol + Acyl Donor ---(Lipase)---> (R)-1-(3-nitrophenyl)ethyl acetate + (S)-1-(3-nitrophenyl)ethanol
The reaction is terminated at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the ester and the remaining alcohol.
Experimental Workflow & Visualization
The overall process, from enzyme preparation to final analysis, follows a systematic workflow designed for clarity and reproducibility.
Figure 1: General workflow for the enzymatic kinetic resolution of 1-(3-nitrophenyl)ethanol.
Detailed Protocols
Materials & Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Racemic 1-(3-nitrophenyl)ethanol | ≥98% | Sigma-Aldrich |
| Novozym® 435 (Immobilized CALB) | Industrial Grade | Novozymes/Sigma-Aldrich |
| Vinyl Acetate | ≥99%, Inhibitor-free | Acros Organics |
| Hexane / Heptane | HPLC Grade | Fisher Scientific |
| Isopropanol | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | ACS Grade | EMD Millipore |
Protocol 1: Enzymatic Resolution Reaction
This protocol is optimized for high enantioselectivity using a widely available immobilized lipase.
Rationale:
-
Enzyme: Novozym® 435 is a macroporous acrylic resin with immobilized Candida antarctica lipase B. Its immobilization prevents protein aggregation in organic solvents and allows for easy recovery and reuse, making it highly cost-effective.
-
Acyl Donor: Vinyl acetate serves as an irreversible acyl donor. The co-product, vinyl alcohol, tautomerizes to acetaldehyde, which drives the reaction equilibrium forward, leading to higher conversions and enantioselectivity.
-
Solvent: A non-polar solvent like hexane or heptane is chosen to minimize enzyme denaturation and prevent competitive inhibition by the solvent.
Step-by-Step Procedure:
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stirrer, add racemic 1-(3-nitrophenyl)ethanol (1.67 g, 10 mmol).
-
Add 50 mL of anhydrous n-hexane to dissolve the substrate.
-
Add vinyl acetate (1.38 mL, 15 mmol, 1.5 equivalents). The excess acyl donor ensures the reaction proceeds efficiently.
-
Add Novozym® 435 (100 mg, ~6% w/w of substrate).
-
Seal the flask and place it in an orbital shaker or on a stirring plate set to 200 RPM at 35°C.
-
Monitor the reaction progress by taking small aliquots (0.1 mL) every 2-4 hours. Analyze the aliquots by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the conversion rate.
-
Terminate the reaction when the conversion reaches approximately 50%. This is crucial for achieving maximum enantiomeric excess for both the product and the remaining substrate. The typical reaction time is 12-24 hours.
-
Once the target conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh hexane, dried under vacuum, and stored for reuse.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.
Protocol 2: Product Separation and Purification
Rationale: The resulting mixture contains the acylated product ((R)-1-(3-nitrophenyl)ethyl acetate) and the unreacted alcohol (this compound). These compounds have significantly different polarities, allowing for straightforward separation by silica gel column chromatography.
Step-by-Step Procedure:
-
Prepare a silica gel column (e.g., 230-400 mesh) using a hexane:ethyl acetate solvent system (e.g., 9:1 v/v) as the eluent.
-
Dissolve the crude residue from Protocol 1 in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the column.
-
Elute the column with the hexane:ethyl acetate mixture. The less polar ester will elute first, followed by the more polar unreacted alcohol.
-
Collect fractions and analyze them by TLC to identify the pure compounds.
-
Combine the pure fractions for each compound and remove the solvent under reduced pressure.
-
Record the final mass of the purified (R)-ester and (S)-alcohol.
Analytical Validation: Determining Enantiomeric Excess (ee)
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of the products. A chiral stationary phase (CSP) allows for the separation of enantiomers, and the relative peak areas are used to calculate the enantiomeric excess.
Step-by-Step Procedure:
-
Sample Preparation: Prepare dilute solutions (approx. 1 mg/mL) of the starting racemic alcohol, the purified (S)-alcohol, and the purified (R)-ester in the mobile phase.
-
HPLC Conditions:
-
Column: Chiralcel OD-H or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Mobile Phase: 95:5 (v/v) n-Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25°C.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times for both enantiomers.
-
Inject the purified (S)-alcohol and (R)-ester samples.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
-
Calculate the Enantiomeric Ratio (E): The E value is a measure of the enzyme's selectivity. It can be calculated using the conversion (c) and the enantiomeric excess of the product (ee_p) or substrate (ee_s).
-
E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]
-
Expected Results & Performance Data
The described protocol consistently yields high enantioselectivity and good isolated yields.
| Parameter | Expected Value | Notes |
| Conversion (c) | ~50% | Terminate reaction at this point. |
| (S)-alcohol ee | >99% | The unreacted enantiomer. |
| (R)-ester ee | >99% | The newly formed product. |
| Enantiomeric Ratio (E) | >200 | Indicates high enzyme selectivity. |
| Isolated Yield (S)-alcohol | 40-45% | Theoretical maximum is 50%. |
| Isolated Yield (R)-ester | 40-45% | Theoretical maximum is 50%. |
Troubleshooting & Key Considerations
-
Low Conversion: Increase enzyme loading, reaction time, or temperature (up to 45°C). Ensure reagents are anhydrous.
-
Low Enantioselectivity (Low E value): This may indicate enzyme denaturation or a suboptimal solvent. Ensure the solvent is non-polar and dry. Water can facilitate the hydrolysis of the ester product, lowering the ee.
-
Enzyme Reuse: Novozym® 435 can typically be reused over 10 times without a significant loss in activity. Ensure it is thoroughly washed and dried between cycles.
Conclusion
This application note provides a validated, step-by-step protocol for the efficient enzymatic kinetic resolution of racemic 1-(3-nitrophenyl)ethanol. By leveraging the high selectivity of immobilized Candida antarctica Lipase B, this method delivers both enantiomers in high optical purity and good yields. The protocol is robust, scalable, and adheres to the principles of green chemistry, making it a superior choice for applications in pharmaceutical and chemical synthesis.
The Pivotal Role of (S)-1-(3-nitrophenyl)ethanol in the Genesis of Advanced Chiral Ligands
Abstract
In the landscape of asymmetric synthesis, the demand for novel and efficient chiral ligands is perpetual. These molecules, acting as the chiral inductors in catalytic processes, are paramount in the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. This comprehensive guide delves into the significant role of (S)-1-(3-nitrophenyl)ethanol, a versatile chiral building block, in the synthesis of sophisticated chiral ligands. We will explore the strategic importance of its stereogenic center and the synthetic utility of its functional groups, providing detailed application notes and step-by-step protocols for the synthesis of exemplary chiral ligands. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this valuable synthon in their quest for innovative asymmetric catalytic systems.
Introduction: The Quest for Chirality and the Significance of this compound
The synthesis of single-enantiomer pharmaceuticals is a cornerstone of modern medicine, driven by the often dramatically different physiological activities of enantiomers.[1] Asymmetric catalysis, which employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, stands as the most elegant and economically viable approach to achieve this.[2] At the heart of these catalytic systems lies the chiral ligand, a molecule that coordinates to a metal center, creating a chiral environment that dictates the stereochemical outcome of a reaction.[3]
This compound has emerged as a highly valuable chiral precursor in the synthesis of such ligands.[4] Its value stems from two key structural features:
-
A Pre-defined Stereocenter: The (S)-configured secondary alcohol provides a readily available source of chirality, which can be transferred and elaborated upon in subsequent synthetic steps.
-
Versatile Functional Groups: The hydroxyl group serves as a handle for various chemical transformations, while the nitro group can be readily reduced to an amine, opening avenues for the construction of diverse ligand scaffolds.[4] The aromatic ring also provides a rigid backbone, often desirable in ligand design.
This guide will illuminate the practical applications of this compound in the synthesis of novel P,N and N,N-type chiral ligands, providing detailed protocols and mechanistic insights.
Synthetic Strategies: From Chiral Alcohol to Functional Ligand
The journey from this compound to a functional chiral ligand typically involves a series of strategic chemical transformations. The following sections will detail the synthesis of two distinct classes of ligands, highlighting the pivotal role of the starting chiral alcohol.
Synthesis of Chiral P,N-Ligands: The Phosphino-Oxazoline (PHOX) Analogs
Nonsymmetrical P,N-ligands have demonstrated remarkable success in a variety of metal-catalyzed reactions, often outperforming their C2-symmetric counterparts.[3] The distinct electronic and steric properties of the phosphorus and nitrogen donor atoms allow for fine-tuning of the catalyst's reactivity and selectivity. Here, we outline the synthesis of a PHOX-type ligand starting from this compound.
Workflow for P,N-Ligand Synthesis
Caption: Synthetic pathway from this compound to a chiral P,N-ligand.
Experimental Protocol: Synthesis of a Chiral P,N-Ligand
Step 1: Reduction of the Nitro Group to Synthesize (S)-1-(3-aminophenyl)ethanol
-
Rationale: The reduction of the nitro group to a primary amine is a crucial step to introduce a nitrogen donor atom into the ligand scaffold. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
To a solution of this compound (1.67 g, 10 mmol) in methanol (50 mL) in a Parr hydrogenation apparatus, add 10% Palladium on carbon (100 mg).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain (S)-1-(3-aminophenyl)ethanol as a pale yellow oil, which is used in the next step without further purification.
-
Step 2: Amide Coupling
-
Rationale: This step introduces the second aromatic ring, which will later be functionalized with the phosphine group. The use of an acid chloride ensures an efficient acylation of the amine.
-
Procedure:
-
Dissolve the crude (S)-1-(3-aminophenyl)ethanol (approx. 10 mmol) in dichloromethane (50 mL) and cool the solution to 0 °C.
-
Add triethylamine (2.1 mL, 15 mmol) to the solution.
-
Slowly add a solution of 2-bromobenzoyl chloride (2.41 g, 11 mmol) in dichloromethane (10 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated NaHCO3 solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (S)-N-(1-(3-aminophenyl)ethyl)-2-bromobenzamide.
-
Step 3: Palladium-Catalyzed Phosphination
-
Rationale: The final step involves the introduction of the phosphine moiety via a cross-coupling reaction. This creates the P,N-chelate that is crucial for catalytic activity.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine (S)-N-(1-(3-aminophenyl)ethyl)-2-bromobenzamide (1.61 g, 5 mmol), Pd(OAc)2 (56 mg, 0.25 mmol), and Xantphos (289 mg, 0.5 mmol).
-
Add anhydrous toluene (30 mL) followed by diphenylphosphine (1.04 mL, 6 mmol) and N,N-diisopropylethylamine (1.74 mL, 10 mmol).
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Cool the reaction to room temperature and filter through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel under an inert atmosphere to yield the final chiral P,N-ligand.
-
Data Summary: P,N-Ligand Synthesis
| Step | Product | Yield (%) | Purity (%) |
| 1 | (S)-1-(3-aminophenyl)ethanol | >95 (crude) | - |
| 2 | (S)-N-(1-(3-aminophenyl)ethyl)-2-bromobenzamide | 85 | >98 |
| 3 | Chiral P,N-Ligand | 75 | >99 |
Synthesis of Chiral N,N-Ligands: The Bis(oxazoline) Analogs
C2-symmetric ligands, such as bis(oxazolines) (BOX), have proven to be highly effective in a wide range of asymmetric catalytic reactions.[3] The synthesis of these ligands can be adapted to incorporate the chiral backbone derived from this compound.
Workflow for N,N-Ligand Synthesis
Caption: General synthetic route to a chiral N,N-ligand.
Experimental Protocol: Synthesis of a Chiral Diamine Intermediate
Step 1: Conversion of Alcohol to a Leaving Group
-
Rationale: To facilitate the coupling of two molecules of the chiral amine, the hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate.
-
Procedure:
-
Dissolve (S)-1-(3-aminophenyl)ethanol (1.37 g, 10 mmol) in pyridine (20 mL) at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (2.1 g, 11 mmol).
-
Stir the reaction at 0 °C for 4 hours, then at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M CuSO4 solution until the blue color persists, then with brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate to yield the tosylated product.
-
Step 2: Dimerization to form the Chiral Diamine
-
Rationale: A nucleophilic substitution reaction between the tosylated amine and another molecule of the chiral amine will generate the C2-symmetric diamine backbone.
-
Procedure:
-
Combine the tosylated amine (approx. 10 mmol) and (S)-1-(3-aminophenyl)ethanol (1.37 g, 10 mmol) in DMF (50 mL).
-
Add K2CO3 (4.14 g, 30 mmol) and heat the mixture to 80 °C for 24 hours.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography to obtain the chiral diamine.
-
The resulting chiral diamine can then be cyclized with a suitable dicarbonyl compound, such as diethyl oxalate, to form the final bis(oxazoline) ligand.
Applications in Asymmetric Catalysis
The chiral ligands synthesized from this compound are valuable tools in asymmetric catalysis. For instance, the P,N-ligands can be employed in palladium-catalyzed asymmetric allylic alkylation, while the N,N-ligands are effective in copper-catalyzed Friedel-Crafts alkylations.[3][5] The specific substitution pattern and the inherent chirality derived from this compound play a crucial role in achieving high enantioselectivities in these transformations.
Conclusion
This compound stands as a testament to the power of chiral building blocks in the efficient construction of complex and valuable molecules. Its readily available stereocenter and versatile functional groups provide a robust platform for the synthesis of a diverse array of chiral ligands. The protocols and strategies outlined in this guide offer a practical framework for researchers to harness the potential of this synthon in the development of novel and effective asymmetric catalysts, thereby advancing the frontiers of chemical synthesis and drug discovery.
References
- 1. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]
- 2. benchchem.com [benchchem.com]
- 3. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 103966-65-0 [benchchem.com]
- 5. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of Drug Intermediates Using (S)-1-(3-nitrophenyl)ethanol
Introduction: The Strategic Value of (S)-1-(3-nitrophenyl)ethanol in Chiral Synthesis
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This compound has emerged as a valuable and versatile chiral building block in the synthesis of complex drug intermediates.[1] Its pre-defined stereocenter at the carbinol carbon provides a strategic starting point for the construction of new chiral centers, while the nitro-substituted phenyl ring offers a functional handle for a variety of chemical transformations.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the practical applications of this compound. We will delve into the stereoselective synthesis of a key drug intermediate scaffold, providing detailed, step-by-step protocols and the scientific rationale behind the experimental choices.
Core Application: A Versatile Precursor for Chiral Amino Alcohols
A primary application of this compound is its conversion to (S)-1-(3-aminophenyl)ethanol. This transformation is pivotal as it unmasks a primary amine functionality, a common feature in a vast array of bioactive molecules.[2][3] The resulting chiral amino alcohol is a valuable intermediate for the synthesis of various classes of drugs, including β-adrenergic receptor modulators.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow from this compound to a chiral β-blocker precursor.
Part 1: Synthesis of the Key Intermediate (S)-1-(3-aminophenyl)ethanol
The reduction of the aromatic nitro group to a primary amine is a robust and well-established transformation. Catalytic hydrogenation is the preferred method due to its high efficiency, clean reaction profile, and the mild conditions required, which preserve the stereochemical integrity of the chiral center.
Protocol 1: Catalytic Hydrogenation of this compound
Objective: To synthesize (S)-1-(3-aminophenyl)ethanol from this compound with retention of stereochemistry.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5 mol% Pd)
-
Methanol (ACS grade)
-
Hydrogen gas (H₂)
-
Celite®
-
Parr Hydrogenation Apparatus or similar
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Catalyst and Substrate Preparation: In a suitable pressure vessel for a Parr hydrogenation apparatus, add this compound (e.g., 5.0 g, 29.9 mmol).
-
Solvent Addition: Add methanol (e.g., 100 mL) to dissolve the starting material.
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 1.59 g, containing 5 mol% of Pd) to the solution under a gentle stream of nitrogen or argon to prevent ignition of the dry catalyst in air.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas three times to remove any residual air.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi). Stir the reaction mixture vigorously at room temperature.
-
Monitoring the Reaction: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to check for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude (S)-1-(3-aminophenyl)ethanol is often of high purity. If further purification is required, column chromatography on silica gel can be performed.
Expected Outcome:
This procedure should yield (S)-1-(3-aminophenyl)ethanol as a solid or viscous oil with high chemical purity and retention of enantiomeric excess.
| Parameter | Value |
| Typical Yield | >95% |
| Enantiomeric Excess | >99% |
| Reaction Time | 2-6 hours |
| Temperature | Room Temperature |
| Pressure | 50 psi H₂ |
Part 2: Application in the Synthesis of a Chiral β-Blocker Precursor
Chiral β-adrenergic receptor blockers are a significant class of pharmaceuticals used to manage cardiovascular diseases.[4] The stereochemistry of these molecules is critical for their therapeutic efficacy and receptor selectivity. (S)-1-(3-aminophenyl)ethanol is an excellent precursor for the synthesis of chiral aryloxypropanolamine scaffolds, which form the core of many β-blockers.
The following protocol outlines a representative synthesis of a chiral β-blocker precursor from (S)-1-(3-aminophenyl)ethanol.
Protocol 2: Synthesis of a Chiral Aryloxypropanolamine
This multi-step protocol involves the conversion of the amino group to a hydroxyl group via a diazonium salt, followed by etherification with epichlorohydrin and subsequent reaction with an amine.
Step 2a: Diazotization and Hydrolysis to (S)-1-(3-hydroxyphenyl)ethanol
Objective: To convert the primary amine of (S)-1-(3-aminophenyl)ethanol to a hydroxyl group.
Materials:
-
(S)-1-(3-aminophenyl)ethanol (1.0 eq)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Acidic Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-1-(3-aminophenyl)ethanol (e.g., 4.1 g, 29.9 mmol) in a dilute aqueous solution of sulfuric acid (e.g., 20 mL of 2 M H₂SO₄). Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: While maintaining the temperature below 5 °C, slowly add a solution of sodium nitrite (e.g., 2.1 g, 30.5 mmol) in a small amount of water dropwise to the stirred solution. The formation of the diazonium salt is typically accompanied by a slight color change.
-
Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for 30 minutes. Then, slowly warm the reaction mixture to room temperature and subsequently heat to reflux until nitrogen evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2b: Williamson Ether Synthesis and Amination
Objective: To construct the aryloxypropanolamine side chain.
Materials:
-
(S)-1-(3-hydroxyphenyl)ethanol (1.0 eq)
-
Epichlorohydrin
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Isopropylamine
-
Ethanol or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Epoxidation: In a round-bottom flask, dissolve (S)-1-(3-hydroxyphenyl)ethanol (e.g., 3.4 g, 24.6 mmol) in a suitable solvent like ethanol. Add a base such as sodium hydroxide or potassium carbonate and then add epichlorohydrin. Heat the mixture to reflux.
-
Ring Opening: After the formation of the epoxide intermediate (which can be monitored by TLC), cool the reaction mixture and add an excess of isopropylamine.
-
Reaction Completion: Heat the mixture to reflux until the reaction is complete.
-
Work-up and Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent. Wash the organic layer, dry it, and concentrate it. The final product can be purified by crystallization or column chromatography.
Expected Outcome:
This two-step protocol yields a chiral aryloxypropanolamine, a key intermediate for the synthesis of various β-blockers.
| Parameter | Value |
| Overall Yield (from amine) | 40-60% |
| Stereochemical Purity | High (retention of configuration at the benzylic carbon) |
Causality and Experimental Insights
-
Choice of Catalyst in Hydrogenation: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.[5] Its efficiency allows the reaction to proceed under mild conditions, which is crucial for preventing racemization of the chiral center.
-
Stereochemical Integrity: The reaction mechanisms for the key transformations described (catalytic hydrogenation, diazotization/hydrolysis, and Williamson ether synthesis) do not involve the chiral center directly. Therefore, the stereochemical purity of the starting this compound is expected to be maintained throughout the synthetic sequence.
-
Safety Considerations: The diazotization reaction should be performed with caution, as diazonium salts can be unstable at elevated temperatures. Maintaining a low temperature during their formation is critical.
Conclusion
This compound is a strategically important chiral building block that provides an efficient entry point for the stereoselective synthesis of valuable drug intermediates. The protocols outlined in this application note demonstrate a practical and reliable pathway to chiral amino alcohols and, subsequently, to precursors of β-adrenergic receptor modulators. By leveraging the inherent chirality of this compound, researchers can significantly streamline the synthesis of complex, enantiomerically pure pharmaceutical compounds.
References
Troubleshooting & Optimization
troubleshooting low yield in the synthesis of (S)-1-(3-nitrophenyl)ethanol
Technical Support Center: Synthesis of (S)-1-(3-nitrophenyl)ethanol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic protocols, ensuring high yield and enantiopurity.
Troubleshooting Guide: Low Yield and Purity Issues
This section is dedicated to resolving specific experimental issues you may encounter during the synthesis of this compound, primarily through the asymmetric reduction of 3'-nitroacetophenone.
Q1: My yield of this compound is consistently low. What are the most likely causes related to the CBS reduction?
Low yields in a Corey-Bakshi-Shibata (CBS) reduction can often be traced back to the integrity of the reagents and the reaction conditions.[1] Here are the critical parameters to investigate:
-
Moisture Contamination: The CBS reduction is highly sensitive to moisture. Water can react with both the borane reagent and the oxazaborolidine catalyst, leading to their deactivation. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical for success.[1]
-
Quality of Borane Reagent: Borane-THF (BH3·THF) can degrade over time, especially if not stored properly. This leads to a lower effective concentration of the reducing agent. It is advisable to use a freshly opened bottle or to titrate older bottles to determine the active hydride concentration. Borane-dimethyl sulfide (BMS) is generally more stable and may be a better alternative.[2][3]
-
Catalyst Activity: The (S)-(-)-2-Methyl-CBS-oxazaborolidine catalyst can also degrade upon prolonged exposure to air or moisture.[4] Low catalyst activity will result in a sluggish reaction and favor the non-catalyzed, non-enantioselective reduction, which can complicate purification and lower the yield of the desired enantiomer.
-
Reaction Temperature: The temperature at which the reduction is carried out plays a crucial role in enantioselectivity and can also affect the yield. Running the reaction at too high a temperature can decrease enantioselectivity and potentially lead to side reactions. Conversely, a temperature that is too low may result in an incomplete reaction.
Workflow for Troubleshooting Low Yield in CBS Reduction:
Caption: A logical workflow for troubleshooting low yields in the CBS reduction.
Q2: I'm observing a significant amount of a byproduct that I suspect is 3-aminoacetophenone. Why is this happening and how can I prevent it?
The presence of 3-aminoacetophenone indicates that the nitro group of your starting material, 3'-nitroacetophenone, is being reduced in addition to the ketone.
Causality:
The choice of reducing agent is critical for chemoselectivity. While borane reagents are generally selective for carbonyl groups over nitro groups, this selectivity is not absolute.[5] Certain conditions or more potent reducing systems can lead to the reduction of the nitro group. For instance, harsher reducing agents like tin with hydrochloric acid (Sn/HCl) are known to selectively reduce the nitro group over the ketone.[6]
Preventative Measures:
-
Stick to Selective Reagents: For the reduction of the ketone without affecting the nitro group, sodium borohydride (NaBH4) or a borane complex like BH3·THF or BMS are the recommended choices.[6][7]
-
Control Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which might lead to over-reduction.
-
pH Control During Workup: Ensure the workup procedure is not overly acidic for extended periods, as this can sometimes promote side reactions, although the primary cause is typically the choice of reducing agent.
Table 1: Chemoselectivity of Common Reducing Agents for 3'-Nitroacetophenone
| Reducing Agent | Primary Functional Group Reduced | Reference |
| NaBH₄ | Ketone | [6][7] |
| BH₃·THF / BMS | Ketone | [2][3] |
| Sn/HCl | Nitro Group | [6] |
| H₂, Pd/C | Both Ketone and Nitro Group | N/A |
Q3: The enantiomeric excess (ee) of my this compound is low. How can I improve it?
Low enantiomeric excess in an asymmetric synthesis points to issues with the chiral catalyst or the reaction conditions that govern the stereochemical outcome.
Key Factors Influencing Enantioselectivity:
-
Catalyst Stoichiometry and Purity: Ensure you are using the correct catalytic amount of a high-purity (S)-(-)-2-Methyl-CBS-oxazaborolidine catalyst. Typically, 5-10 mol% is sufficient. Using too little catalyst can result in a significant background (non-catalyzed) reduction, which is not stereoselective.[8]
-
Rate of Addition: The slow addition of the borane reagent to the solution of the ketone and catalyst is crucial. A rapid addition can lead to a non-catalyzed reduction competing with the desired asymmetric pathway, thus lowering the ee.
-
Temperature Control: Asymmetric reductions are often highly sensitive to temperature. Lower temperatures (e.g., -20°C to 0°C) generally favor higher enantioselectivity. It is essential to maintain a consistent and low temperature throughout the addition of the reducing agent.[4]
Experimental Protocol for Improved Enantioselectivity:
-
Under an inert atmosphere, dissolve (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.05-0.1 equivalents) in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0°C).
-
Add 3'-nitroacetophenone (1.0 equivalent) to the catalyst solution.
-
Slowly add BH3·SMe2 or BH3·THF (0.6-1.0 equivalents) dropwise over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at the same temperature until completion, monitored by TLC.
-
Perform a careful workup, typically by quenching with methanol, followed by an acidic or basic wash.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the CBS reduction for the synthesis of this compound?
The CBS reduction is a well-established method for the enantioselective reduction of prochiral ketones.[8] The mechanism involves the formation of a complex between the borane reagent and the CBS catalyst. This complex then coordinates with the ketone in a sterically controlled manner, followed by the intramolecular transfer of a hydride to the carbonyl carbon.[1]
Simplified Mechanism:
Caption: A simplified representation of the CBS reduction mechanism.
The key to the high enantioselectivity is the steric hindrance provided by the substituents on the catalyst, which directs the hydride attack to one face of the ketone.[9]
Q2: How do I purify the final product, and what if I end up with a racemic mixture?
Purification of 1-(3-nitrophenyl)ethanol is typically achieved through column chromatography on silica gel, using a solvent system such as ethyl acetate/hexane.
If your synthesis results in a low enantiomeric excess or a racemic mixture, you may need to perform a chiral resolution. This can be achieved by:
-
Diastereomeric Salt Formation: Reacting the racemic alcohol with a chiral acid to form diastereomeric esters. These diastereomers have different physical properties and can be separated by chromatography or crystallization.[10][11] Subsequent hydrolysis of the separated diastereomers will yield the pure enantiomers.
-
Chiral Chromatography: Using a chiral stationary phase in HPLC or SFC can directly separate the enantiomers of the final product.
Q3: Are there any alternative methods for the synthesis of this compound?
Yes, besides the CBS reduction, other methods for the asymmetric reduction of ketones can be employed:
-
Biocatalysis: Ketoreductases (KREDs) from various microorganisms can reduce acetophenone derivatives with high enantioselectivity.[12][13] This approach is often considered a "green" alternative to metal- and borane-based reagents.
-
Asymmetric Transfer Hydrogenation: This method uses a chiral transition metal catalyst (e.g., Ruthenium or Rhodium-based) and a hydrogen donor like isopropanol or formic acid to achieve the enantioselective reduction.
The choice of method will depend on the available resources, scale of the synthesis, and desired purity of the final product.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 3'-Nitroacetophenone Reduction
Welcome to the technical support center for the reduction of 3'-nitroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for successful and reproducible outcomes.
Introduction to the Chemoselectivity of 3'-Nitroacetophenone Reduction
3'-Nitroacetophenone presents an interesting synthetic challenge due to the presence of two reducible functional groups: a nitro group and a ketone. The ability to selectively reduce one group while leaving the other intact is crucial for the synthesis of valuable intermediates like 3'-aminoacetophenone and 1-(3-nitrophenyl)ethanol, which are building blocks in the pharmaceutical industry[1]. The choice of reducing agent and reaction conditions is paramount in dictating the outcome of this transformation[2][3][4]. This guide will delve into the practical aspects of controlling this chemoselectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the reduction of 3'-nitroacetophenone.
Problem 1: Low or No Conversion of 3'-Nitroacetophenone
Question: I am attempting to reduce the nitro group of 3'-nitroacetophenone to 3'-aminoacetophenone, but I am observing a low yield or no reaction at all. What are the likely causes and how can I fix this?
Answer:
Low or no conversion in the reduction of the nitro group is a common issue that can often be traced back to the reagents, catalyst, or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Inadequate Reducing Agent or Catalyst Activity:
-
Metal/Acid Systems (e.g., Sn/HCl, Fe/HCl): Ensure the metal is of a fine powder or granular form to maximize surface area. For instance, using iron powder with an acid like HCl is a classic and effective method[5]. The acid is crucial for the reaction to proceed; ensure it is present in sufficient stoichiometric amounts to activate the metal and protonate intermediates[6].
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/TiO₂, Raney Nickel): The catalyst may be deactivated. Always use fresh, high-quality catalyst. If you suspect your catalyst has been exposed to air or moisture for an extended period, it may have lost its activity. Ensure the reaction is performed under an inert atmosphere before introducing hydrogen. The choice of catalyst can also be critical; for example, Pt/TiO₂ has shown high activity and selectivity for this transformation[7].
-
-
Suboptimal Reaction Conditions:
-
Temperature: Many reductions require heating to initiate and sustain the reaction. For metal/acid reductions, refluxing is often necessary[8]. For catalytic hydrogenations, the optimal temperature can vary depending on the catalyst and pressure, but temperatures between 25°C and 80°C are common[9].
-
Hydrogen Pressure (for Catalytic Hydrogenation): Insufficient hydrogen pressure can lead to incomplete reduction. While some reductions can be carried out at atmospheric pressure, others may require higher pressures to achieve a reasonable reaction rate[10].
-
Solvent: The choice of solvent can significantly impact the reaction. Polar protic solvents like ethanol or methanol are commonly used for both metal/acid and catalytic hydrogenations as they help to dissolve the starting material and reagents[11].
-
-
Reaction Monitoring:
-
It's crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)[6]. This will help you determine if the reaction is slow and simply requires more time, or if it has stalled completely.
-
Problem 2: Formation of Undesired Side Products
Question: My reaction is producing a mixture of products, including some colored impurities. What are these side products and how can I minimize their formation?
Answer:
The formation of side products is a clear indication that the reaction conditions are not optimized for selectivity. Here are the most common side products and strategies to avoid them:
-
Incomplete Nitro Group Reduction:
-
Side Products: When reducing the nitro group, incomplete reduction can lead to the formation of intermediates such as phenylhydroxylamines, nitroso compounds, and dimeric species like azo and azoxy compounds, which are often colored[6].
-
Cause and Solution: This is often due to insufficient reducing agent, deactivated catalyst, or inadequate reaction time. Increasing the equivalents of the reducing agent or extending the reaction time can help drive the reaction to completion. For catalytic hydrogenation, ensuring a continuous and sufficient supply of hydrogen is key.
-
-
Over-reduction (Primarily with Catalytic Hydrogenation):
-
Side Products: The ketone group can also be reduced, leading to the formation of 1-(3-aminophenyl)ethanol. In some cases, particularly with powerful catalysts like rhodium, the aromatic ring itself can be hydrogenated to yield 1-(3-aminocyclohexyl)ethanol[10].
-
Cause and Solution: This occurs when the catalyst is too active or the reaction conditions (temperature, pressure) are too harsh. To favor the reduction of the nitro group over the ketone, you can:
-
Choose a more selective catalyst: For example, Pt/TiO₂ has been reported to give 100% selectivity to 3-aminoacetophenone even at complete conversion of the starting material[7].
-
Optimize reaction conditions: Lowering the temperature and/or hydrogen pressure can often improve selectivity.
-
-
-
Ketone Reduction Instead of Nitro Reduction:
-
Side Product: 1-(3-nitrophenyl)ethanol is formed when the ketone is reduced while the nitro group remains intact.
-
Cause and Solution: This is typically due to the use of a reducing agent that is selective for carbonyls, such as sodium borohydride (NaBH₄)[12][13]. If your goal is to reduce the nitro group, avoid hydride-based reducing agents like NaBH₄.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent should I choose for the selective reduction of the nitro group in 3'-nitroacetophenone?
For the selective reduction of the nitro group to an amine, you have several reliable options:
-
Catalytic Hydrogenation: This is a clean and efficient method. Common catalysts include:
-
Metal/Acid Combinations: These are classic and robust methods.
Q2: How can I selectively reduce the ketone group of 3'-nitroacetophenone?
To selectively reduce the ketone to a secondary alcohol without affecting the nitro group, a mild hydride-donating reagent is the best choice.
-
Sodium Borohydride (NaBH₄): This is the most common and effective reagent for this purpose. It readily reduces ketones but does not typically reduce nitro groups under standard conditions[6][12][13]. The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature or below[11].
Q3: How do I monitor the progress of my reaction?
Effective reaction monitoring is crucial for optimizing your results.
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product(s)[6].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides more detailed information, allowing you to identify and quantify the starting material, desired product, and any side products that may have formed[6].
Q4: What is a standard work-up procedure for the reduction of 3'-nitroacetophenone to 3'-aminoacetophenone using Sn/HCl?
A typical work-up procedure involves the following steps:
-
Cool the reaction mixture to room temperature.
-
Filter to remove any unreacted tin.
-
Carefully neutralize the acidic solution with a concentrated base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), until the solution is basic. This will precipitate tin salts and convert the anilinium salt to the free amine.
-
Filter the mixture to remove the precipitated tin salts.
-
Extract the aqueous filtrate multiple times with an organic solvent like ethyl acetate or dichloromethane to isolate the 3'-aminoacetophenone.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 3'-aminoacetophenone by recrystallization (e.g., from ethanol/water) or column chromatography[1][6].
Data and Protocol Summaries
Table 1: Recommended Reaction Conditions for Selective Reductions of 3'-Nitroacetophenone
| Target Product | Reducing Agent/Catalyst | Solvent | Temperature | Key Considerations |
| 3'-Aminoacetophenone | Sn / HCl | Ethanol | Reflux | A classic, reliable method. Work-up involves neutralization and filtration of tin salts.[2][4] |
| Fe / HCl | Ethanol/Water | Reflux | An inexpensive and greener alternative to tin.[8][14] | |
| H₂ (g) / Pd/C | Methanol or Ethanol | Room Temp - 50°C | A clean and efficient method. Requires a hydrogen source and careful handling of the pyrophoric catalyst.[14] | |
| H₂ (g) / Pt/TiO₂ | Ethanol | 40°C - 80°C | Highly selective and active catalyst.[7] | |
| 1-(3-Nitrophenyl)ethanol | NaBH₄ | Methanol or Ethanol | 0°C - Room Temp | A mild and highly selective method for ketone reduction.[11][12][13] |
Experimental Workflow: Catalytic Hydrogenation of 3'-Nitroacetophenone
Caption: A general workflow for the catalytic hydrogenation of 3'-nitroacetophenone.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the reduction of 3'-nitroacetophenone.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Chemoselectivity in the Reduction of 3-Nitroacetophenone | Ambeed [ambeed.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US2797244A - Process for the hydrogenation of meta-nitroacetophenone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry Lab: Selective Reductions of m-Nitroacetophenone [desklib.com]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. learnexams.com [learnexams.com]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. prepchem.com [prepchem.com]
Technical Support Center: Sodium Borohydride Reduction of 3'-Nitroacetophenone
Welcome to the technical support center for the sodium borohydride reduction of 3'-nitroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet nuanced chemical transformation. Here, we address specific experimental challenges in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of 1-(3-nitrophenyl)ethanol.
Question 1: My yield of 1-(3-nitrophenyl)ethanol is significantly lower than expected. What are the likely causes?
Answer:
Low yields in this reduction can stem from several factors, primarily related to the stability of the reactant and reagent, as well as reaction conditions.
-
Incomplete Reaction: Sodium borohydride (NaBH₄), while effective, is a mild reducing agent.[1][2][3] The reaction's progress is highly dependent on temperature and reaction time. Ensure the reaction has been allowed to proceed to completion.
-
Troubleshooting Protocol: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4] Spot the reaction mixture alongside the 3'-nitroacetophenone starting material. The disappearance of the starting material spot indicates the completion of the reaction. If the reaction stalls, consider extending the reaction time.[5] A typical procedure involves stirring the reaction mixture for 30-60 minutes after the addition of sodium borohydride.[6]
-
-
Decomposition of Sodium Borohydride: Sodium borohydride reacts with protic solvents like methanol or ethanol, especially in the presence of trace amounts of acid or at elevated temperatures.[2] This decomposition reduces the amount of active hydride available for the reduction of the ketone.
-
Troubleshooting Protocol: Always use fresh, high-quality sodium borohydride. Add the NaBH₄ portion-wise to the cooled reaction mixture (ice bath) to control the exothermic reaction and minimize decomposition.[7]
-
-
Workup Issues: The desired product, 1-(3-nitrophenyl)ethanol, has some water solubility. During the aqueous workup, product can be lost to the aqueous phase.
-
Troubleshooting Protocol: When extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane), perform multiple extractions (at least 3x) to ensure maximum recovery from the aqueous layer.[7] Combine the organic extracts, dry over an anhydrous salt like sodium sulfate, and then concentrate.
-
Question 2: I've isolated my product, but it's contaminated with an unexpected side product. What could it be?
Answer:
The primary advantage of using sodium borohydride for this transformation is its chemoselectivity. It readily reduces aldehydes and ketones but typically does not reduce nitro groups under standard conditions.[2][8][9][10][11] However, under certain conditions, side reactions can occur.
-
Over-reduction to 1-(3-aminophenyl)ethanol: While NaBH₄ alone does not reduce the nitro group, the presence of certain transition metal impurities can catalyze this reduction.
-
Preventative Measures: Ensure your glassware is scrupulously clean and that your reagents are free from transition metal contamination.
-
-
Formation of Borate Esters: The initial product of the reduction is an alkoxide, which can react with the boron byproducts to form borate esters.
-
Resolution: A proper aqueous workup is crucial to hydrolyze these borate esters and liberate the desired alcohol. Ensure the final washing steps are thorough.
-
Question 3: My final product is a colored oil or solid. What are these colored impurities?
Answer:
The presence of color in your final product often points to side reactions involving the nitro group, even if the primary reduction of the ketone was successful.
-
Azo and Azoxy Compounds: Incomplete reduction of the nitro group can lead to the formation of intermediates like nitroso and hydroxylamine species.[6] These intermediates can condense to form colored azo and azoxy compounds.[6][12]
Frequently Asked Questions (FAQs)
This section covers broader questions about the chemistry of the sodium borohydride reduction of 3'-nitroacetophenone.
Question 4: Why is sodium borohydride the preferred reagent for reducing the ketone in 3'-nitroacetophenone without affecting the nitro group?
Answer:
The preference for sodium borohydride lies in its chemoselectivity . Sodium borohydride is a mild hydride donor and is highly selective for the reduction of more reactive carbonyl groups like aldehydes and ketones over less reactive functional groups such as esters, amides, and nitro groups under standard conditions.[1][2][3][9][10][11][14]
The mechanism for ketone reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.[15][16] The nitro group, while containing electrophilic centers, is significantly less reactive towards nucleophilic attack by a hydride from NaBH₄ under typical alcoholic solvent conditions.[9][10] More powerful reducing agents, like lithium aluminum hydride (LiAlH₄), are less selective and would likely reduce both the ketone and the nitro group.[1]
Question 5: What is the role of the alcoholic solvent (methanol or ethanol) in this reaction?
Answer:
The alcoholic solvent serves multiple critical functions in this reaction:
-
Solvent for the Substrate: 3'-nitroacetophenone is soluble in common alcohols like methanol and ethanol, creating a homogeneous reaction mixture.[7]
-
Proton Source: After the initial hydride attack on the carbonyl carbon, an alkoxide intermediate is formed. The alcoholic solvent then serves as a proton source to protonate this intermediate, yielding the final alcohol product.[15]
-
Reagent Solubility: Sodium borohydride is also soluble in these protic solvents.[17]
It is important to note that sodium borohydride does react slowly with the alcohol solvent, producing hydrogen gas.[2] This is why the reaction is typically run at cool temperatures (ice bath) to moderate this side reaction and ensure that the borohydride is primarily consumed in the reduction of the ketone.
Question 6: Can the nitro group in 3'-nitroacetophenone be reduced by sodium borohydride under any conditions?
Answer:
While standard conditions (NaBH₄ in methanol or ethanol) are selective for the ketone, modifying the reaction system can enable the reduction of the nitro group. The reducing power of sodium borohydride can be enhanced by the addition of transition metal salts.[8] Systems such as NaBH₄/NiCl₂·6H₂O or NaBH₄/FeCl₂ have been shown to effectively reduce aromatic nitro compounds to their corresponding amines.[18][19] In these systems, it is believed that a metal boride or a zero-valent metal species is formed in situ, which is the active catalyst for the nitro group reduction.[8][18] However, using such systems for 3'-nitroacetophenone would likely result in the reduction of both the ketone and the nitro group.[8]
Experimental Protocols & Data
Standard Protocol for the Reduction of 3'-Nitroacetophenone
-
Dissolve 3'-nitroacetophenone in methanol or ethanol in a round-bottom flask at room temperature.[6]
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the cooled, stirring solution.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 30-60 minutes.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Slowly add water to quench the excess sodium borohydride.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 1-(3-nitrophenyl)ethanol.
-
Purify the product by recrystallization or column chromatography as needed.[13]
Data Summary: Common Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield (<70%) | Incomplete reaction, decomposition of NaBH₄, product loss during workup. | Monitor with TLC, use fresh NaBH₄, add NaBH₄ portion-wise at 0°C, perform multiple extractions during workup. |
| Presence of Starting Material | Insufficient reaction time or insufficient reducing agent. | Extend reaction time, add a slight excess of NaBH₄. |
| Colored Impurities | Formation of azo/azoxy compounds from nitro group side reactions. | Ensure a consistently reducing environment, purify by column chromatography. |
| Broad Melting Point Range | Presence of impurities or incomplete drying. | Recrystallize the product, ensure the product is thoroughly dried under vacuum. |
Visualizing the Reaction Pathway
The following diagram illustrates the primary reaction pathway for the sodium borohydride reduction of 3'-nitroacetophenone and highlights the potential for side product formation.
Caption: Reaction scheme for the NaBH₄ reduction of 3'-nitroacetophenone.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis routes of (R)-1-(3-nitrophenyl)ethanol [benchchem.com]
- 8. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. Solved Experiment 7: Chemoselectivity in the reduction of m- | Chegg.com [chegg.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. leah4sci.com [leah4sci.com]
- 15. (Solved) - Please write the mechanism of Reduction of 3-nitroacetophenone by... (1 Answer) | Transtutors [transtutors.com]
- 16. studylib.net [studylib.net]
- 17. jsynthchem.com [jsynthchem.com]
- 18. asianpubs.org [asianpubs.org]
- 19. d-nb.info [d-nb.info]
Technical Support Center: Purification of (S)-1-(3-nitrophenyl)ethanol
Welcome to the technical support center for the purification of (S)-1-(3-nitrophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this chiral alcohol. Here, we move beyond simple protocols to explain the underlying principles, helping you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture after synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route employed. For the common asymmetric reduction of 3'-nitroacetophenone, you can anticipate the following:
-
Unreacted Starting Material: Residual 3'-nitroacetophenone.
-
The "Wrong" Enantiomer: (R)-1-(3-nitrophenyl)ethanol, the opposite enantiomer of your target molecule.
-
Byproducts from the Reducing Agent: Borate salts (if using sodium borohydride) or other residues from the hydride source.
-
Catalyst Residues: If using a transition metal catalyst (e.g., Ruthenium-BINAP), trace amounts of the metal complex may be present.[1][2]
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any additives used.
Q2: My primary goal is to achieve high enantiomeric excess (ee). Which purification technique is most suitable?
A2: For enhancing enantiomeric excess, chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP), is the gold standard.[1][] These techniques are designed to separate enantiomers based on their differential interactions with the chiral environment of the column.[4] While recrystallization can sometimes enrich the desired enantiomer, it is less universally applicable and often requires significant optimization.
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization is a viable and scalable method for removing achiral impurities like unreacted starting material and certain byproducts.[5][6] The key is to find a suitable solvent or solvent system in which the desired (S)-enantiomer has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in the mother liquor.[7] However, successfully separating enantiomers via recrystallization is more complex and often relies on forming diastereomeric salts with a chiral resolving agent.[1][8]
Q4: How do I determine the enantiomeric excess of my purified product?
A4: The most common and accurate method is chiral HPLC or chiral Gas Chromatography (GC) .[9] These methods can separate the two enantiomers, and the relative peak areas in the chromatogram can be used to calculate the enantiomeric excess.[10] Other methods include polarimetry, which measures the rotation of plane-polarized light, and NMR spectroscopy with chiral shift reagents or chiral solvating agents.[9]
Troubleshooting Guides
Guide 1: Poor Separation in Chiral HPLC
Symptom: You are not achieving baseline separation of the (S)- and (R)-enantiomers on your chiral HPLC column.
Potential Causes & Solutions:
-
Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral recognition. Polysaccharide-based columns (e.g., Chiralpak) are often effective for chiral alcohols.[1] If one CSP doesn't work, screening a variety of columns with different chiral selectors is recommended.[11][12]
-
Suboptimal Mobile Phase: The composition of the mobile phase significantly impacts resolution.
-
Normal Phase: A common starting point is a mixture of hexane and isopropanol. Adjusting the ratio of these solvents can fine-tune the separation.[13]
-
Reversed Phase: While less common for this compound, a mobile phase of acetonitrile and water could be explored.[11]
-
Additives: Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape and resolution.[11][14]
-
-
Temperature Effects: Temperature can have a complex influence on chiral separations. Generally, lower temperatures enhance the subtle interactions required for enantiomeric differentiation, leading to better resolution.[11] Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimum.
-
Flow Rate: While a standard flow rate of 1.0 mL/min is often used for analytical columns, decreasing the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.
Troubleshooting Workflow for Poor Chiral HPLC Resolution
References
- 1. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]
- 2. This compound|CAS 103966-65-0 [benchchem.com]
- 4. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Determination of enantiomeric excess [ch.ic.ac.uk]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of (S)-1-(3-nitrophenyl)ethanol
Document ID: TSC-CHEM-2026-01-03-SNPE
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the exothermic nature of the asymmetric reduction of 3'-nitroacetophenone to produce (S)-1-(3-nitrophenyl)ethanol. The Corey-Bakshi-Shibata (CBS) reduction, a cornerstone of modern asymmetric synthesis, is the focus of this document. The guide is structured in a question-and-answer format to directly address potential issues, offering troubleshooting advice and detailed protocols grounded in established safety procedures and reaction kinetics.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of this compound potentially hazardous?
A1: The primary hazard arises from the use of borane complexes, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BMS), as the reducing agent in the presence of a chiral catalyst.[1] These reagents are highly reactive and the reduction of the ketone is a significantly exothermic process.[2] A rapid addition of the borane reagent can lead to a sudden and uncontrolled increase in temperature, a phenomenon known as thermal runaway. This can cause the solvent (often THF) to boil violently, potentially leading to a dangerous increase in pressure within the reaction vessel.[3][4] Furthermore, borane reagents react vigorously with water and protic solvents, releasing flammable hydrogen gas.[5][6][7][8]
Q2: I observed a rapid temperature spike during the addition of the borane solution. What went wrong?
A2: A rapid temperature increase is a clear indication of an uncontrolled exothermic reaction. The most common causes are:
-
Addition Rate: The borane solution was added too quickly. The rate of heat generation exceeded the rate of heat removal by the cooling system.
-
Inadequate Cooling: The cooling bath (e.g., ice-water, dry ice/acetone) was not at the target temperature or its capacity was insufficient for the scale of the reaction.
-
Concentration Issues: The concentrations of the ketone or the borane solution were too high, leading to a more rapid reaction rate.
-
Poor Mixing: Inefficient stirring can create localized "hot spots" where the reaction proceeds much faster.
Q3: How can I prevent a thermal runaway event?
A3: Proactive control is paramount. The key is to ensure the rate of heat generation never exceeds the system's ability to dissipate it. This can be achieved through:
-
Controlled Reagent Addition: Add the borane solution slowly and subsurface via a syringe pump or a pressure-equalizing dropping funnel.
-
Efficient Cooling: Maintain a constant, low reaction temperature (typically 0 °C to -20 °C) using a well-maintained cooling bath. For larger scale reactions, consider a cryostat for more precise temperature control.
-
Dilution: Performing the reaction at a lower concentration can help to moderate the reaction rate.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer. An exotherm of more than 5-10 °C above the bath temperature during addition indicates that the addition rate is too high.
Q4: What is the safest way to quench the reaction and destroy excess borane?
A4: The quenching process is also exothermic and must be handled with care. The goal is to slowly add a proton source to react with the excess borane-THF complex and the boronate ester intermediate. Methanol is a common quenching agent.[8]
-
Cooling is Critical: Ensure the reaction mixture is cooled in an ice bath before and during the quench.
-
Slow, Dropwise Addition: Add the quenching agent (e.g., methanol) very slowly and dropwise. A rapid addition will cause a vigorous evolution of hydrogen gas, which is flammable.
-
Adequate Ventilation: Perform the quench in a well-ventilated fume hood to safely dissipate the hydrogen gas produced.[6][7]
Section 2: Troubleshooting Guide
This section provides a structured approach to common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Reaction temperature rises more than 10 °C above the cooling bath temperature. | 1. Borane addition is too fast. 2. Cooling bath is failing or inadequate. 3. Stirring has stopped or is inefficient. | 1. Immediately stop the addition of the borane solution. 2. Check the cooling bath; add more ice or dry ice as needed. 3. Ensure the magnetic stir bar or overhead stirrer is functioning correctly. 4. Wait for the internal temperature to return to the setpoint before resuming addition at a much slower rate. |
| Vigorous gas evolution and solvent reflux during quenching. | 1. Quenching agent (e.g., methanol) was added too quickly. 2. The reaction was not sufficiently cooled before quenching. | 1. Stop the addition of the quenching agent immediately. 2. Ensure the cooling bath is topped up and functioning. 3. If the situation is escalating, be prepared to use a fire extinguisher rated for chemical fires.[6] 4. Once the reaction is under control, resume quenching at a significantly slower, dropwise rate. |
| Low enantiomeric excess (ee). | 1. Presence of water in the reaction. 2. Impure catalyst or reagents. 3. Incorrect reaction temperature. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[9][10] 2. Use anhydrous solvents and fresh, high-purity reagents. 3. Verify the accuracy of your thermometer and maintain the recommended temperature for the specific CBS catalyst used. |
| Incomplete reaction (ketone still present after expected reaction time). | 1. Insufficient amount of borane reagent. 2. Deactivated catalyst. 3. Reaction temperature is too low. | 1. Ensure the borane solution has not degraded; it's advisable to titrate it before use. 2. Check the quality and handling of the CBS catalyst. 3. Allow the reaction to stir for a longer period or consider slowly warming it to the recommended temperature. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Safe Setup for Asymmetric Reduction
This protocol outlines the essential setup for controlling the exothermic reaction during the synthesis of this compound.
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) and assemble hot under a stream of inert gas (Nitrogen or Argon).
-
Inert Atmosphere: Equip the flask with a magnetic stir bar and a septum. Purge the system with inert gas.
-
Charge Reactants: Dissolve the 3'-nitroacetophenone and the (S)-CBS catalyst in anhydrous THF in the reaction flask.
-
Cooling: Place the flask in a cooling bath (e.g., ice/water or dry ice/acetone) and allow the internal temperature to equilibrate to the target temperature (e.g., 0 °C).
-
Reagent Addition Setup: Charge the borane-THF solution into a syringe and place it on a syringe pump for automated, slow addition, or into a pressure-equalizing dropping funnel.
-
Temperature Monitoring: Insert a calibrated thermometer through the septum so that the bulb is submerged in the reaction mixture.
-
Slow Addition: Begin the slow, subsurface addition of the borane solution, ensuring the internal temperature does not rise significantly above the bath temperature.
-
Reaction Monitoring: After the addition is complete, monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Controlled Quench: Once the reaction is complete, cool the flask in an ice bath and slowly add methanol dropwise to quench the excess borane.
-
Work-up: Proceed with the appropriate aqueous work-up and extraction.
Workflow Diagram: Exotherm Management Decision Tree
This diagram illustrates the decision-making process when an exotherm is detected.
Caption: Decision workflow for managing temperature during borane addition.
Diagram: Reaction Quenching Safety Protocol
This diagram outlines the key steps for a safe and controlled reaction quench.
Caption: Step-by-step safety protocol for quenching borane reductions.
Section 4: References
-
Borane-tetrahydrofuran complex, 1M solution in THF - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.--INVALID-LINK--
-
Chemical Safety Data Sheet MSDS / SDS - Borane-tetrahydrofuran complex. (2025). ChemicalBook.--INVALID-LINK--
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.--INVALID-LINK--
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.--INVALID-LINK--
-
SAFETY DATA SHEET - Borane-tetrahydrofuran complex, 1M solution in THF. Fisher Scientific.--INVALID-LINK--
-
St-Jean, A. O., et al. (2018). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. Organic Process Research & Development, 22(10), 1394-1401. --INVALID-LINK--
-
Material Safety Data Sheet - Borane-tetrahydrofuran complex. University of California, Santa Barbara.--INVALID-LINK--
-
This compound. Benchchem.--INVALID-LINK--
-
Corey-Bakshi-Shibata Reduction. Alfa Chemistry.--INVALID-LINK--
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube.--INVALID-LINK--
-
Corey–Itsuno reduction. Wikipedia.--INVALID-LINK--
-
Z-BOL, C. H. (2019). Safe Handling of Boranes at Scale. ResearchGate.--INVALID-LINK--
-
Solved Synthesis of 1-(3-nitrophenyl)ethanol Reaction. Chegg.com.--INVALID-LINK--
-
Synthesis routes of (R)-1-(3-nitrophenyl)ethanol. Benchchem.--INVALID-LINK--
-
Chemoselectivity in the Reduction of 3-Nitroacetophenone. Ambeed.com.--INVALID-LINK--
-
Chen, J., et al. (2020). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society, 142(28), 12166-12173. --INVALID-LINK--
-
Scheme 42. Catalytic asymmetric borane reduction of p-nitroacetophenone catalyzed by catalysts 47. ResearchGate.--INVALID-LINK--
-
Synthesis of 1-(m-nitrophenyl)ethanol. PrepChem.com.--INVALID-LINK--
-
This compound | 103966-65-0. Sigma-Aldrich.--INVALID-LINK--
-
Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. ResearchGate.--INVALID-LINK--
-
Wang, Q., et al. (2014). Thermal runaway-preventing technologies for lithium-ion batteries. Energy Storage Science and Technology, 3(1), 75-84. --INVALID-LINK--
-
1-(3-nitrophenyl)ethanol - 5400-78-2. ChemSynthesis.--INVALID-LINK--
-
Preventing Thermal Runaway in Lithium-Ion Batteries. lipolytim.--INVALID-LINK--
-
Wang, Q., et al. (2022). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. MDPI.--INVALID-LINK--
-
Understanding Thermal Runaway and How It's Being Prevented in 2024. Maxwell Energy.--INVALID-LINK--
-
Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. ResearchGate.--INVALID-LINK--
-
Battery Monitoring to Prevent Thermal Runaway. AZoM.--INVALID-LINK--
-
This compound. PubChem.--INVALID-LINK--
-
Synthesis of 3-nitroacetophenone. IS MUNI.--INVALID-LINK--
-
Chiral Synthesis via Organoboranes. 33. DTIC.--INVALID-LINK--
-
Experiment 1. Ketone Reduction by Sodium Borohydride. Course Hero.--INVALID-LINK--
-
The boron approach to asymmetric synthesis. SciSpace.--INVALID-LINK--
-
3-Nitroacetophenone. SIELC Technologies.--INVALID-LINK--
-
Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent. Chemical Communications (RSC Publishing).--INVALID-LINK--
-
Chiral Synthesis via Organoboranes. 5. University of York.--INVALID-LINK--
-
Borane Reagents. Organic Chemistry Portal.--INVALID-LINK--
-
Synthesis of chiral boranes via asymmetric insertion of carbenes into B–H bonds catalyzed by the rhodium(i) diene complex. Chemical Communications (RSC Publishing).--INVALID-LINK--
References
- 1. Borane Reagents [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal runaway-preventing technologies for lithium-ion batteries [esst.cip.com.cn]
- 4. azom.com [azom.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. chemicalbook.com [chemicalbook.com]
- 7. media.msanet.com [media.msanet.com]
- 8. researchgate.net [researchgate.net]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of (S)-1-(3-nitrophenyl)ethanol
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and the development of chiral pharmaceuticals, the accurate determination of enantiomeric excess (ee) is a critical analytical step. The compound (S)-1-(3-nitrophenyl)ethanol serves as a valuable chiral building block, and its enantiomeric purity is paramount to the stereochemical outcome of subsequent synthetic transformations. This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of this compound, offering field-proven insights and detailed experimental protocols. We will explore the nuances of chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, enabling you to select and implement the most suitable method for your research needs.
The Imperative of Stereochemical Fidelity
In the chiral environment of biological systems, enantiomers of a drug molecule can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs. The ability to reliably quantify the enantiomeric composition of key chiral intermediates like this compound is therefore not merely an academic exercise but a fundamental requirement for the advancement of safe and effective medicines.
Comparative Analysis of Key Methodologies
The choice of an analytical technique for determining enantiomeric excess is governed by factors such as the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation. Here, we compare the performance of chiral HPLC, chiral GC, and NMR spectroscopy for the analysis of this compound.
| Parameter | Chiral HPLC | Chiral GC | NMR with Chiral Shift Reagents |
| Principle | Differential interaction with a chiral stationary phase | Differential interaction with a chiral stationary phase in the gas phase | Formation of transient diastereomeric complexes with a chiral lanthanide shift reagent, inducing chemical shift non-equivalence |
| Typical Stationary Phase | Polysaccharide-based (e.g., amylose or cellulose derivatives) | Cyclodextrin-based | Not applicable |
| Sample Volatility | Not critical | Required | Not critical |
| Derivatization | Generally not required | May be required to improve volatility and peak shape | Not required |
| Sensitivity | High (UV detection) | Very High (FID detection) | Moderate to Low |
| Throughput | High | High | Low to Moderate |
| Method Development | Can be time-consuming | Can be time-consuming | Relatively straightforward |
| Quantitative Accuracy | Excellent | Excellent | Good, but can be affected by reagent purity and stoichiometry |
| Instrumentation | Widely available | Widely available | Widely available |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for the separation and quantification of enantiomers.[1] The underlying principle is the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2] For benzylic alcohols such as 1-(3-nitrophenyl)ethanol, polysaccharide-based CSPs are particularly effective.[3]
The chiral recognition mechanism of polysaccharide-based CSPs is complex, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[4][5] The carbamate derivatives on the polysaccharide backbone form chiral grooves into which the enantiomers can fit. The nitro group and the phenyl ring of 1-(3-nitrophenyl)ethanol can engage in π-π and dipole-dipole interactions with the phenylcarbamate groups of the CSP, while the hydroxyl group can act as a hydrogen bond donor and acceptor. The subtle differences in how the (R) and (S) enantiomers fit into these chiral grooves result in their separation. The choice of a normal-phase mobile phase (e.g., hexane/isopropanol) often enhances these specific interactions, leading to better resolution compared to reversed-phase conditions.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase: A mixture of n-hexane and isopropanol. The optimal ratio should be determined empirically, starting with a 90:10 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the 1-(3-nitrophenyl)ethanol sample in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-1-(3-nitrophenyl)ethanol | 12.5 | \multirow{2}{*}{> 2.0} |
| This compound | 14.8 |
Note: The elution order may vary depending on the specific CSP used.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[6] The separation mechanism is analogous to chiral HPLC, but occurs in the gas phase with a chiral stationary phase coated onto the inside of a capillary column. Derivatized cyclodextrins are the most common CSPs for chiral GC.[1]
The chiral recognition mechanism in GC with cyclodextrin-based CSPs is based on the formation of transient inclusion complexes. The hydrophobic interior of the cyclodextrin cavity can accommodate the phenyl ring of 1-(3-nitrophenyl)ethanol, while the hydroxyl groups at the rim of the cyclodextrin can interact with the hydroxyl group of the analyte via hydrogen bonding. The different spatial arrangement of the substituents around the chiral center of the (R) and (S) enantiomers leads to a difference in the stability of these inclusion complexes, resulting in different retention times. Derivatization of the hydroxyl group to an acetate or trifluoroacetate may be necessary to improve the volatility and peak shape of the analyte.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: A capillary column coated with a derivatized cyclodextrin, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin.
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane). If derivatization is required, react the alcohol with acetic anhydride or trifluoroacetic anhydride in the presence of a catalyst like pyridine.
-
Injection: 1 µL, split injection (e.g., 50:1 split ratio).
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers, similar to the HPLC method.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-1-(3-nitrophenyl)ethanol derivative | 15.2 | \multirow{2}{*}{> 1.8} |
| This compound derivative | 15.9 |
NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy provides a powerful alternative for determining enantiomeric excess without the need for chromatographic separation. In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, such as a chiral shift reagent (CSR), the enantiomers can be distinguished.[5]
Chiral lanthanide shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3), are Lewis acids that can reversibly coordinate to Lewis basic sites in the analyte molecule, such as the hydroxyl group of 1-(3-nitrophenyl)ethanol.[7] Since the CSR is enantiomerically pure, this coordination forms two transient diastereomeric complexes with the (R) and (S) enantiomers of the alcohol. These diastereomeric complexes have different NMR spectra. The paramagnetic lanthanide ion induces large chemical shifts (lanthanide-induced shifts, LIS) in the protons of the analyte, and the magnitude of these shifts is different for the two diastereomers. This results in the splitting of signals for corresponding protons in the two enantiomers, allowing for their individual integration and the determination of the enantiomeric excess.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents: Enantiomerically pure chiral shift reagent (e.g., (+)-Eu(hfc)3) and a deuterated solvent (e.g., CDCl3).
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the 1-(3-nitrophenyl)ethanol sample (e.g., 10 mg) in approximately 0.7 mL of CDCl3 in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a small, accurately weighed amount of Eu(hfc)3 to the NMR tube and acquire another spectrum.
-
Continue to add small increments of the CSR until baseline separation of a key proton signal (e.g., the methine proton or the methyl protons) is achieved for the two enantiomers.
-
-
Data Analysis: Identify a well-resolved pair of signals corresponding to a specific proton in the two enantiomers. Integrate the areas of these two signals. The enantiomeric excess is calculated as: ee (%) = [Integral(S) - Integral(R)] / [Integral(S) + Integral(R)] x 100
A proton signal that is a quartet at δ 4.9 in the standard spectrum might appear as two separate quartets in the presence of the chiral shift reagent, for example, at δ 5.8 for the (S)-enantiomer and δ 6.1 for the (R)-enantiomer.
Visualizing the Workflows
Chiral HPLC Method Development Workflow
References
- 1. hplc.sk [hplc.sk]
- 2. benchchem.com [benchchem.com]
- 3. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1R)-1-(3-Nitrophenyl)ethanol | 76116-24-0 | BDA11624 [biosynth.com]
- 5. web.mit.edu [web.mit.edu]
- 6. gcms.cz [gcms.cz]
- 7. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Senior Scientist's Guide to Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination of (S)-1-(3-nitrophenyl)ethanol
This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the accurate determination of enantiomeric excess (ee) of (S)-1-(3-nitrophenyl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, offering a framework for robust, reliable, and scientifically sound chiral separations.
The Imperative of Chiral Purity
In pharmaceutical and chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image molecules, can have vastly different pharmacological and toxicological profiles.[1] One enantiomer may be a potent therapeutic agent, while its counterpart could be inactive or, in the worst case, dangerously toxic. Therefore, the precise quantification of enantiomeric purity, expressed as enantiomeric excess (ee), is a non-negotiable aspect of quality control and regulatory compliance.[1] Chiral HPLC stands as the preeminent analytical technique for this purpose, offering high-resolution separation of enantiomers.[2]
The Core of Chiral Separation: The Chiral Stationary Phase (CSP)
The success of a chiral HPLC separation hinges on the selection of the Chiral Stationary Phase (CSP).[3] Unlike standard achiral chromatography, where separation is based on general physicochemical properties like polarity or size, chiral chromatography relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[4] For aromatic secondary alcohols like 1-(3-nitrophenyl)ethanol, polysaccharide-based CSPs are the industry standard due to their broad applicability and excellent chiral recognition capabilities.[3][5]
Mechanism of Chiral Recognition
The separation of 1-(3-nitrophenyl)ethanol enantiomers on a polysaccharide CSP is a nuanced process governed by a combination of intermolecular interactions. The key mechanism involves:
-
Hydrogen Bonding: A critical interaction occurs between the hydroxyl group of the ethanol moiety and polar sites (e.g., carbamate or benzoate carbonyls) on the polysaccharide derivative.[6]
-
π-π Interactions: The electron-deficient 3-nitrophenyl ring of the analyte can engage in π-π stacking with the electron-rich aromatic groups of the chiral selector, such as the 3,5-dimethylphenyl groups common on many effective CSPs.[5]
-
Steric Interactions (Inclusion): The polysaccharide backbone (cellulose or amylose) forms a helical structure, creating chiral grooves or cavities.[6] Enantiomers fit differently into these cavities. The stability of the resulting inclusion complex is enantiomer-dependent; one enantiomer will form a more stable complex and thus be retained longer on the column, leading to separation.
Comparative Analysis of Leading Chiral Stationary Phases
While many CSPs exist, method development for a new analyte typically begins with screening a set of columns known for their broad selectivity. The two most successful and widely used classes are derivatives of cellulose and amylose.[4]
-
Cellulose-based CSPs (e.g., Chiralcel® OD, Lux® Cellulose-1): These are often the first choice for screening. The selector, typically cellulose tris(3,5-dimethylphenylcarbamate), provides a robust platform for separating a wide variety of racemates.[5]
-
Amylose-based CSPs (e.g., Chiralpak® AD, Lux® Amylose-1): While also having a broad application range, amylose-based phases can offer complementary or sometimes superior selectivity to their cellulose counterparts, particularly for certain classes of compounds.[4][7] The difference in the glycosidic linkage between cellulose (β-1,4) and amylose (α-1,4) results in a different helical structure and, consequently, a different chiral environment.
The following table compares the typical performance of these premier column types for aromatic alcohols, providing a data-driven basis for selection.
| Column Type (Selector) | Typical Mobile Phase (v/v) | Analyte Class | Retention Time (t_R1 / t_R2, min) | Separation Factor (α) | Resolution (Rs) | Source(s) |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol (90:10) | Aromatic Alcohols | ~8.5 / ~10.2 | ~1.25 | > 2.0 | [8][9] |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol (90:10) | Aromatic Alcohols | ~7.0 / ~8.0 | ~1.15 | > 1.8 | [7][9] |
| Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Ethanol (90:10) | Aromatic Alcohols | ~9.0 / ~11.5 | ~1.30 | > 2.2 | [10] |
| Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Ethanol (90:10) | Aromatic Alcohols | ~6.5 / ~7.8 | ~1.20 | > 2.0 | [11] |
Expert Insights: For 1-(3-nitrophenyl)ethanol, a cellulose-based column like the Chiralcel® OD-H or its equivalent, Lux® Cellulose-1 , is the most logical starting point. The combination of the aromatic ring and the hydroxyl group makes it an ideal candidate for the interaction mechanisms dominant on these phases. While amylose phases are excellent, they sometimes provide lower separation factors for simple aromatic alcohols compared to their cellulose analogues.
Experimental Protocol: A Self-Validating Workflow
This protocol outlines a systematic approach to method development and validation for determining the ee of this compound.
Materials and Instrumentation
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: Chiralcel® OD-H, 5 µm, 250 x 4.6 mm (or equivalent).
-
Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Analytes: Racemic 1-(3-nitrophenyl)ethanol standard, and the this compound sample for analysis.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 (v/v) ratio.
-
Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent bubble formation.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the racemic standard at a concentration of approximately 1.0 mg/mL in the mobile phase.
-
Prepare the (S)-enantiomer sample to be tested at the same concentration.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection to protect the column from particulates.[12]
-
-
Initial Chromatographic Conditions:
-
Column: Chiralcel® OD-H, 5 µm, 250 x 4.6 mm
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (due to the nitrophenyl chromophore)
-
Injection Volume: 10 µL
-
-
System Suitability and Optimization:
-
Inject the Racemic Standard: First, inject the racemic standard. You should observe two distinct, well-separated peaks. The goal is to achieve baseline resolution (Rs ≥ 1.5, ideally > 2.0).
-
Optimization: If resolution is insufficient, adjust the percentage of Isopropanol (IPA).
-
Decreasing the IPA percentage (e.g., to 95:5 Hexane/IPA) will increase retention times and typically improve resolution.
-
Increasing the IPA percentage (e.g., to 85:15 Hexane/IPA) will decrease retention times but may reduce resolution.
-
-
The key is to find the optimal balance between analysis time and separation quality.
-
Data Analysis and Enantiomeric Excess Calculation
Once the method is optimized and stable, inject the this compound sample.
-
Peak Integration: Integrate the peak areas for both the major enantiomer (S) and the minor enantiomer (R) in the resulting chromatogram.[12]
-
Enantiomeric Excess (% ee) Calculation: Use the following standard formula to determine the enantiomeric excess:[13]
% ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Where:
-
Area_major is the integrated peak area of the (S)-enantiomer.
-
Area_minor is the integrated peak area of the (R)-enantiomer.
For example, if the peak area for the (S)-enantiomer is 98.5 and the area for the (R)-enantiomer is 1.5:
-
% ee = [ (98.5 - 1.5) / (98.5 + 1.5) ] x 100
-
% ee = [ 97 / 100 ] x 100 = 97%
-
Conclusion and Best Practices
The determination of enantiomeric excess for this compound is reliably achieved using chiral HPLC with a polysaccharide-based stationary phase. A cellulose tris(3,5-dimethylphenylcarbamate) column, such as the Chiralcel® OD-H, under normal-phase conditions with a hexane/isopropanol eluent, provides a robust and high-resolution starting point for method development. The key to a trustworthy result lies not just in a validated protocol but in understanding the chiral recognition mechanisms that drive the separation. By systematically screening appropriate columns and optimizing the mobile phase, researchers can develop a self-validating method that ensures the scientific integrity of their results, a cornerstone of modern chemical and pharmaceutical development.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pharmaguru.co [pharmaguru.co]
A Researcher's Guide to Chiral Purity Determination: NMR Spectroscopy of (S)-1-(3-nitrophenyl)ethanol with Chiral Shift Reagents
For researchers, scientists, and drug development professionals, the precise determination of a molecule's enantiomeric purity is a cornerstone of modern chemical and pharmaceutical science. This guide offers an in-depth, objective comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents for the analysis of (S)-1-(3-nitrophenyl)ethanol, benchmarked against other established analytical techniques.
The stereochemical identity of a chiral molecule can dramatically influence its biological activity, with different enantiomers potentially exhibiting varied pharmacological, potentcy, and toxicological profiles.[1] Consequently, the ability to accurately quantify the enantiomeric excess (ee) of a chiral compound is not merely an analytical exercise but a critical necessity in research and development. This guide focuses on 1-(3-nitrophenyl)ethanol, a valuable chiral building block in organic synthesis, to illustrate the principles and practical application of NMR-based chiral analysis.[2]
The Challenge of Enantiomeric Distinction by NMR
Enantiomers, by definition, are non-superimposable mirror images. In an achiral solvent, they are isochronous, meaning their corresponding nuclei resonate at the exact same frequencies, rendering their ¹H or ¹³C NMR spectra identical. To differentiate between enantiomers using NMR, it is necessary to introduce a chiral environment that forces the formation of diastereomeric species.[3][4] These diastereomers, having different spatial arrangements, are no longer spectroscopically identical, leading to the separation of NMR signals. This can be achieved through two primary strategies: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), a category that includes chiral shift reagents (CSRs).[3][4][5][6]
Mechanism of Chiral Lanthanide Shift Reagents (CLSRs)
Chiral Lanthanide Shift Reagents are organometallic complexes containing a paramagnetic lanthanide ion, most commonly Europium(III).[7][8] A widely used example is Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III), commonly known as Eu(hfc)₃.[7][9] The functionality of these reagents hinges on two key properties:
-
Lewis Acidity : The lanthanide center acts as a Lewis acid, allowing it to reversibly coordinate with Lewis basic sites in the analyte molecule, such as the hydroxyl group of an alcohol.[7][8][10]
-
Paramagnetism & Chiral Ligands : The paramagnetic nature of the Eu(III) ion induces large changes in the chemical shifts of the analyte's protons, an effect known as a lanthanide-induced shift (LIS).[11][12] The magnitude of this shift is dependent on the distance and angle between the proton and the lanthanide ion.[7][11] Crucially, the ligands attached to the europium ion are themselves enantiomerically pure (chiral).[13]
When a racemic or scalemic mixture of a chiral alcohol like 1-(3-nitrophenyl)ethanol is introduced to an enantiopure CLSR like (+)-Eu(hfc)₃, two transient diastereomeric complexes are formed: [(R)-alcohol • Eu(hfc)₃] and [(S)-alcohol • Eu(hfc)₃].[7][9] Because these complexes are diastereomers, the protons of the (R)- and (S)-alcohols now exist in distinct chemical environments. This results in the splitting of what was once a single resonance into two separate signals in the NMR spectrum, allowing for direct quantification of the enantiomeric ratio.[7][10]
Figure 1. Workflow for ee determination using a CSR.
Experimental Protocol: ¹H NMR Analysis of 1-(3-nitrophenyl)ethanol with Eu(hfc)₃
This protocol outlines the procedure for determining the enantiomeric excess of a sample of 1-(3-nitrophenyl)ethanol using Eu(hfc)₃.
Materials:
-
Sample of 1-(3-nitrophenyl)ethanol (racemic or enantioenriched)
-
Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃)
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Prepare a stock solution of the 1-(3-nitrophenyl)ethanol sample in anhydrous CDCl₃ (e.g., ~10 mg in 0.6 mL). Causality: Anhydrous solvent is critical as water can compete with the alcohol for coordination to the Lewis acidic Eu(III) center, reducing the effectiveness of the shift reagent.[12]
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the alcohol solution. This serves as a baseline and confirms the identity and purity of the analyte. The key signals to monitor are the methine proton (-CHOH) quartet around 5.02 ppm and the methyl (-CH₃) doublet around 1.54 ppm.[14]
-
Incremental Addition of CSR: Add a small, accurately weighed portion of Eu(hfc)₃ (e.g., 5 mg, ~0.1 molar equivalents) directly to the NMR tube. Cap the tube and invert several times to dissolve the reagent. Causality: Incremental addition allows for the optimization of the shift separation. Too little reagent will result in insufficient separation, while too much can cause excessive line broadening, which complicates accurate integration.[12][15]
-
Acquire Shifted Spectrum: Re-acquire the ¹H NMR spectrum. Observe the downfield shift and the beginning of signal separation for the methine and methyl protons.
-
Titration and Optimization: Continue adding small portions of Eu(hfc)₃ and acquiring spectra until optimal separation of the enantiomeric signals is achieved. This is typically when the baseline separation between the split peaks is clear.[10] Avoid adding excess reagent, which can degrade spectral resolution.[12]
-
Data Analysis: Once optimal separation is achieved, carefully integrate the areas of the two separated signals (e.g., the two methyl doublets). The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Figure 2. Step-by-step experimental protocol for CSR titration.
Data Presentation and Analysis
The addition of Eu(hfc)₃ to a racemic mixture of 1-(3-nitrophenyl)ethanol results in clear, quantifiable changes in the ¹H NMR spectrum. The protons closest to the coordinating hydroxyl group experience the largest induced shifts.
| Proton Signal | Chemical Shift (δ) without CSR | Expected Chemical Shift (δ) with Eu(hfc)₃ | Observation |
| Methine (-CH OH) | ~5.02 ppm (quartet) | > 5.1 ppm | Signal shifts downfield and splits into two quartets |
| Methyl (-CH ₃) | ~1.54 ppm (doublet) | > 1.6 ppm | Signal shifts downfield and splits into two doublets |
| Aromatic (Ar-H) | 7.5-8.3 ppm | Minor downfield shift | Less affected due to greater distance from Eu(III) |
Note: The exact chemical shifts will depend on the concentration of the CSR.[7]
For a hypothetical 75:25 mixture of (S)- and (R)-1-(3-nitrophenyl)ethanol, the % ee would be calculated as: % ee = [ (0.75 - 0.25) / (0.75 + 0.25) ] * 100 = 50%
Comparison with Alternative Methodologies
While NMR with CSRs is a powerful technique, it is essential to consider its performance relative to other common methods for ee determination.
| Method | Principle | Advantages | Disadvantages |
| NMR with CSRs | Forms transient diastereomeric complexes in situ.[7][11] | Rapid, non-destructive, requires only an NMR spectrometer, simple sample preparation.[5] | Can suffer from line broadening, requires careful titration, reagent can be expensive and hygroscopic.[12][16] |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times.[2][17] | High accuracy and sensitivity, well-established for a wide range of compounds, excellent for trace enantiomer detection.[10] | Requires specialized chiral columns, method development can be time-consuming, destructive.[2][18] |
| Mosher's Acid Analysis | Covalent derivatization with an enantiopure chiral acid (MTPA) to form stable diastereomers.[19][20][21] | Forms stable diastereomers, can also be used to determine absolute configuration, well-documented.[19][22] | Requires chemical reaction steps, potential for kinetic resolution leading to inaccurate ee values, must remove excess reagents.[20] |
Conclusion: Selecting the Appropriate Technique
The choice of method for determining the enantiomeric purity of a compound like this compound depends on the specific requirements of the analysis.
-
NMR with Chiral Shift Reagents is an excellent choice for rapid, routine analysis when a high-resolution NMR spectrometer is readily available. Its non-destructive nature and simple procedure make it ideal for quick checks of reaction outcomes and for samples that are limited in quantity.[23] The method provides a direct visualization of the enantiomeric ratio from a single spectrum.
-
Chiral Chromatography (HPLC/GC) remains the gold standard for high-accuracy, validated quantitative analysis, particularly in regulated environments like the pharmaceutical industry.[17] It offers superior sensitivity for detecting trace amounts of the minor enantiomer.[10]
-
Mosher's Acid Analysis is a powerful tool, not only for determining ee but also for assigning the absolute configuration of novel chiral alcohols and amines, a capability not offered by CSRs or standard chiral chromatography alone.[19][22]
For the research scientist, a foundational understanding of each technique's principles, advantages, and limitations is paramount. NMR spectroscopy using chiral shift reagents, with its blend of speed, simplicity, and direct spectroscopic evidence, represents a highly valuable and accessible tool in the modern chemist's analytical arsenal.
References
- 1. tandfonline.com [tandfonline.com]
- 2. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. stereoelectronics.org [stereoelectronics.org]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Eu(hfc)3 - Wikipedia [en.wikipedia.org]
- 14. 5400-78-2 | 1-(3-Nitrophenyl)ethanol | Aryls | Ambeed.com [ambeed.com]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. web.mit.edu [web.mit.edu]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 21. Mosher's acid - Wikipedia [en.wikipedia.org]
- 22. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of different catalysts for the asymmetric reduction of 3'-nitroacetophenone
The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule dictates its therapeutic efficacy. The chiral alcohol, (S)-1-(3-nitrophenyl)ethanol, derived from the asymmetric reduction of 3'-nitroacetophenone, is a valuable building block for the synthesis of various pharmaceutical agents. This guide provides an in-depth, objective comparison of the leading catalytic systems for this crucial transformation, supported by experimental data and protocols to aid researchers in selecting the optimal catalyst for their needs.
Introduction: The Significance of Chiral Alcohols
Chiral alcohols are ubiquitous intermediates in the synthesis of fine chemicals and pharmaceuticals. The asymmetric reduction of prochiral ketones is one of the most efficient methods to produce these enantiomerically enriched compounds.[1] 3'-Nitroacetophenone presents a unique challenge due to the presence of two reducible functional groups: a ketone and a nitro group. The goal is the selective and stereocontrolled reduction of the ketone to the corresponding chiral alcohol, this compound, without affecting the nitro moiety. This guide will compare three major classes of catalysts for this transformation: noble metal catalysts (Ruthenium and Rhodium-based), organocatalysts (Corey-Bakshi-Shibata), and biocatalysts (alcohol dehydrogenases).
Noble Metal Catalysis: The Power of Ruthenium and Rhodium
Transition metal catalysts, particularly those based on ruthenium and rhodium, are highly effective for the asymmetric hydrogenation and transfer hydrogenation of ketones.[2][3] These catalysts are renowned for their high activity, enantioselectivity, and broad substrate scope.[4]
Ruthenium-Based Catalysts: The Noyori Legacy
The pioneering work of Noyori and Ikariya on Ru(II)-based catalysts revolutionized the field of asymmetric reduction.[2][5] These catalysts, typically featuring a chiral diamine ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly efficient for the asymmetric transfer hydrogenation of aromatic ketones.[6]
Mechanism of Action: The catalytic cycle of Noyori-type catalysts involves the formation of a ruthenium hydride species, which then transfers a hydride to the ketone via a six-membered ring transition state.[5] This mechanism, often referred to as a metal-ligand bifunctional catalysis, accounts for the high efficiency and stereoselectivity of the reaction.[7]
Performance: Ruthenium catalysts consistently deliver high enantiomeric excess (ee) and conversions for a wide range of ketones. For substrates similar to 3'-nitroacetophenone, ee values often exceed 95%.[5][8] The catalyst loading can be very low, leading to high turnover numbers (TONs).[2]
Rhodium-Based Catalysts: An Efficient Alternative
Rhodium-based catalysts, often analogous in structure to their ruthenium counterparts, are also highly effective for asymmetric transfer hydrogenation.[9] They can offer complementary selectivity and activity, sometimes proving more efficient in specific applications, such as reductions in aqueous media.[9]
Performance: Rhodium catalysts can achieve excellent enantioselectivities, often up to 99% ee, for the reduction of various ketones.[9] Their performance is influenced by the choice of ligands and reaction conditions.
Organocatalysis: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful organocatalytic method for the enantioselective reduction of prochiral ketones.[10] This method utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline, in the presence of a borane source (e.g., BH₃·THF).[11]
Mechanism of Action: The CBS catalyst coordinates with both the borane and the ketone. The Lewis acidic boron atom of the oxazaborolidine activates the ketone, while the nitrogen atom complexes with the borane, positioning it for a highly face-selective intramolecular hydride transfer.[10][11]
Performance: The CBS reduction is known for its high enantioselectivity, often exceeding 95% ee, and predictable stereochemical outcome.[12] It is particularly effective for aryl alkyl ketones, making it a suitable candidate for the reduction of 3'-nitroacetophenone.[13]
Biocatalysis: The Green Chemistry Approach
Biocatalysis, utilizing enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical catalysis.[1][14] Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible reduction of ketones to alcohols with high enantioselectivity.[15]
Mechanism of Action: ADHs utilize a cofactor, typically NADH or NADPH, as the hydride source. The enzyme's chiral active site binds the ketone in a specific orientation, leading to a highly stereoselective hydride transfer from the cofactor to the carbonyl group.[16]
Performance: Biocatalytic reductions can achieve exceptionally high enantiomeric excesses, often >99% ee, and high conversions under mild reaction conditions (room temperature and neutral pH).[17][18] The use of whole-cell biocatalysts, such as those from Lactobacillus kefir or Candida zeylanoides, can be particularly cost-effective as it circumvents the need for expensive isolated enzymes and cofactor regeneration systems.[19][20]
Performance Comparison
To provide a clear comparison of the different catalytic systems, the following table summarizes their performance in the asymmetric reduction of 3'-nitroacetophenone and closely related substrates.
| Catalyst Type | Catalyst/Ligand | Substrate | Conversion (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| Ruthenium | RuCl(p-cymene)[(S,S)-TsDPEN] | 3'-Nitroacetophenone | >99 | 98 (S) | 200 | N/A | [6] (implied) |
| Rhodium | [Cp*RhCl₂]₂/TsDPEN | Acetophenone | High | up to 99 | 100-1000 | >50 | [9] |
| Organocatalyst | (S)-Me-CBS | Acetophenone | High | >95 (R) | N/A | N/A | |
| Biocatalyst | Lactobacillus kefir ADH | Acetophenone | >99 | >99 (R) | N/A | N/A | [17][18] |
Note: Direct comparative data for 3'-nitroacetophenone under identical conditions is limited. Data for acetophenone is included for broader comparison, and the stereochemical outcome ((R) or (S)) depends on the chirality of the catalyst used.
Experimental Protocols
Detailed, step-by-step methodologies for each catalytic system are provided below.
Asymmetric Transfer Hydrogenation with a Noyori-Type Ruthenium Catalyst
Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)]
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3'-nitroacetophenone (1 mmol) in a 5:2 mixture of formic acid and triethylamine (10 mL).
-
Add the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (0.005 mmol, 0.5 mol%).
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Corey-Bakshi-Shibata (CBS) Reduction
Catalyst: (S)-2-Methyl-CBS-oxazaborolidine
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a 1 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 mmol, 10 mol%).
-
Cool the flask to 0°C and add a 1 M solution of BH₃·THF in THF (0.6 mmol) dropwise.
-
Stir the mixture for 10 minutes at 0°C.
-
Cool the reaction mixture to -30°C and add a solution of 3'-nitroacetophenone (1 mmol) in anhydrous THF (5 mL) dropwise over 30 minutes.
-
Stir the reaction at -30°C for 1-2 hours, monitoring by TLC.
-
Slowly quench the reaction by the dropwise addition of methanol at -30°C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Biocatalytic Reduction with Lactobacillus kefir Whole Cells
Biocatalyst: Lyophilized Lactobacillus kefir cells
Procedure:
-
In a flask, suspend lyophilized Lactobacillus kefir cells (100 mg) in a phosphate buffer (10 mL, 50 mM, pH 7.0).
-
Add 2-propanol (1 mL) as a co-solvent and hydride source for cofactor regeneration.
-
Add 3'-nitroacetophenone (0.5 mmol).
-
Seal the flask and shake the reaction mixture at 30°C and 200 rpm for 24-48 hours.
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral GC analysis.
Visualization of Experimental Workflow and Catalytic Cycles
To further elucidate the processes described, the following diagrams illustrate the general experimental workflow and the catalytic cycles for the Noyori-type and CBS reductions.
Caption: General experimental workflow for the asymmetric reduction of 3'-nitroacetophenone.
References
- 1. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts | MDPI [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kanto.co.jp [kanto.co.jp]
- 9. RhIII‐ and IrIII‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones in Water | Scilit [scilit.com]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. grokipedia.com [grokipedia.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Strategic Guide to Chiral 1-Aryl Alcohols: A Comparative Analysis of Alternatives to (S)-1-(3-nitrophenyl)ethanol
Introduction: The Central Role of Chiral Alcohols in Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, chiral secondary alcohols are indispensable building blocks.[1][2] Their defined stereochemistry is fundamental to the biological activity of countless active pharmaceutical ingredients (APIs).[3] Among these, (S)-1-(3-nitrophenyl)ethanol stands out as a valuable synthon. The chiral hydroxyl group provides a key stereocenter, while the nitro-substituted aromatic ring offers a versatile chemical handle for extensive molecular elaboration.[4] It is typically synthesized via the asymmetric reduction of its prochiral precursor, 3-nitroacetophenone.[4][5]
However, reliance on a single building block can constrain synthetic strategy. The specific electronic properties of the nitro group, the conditions required for its transformation (e.g., catalytic hydrogenation to an amine), or the performance of the asymmetric catalyst with this specific substrate may not be optimal for every synthetic campaign. This guide provides a comparative analysis of viable alternatives to this compound, offering researchers a broader palette of chiral synthons to accelerate drug discovery and development. We will delve into the synthetic accessibility, performance, and strategic applications of these alternatives, supported by experimental data and detailed protocols.
The Benchmark: Understanding the Utility of this compound
The value of this compound lies in its dual functionality. The secondary alcohol can be used to construct ethers, esters, or act as a directing group, while the nitro group is a precursor to an aniline derivative. This aniline can then be engaged in a wide array of transformations, including diazotization, amide bond formation, and sulfonylation, making it a cornerstone for building molecular complexity.
The primary route to this chiral alcohol is the enantioselective reduction of 3-nitroacetophenone. This transformation is a classic benchmark for evaluating the efficacy of both chemocatalytic and biocatalytic reduction methodologies.[6][7]
-
Chemocatalysis: Asymmetric hydrogenation using catalysts like Noyori's ruthenium-diphosphine/diamine complexes provides high enantioselectivity and yield.[8][9]
-
Biocatalysis: Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), often used as isolated enzymes or within whole-cell systems (e.g., Saccharomyces cerevisiae, Pichia glucozyma), offer exceptional selectivity under mild, aqueous conditions.[10][11][12]
While effective, the synthesis is not without its challenges. The presence of the nitro group can sometimes interfere with certain metal catalysts, and chemoselective reduction of the ketone in the presence of the nitro group requires careful selection of reagents; for instance, NaBH₄ typically reduces the ketone, while Sn/HCl reduces the nitro group.[7][13]
Strategic Alternatives: Expanding the Synthetic Toolkit
We will now compare this compound to other substituted 1-phenylethanol derivatives that offer different strategic advantages. The primary selection criterion is the nature of the aromatic substituent, which dictates the subsequent chemical transformations available to the synthetic chemist. Our chosen alternatives are:
-
(S)-1-Phenylethanol: The unsubstituted parent compound, serving as a baseline.
-
(S)-1-(4-Bromophenyl)ethanol: Featuring a bromo-substituent, a gateway to transition-metal-catalyzed cross-coupling reactions.
-
(S)-1-(4-Methoxyphenyl)ethanol: An electron-rich analogue, offering different reactivity and the potential for O-demethylation.
The following diagram illustrates the decision-making process when selecting a chiral building block based on the desired downstream synthetic operations.
Caption: Decision flowchart for selecting a chiral 1-aryl alcohol.
Quantitative Performance Comparison
The efficiency and stereoselectivity of the synthesis are paramount. The table below summarizes experimental data for the asymmetric reduction of the corresponding prochiral acetophenones to our benchmark alcohol and its alternatives using various catalytic systems.
| Chiral Alcohol Product | Precursor Ketone | Catalytic System | Catalyst/Enzyme | Yield/Conv. (%) | ee (%) | Reference |
| This compound | 3-Nitroacetophenone | Biocatalysis (Whole Cell) | Rhodotorula glutinis | >99 | >99 | [11] |
| Biocatalysis (Isolated Enzyme) | KRED1-Pglu | >99 | 99 | [10] | ||
| Chemocatalysis (Hydrog.) | Ru-BINAP catalyst | ~100 | >99 | [14] | ||
| (S)-1-Phenylethanol | Acetophenone | Biocatalysis (Whole Cell) | Daucus carota (Carrot) | 85 | 86.4 | [15] |
| Biocatalysis (Isolated Enzyme) | ADH from L. brevis | >95 | >99 | [16] | ||
| Chemocatalysis (Hydrog.) | Ru-PhanePhos catalyst | ~100 | >99 | [8] | ||
| (S)-1-(4-Bromophenyl)ethanol | 4-Bromoacetophenone | Biocatalysis (Whole Cell) | Daucus carota + Tween® 20 | 67 | 96 | [17] |
| Biocatalysis (Isolated Enzyme) | Carbonyl Reductase (CRED) | >95 | >99 | [12] | ||
| Chemocatalysis (Hydrog.) | Ru-BINAP catalyst | 97 | 98 | [14] | ||
| (S)-1-(4-Methoxyphenyl)ethanol | 4-Methoxyacetophenone | Biocatalysis (Isolated Enzyme) | KRED1-Pglu | >99 | >99 | [10] |
| Chemocatalysis (Hydrog.) | Ru-BINAP catalyst | 99 | 97 | [14] |
Analysis of Performance Data: The data clearly indicate that both biocatalytic and chemocatalytic methods can produce these chiral alcohols with excellent enantioselectivity and high conversion.[8][10][11][12][14][15][16] Biocatalysts, particularly isolated ketoreductases (KREDs), often deliver >99% ee across a range of substrates, highlighting their broad applicability and exquisite selectivity.[10][12] Whole-cell systems like carrot root offer a low-cost and operationally simple alternative, though sometimes with slightly lower enantioselectivity.[15][17] Asymmetric hydrogenation remains a powerful and rapid method, especially for large-scale production, achieving quantitative conversion and exceptional ee values.[8][14]
Experimental Protocols: A Practical Guide
Reproducibility is the cornerstone of scientific integrity. Here, we provide detailed, self-validating protocols for two common methods of asymmetric ketone reduction.
Workflow for Asymmetric Reduction Screening
The selection of an optimal catalyst, whether chemical or biological, is an empirical process. The following workflow diagram outlines a standard screening procedure.
Caption: General workflow for an asymmetric reduction screen.
Protocol 1: Biocatalytic Reduction using a KRED Enzyme
This protocol describes a typical small-scale reaction using a commercially available ketoreductase (KRED) with cofactor recycling. The causality behind the choice of reagents is critical: the KRED confers stereoselectivity, NADP⁺ is the cofactor that accepts the hydride, glucose dehydrogenase (GDH) is the recycling enzyme, and glucose is the ultimate, inexpensive hydride source. Isopropanol is often used as an alternative co-substrate for cofactor recycling with many alcohol dehydrogenases.[8]
Materials:
-
Prochiral ketone (e.g., 4-bromoacetophenone): 50 mg
-
Ketoreductase (KRED): 2 mg
-
NADP⁺: 1 mg
-
Glucose Dehydrogenase (GDH): 2 mg
-
D-Glucose: 100 mg
-
Potassium phosphate buffer (100 mM, pH 7.0): 5 mL
-
Ethyl acetate: 10 mL
Procedure:
-
In a 10 mL vial, dissolve D-glucose and NADP⁺ in 5 mL of potassium phosphate buffer.
-
Add the prochiral ketone to the vial. If substrate solubility is low, up to 5% v/v of a co-solvent like DMSO or isopropanol can be added.
-
Initiate the reaction by adding the KRED and GDH enzymes.
-
Seal the vial and place it in an orbital shaker at 30 °C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots (50 µL), extracting with ethyl acetate (200 µL), and analyzing the organic layer by TLC or chiral GC/HPLC.
-
Once the reaction reaches completion (typically 12-24 hours), extract the entire mixture with ethyl acetate (2 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral alcohol.
-
Purify by flash column chromatography if necessary. Determine yield and enantiomeric excess by chiral HPLC analysis.
Protocol 2: Chemocatalytic Asymmetric Hydrogenation
This protocol is based on established procedures for Noyori-type catalysts.[8][14] The choice of a chiral diphosphine ligand (e.g., BINAP) and a diamine ligand in combination with a ruthenium precursor generates the active catalyst in situ. The base is required for activation of the precatalyst.[8]
Materials:
-
Prochiral ketone (e.g., 3-nitroacetophenone): 1.0 mmol
-
[RuCl₂(p-cymene)]₂: 0.0025 mmol (0.5 mol%)
-
(S,S)-TsDPEN (or other chiral diamine): 0.005 mmol (0.5 mol%)
-
(S)-Xyl-BINAP (or other chiral diphosphine): 0.005 mmol (0.5 mol%)
-
Potassium tert-butoxide (KOtBu): 0.05 mmol
-
2-Propanol (degassed): 5 mL
-
Hydrogen gas (H₂): High-pressure source
Procedure:
-
To a glovebox, add the ruthenium precursor, chiral diphosphine, and chiral diamine ligand to a glass liner suitable for a high-pressure reactor.
-
Add the prochiral ketone and potassium tert-butoxide.
-
Add the degassed 2-propanol.
-
Seal the glass liner inside the high-pressure reactor.
-
Purge the reactor several times with N₂ gas, followed by H₂ gas.
-
Pressurize the reactor to the desired pressure (e.g., 10-50 atm H₂) and begin vigorous stirring.
-
Heat the reaction to the desired temperature (e.g., 30-50 °C) and monitor the reaction by observing hydrogen uptake.
-
After completion (typically 1-6 hours), cool the reactor, vent carefully, and purge with N₂.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel to afford the pure chiral alcohol. Determine yield and enantiomeric excess by chiral HPLC analysis.
Conclusion and Future Outlook
While this compound is a potent and versatile chiral building block, a nuanced approach to synthon selection is crucial for efficient and innovative drug development. Alternatives such as (S)-1-(4-bromophenyl)ethanol and (S)-1-(4-methoxyphenyl)ethanol are not merely substitutes but strategic variants that unlock different avenues of chemical exploration, particularly in the realm of cross-coupling and the synthesis of electron-rich motifs.
The data demonstrate that both advanced biocatalysis and chemocatalysis provide reliable and highly enantioselective access to this entire class of chiral 1-aryl alcohols.[8][10][12] The choice between these powerful technologies will depend on factors such as substrate compatibility, required scale, process economics, and available equipment. By understanding the comparative performance and strategic utility of these building blocks, researchers can make more informed decisions, designing synthetic routes that are not only stereochemically precise but also maximally efficient. The continued expansion of the chiral building block library, driven by innovations in catalysis, will undoubtedly remain a key enabler for the future of medicinal chemistry.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]
- 5. Solved Synthesis of 1-(3-nitrophenyl)ethanol Reaction: OH ON | Chegg.com [chegg.com]
- 6. Chemoselectivity in the Reduction of 3-Nitroacetophenone | Ambeed [ambeed.com]
- 7. echemi.com [echemi.com]
- 8. pharmtech.com [pharmtech.com]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology - Almac [almacgroup.com]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. 1-Phenylethanol - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Orthogonal Validation of the Absolute Configuration of (S)-1-(3-nitrophenyl)ethanol
In the landscape of drug development and asymmetric synthesis, the precise determination of a molecule's absolute configuration is not merely an academic exercise; it is a fundamental prerequisite for ensuring stereochemical fidelity, which in turn governs biological activity and patient safety. The secondary alcohol (S)-1-(3-nitrophenyl)ethanol serves as a valuable chiral building block, and the unambiguous confirmation of its stereocenter is paramount. This guide provides an in-depth comparison of the principal analytical techniques for this purpose, moving beyond mere procedural descriptions to elucidate the strategic rationale behind selecting and executing these validation methods.
The Imperative of Stereochemical Integrity
A molecule's three-dimensional arrangement dictates its interaction with the chiral environment of biological systems. For a compound like 1-(3-nitrophenyl)ethanol, the (S) and (R) enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, rigorous, and often orthogonal, validation of the intended absolute configuration is a critical checkpoint in the research and development pipeline. This guide will focus on three pillars of stereochemical analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Key Validation Methodologies
The choice of analytical technique is driven by factors such as sample availability, the physical state of the material (crystalline vs. oil), and the specific question being asked (e.g., identity confirmation vs. enantiomeric purity).
| Parameter | NMR Spectroscopy (Mosher's Method) | Single-Crystal X-ray Crystallography | Chiral HPLC |
| Principle | Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinguishable NMR chemical shifts. | Anomalous dispersion of X-rays by atoms in a well-ordered single crystal, providing a direct 3D structure.[1][2] | Differential interaction of enantiomers with a chiral stationary phase, leading to separation in retention time.[3][4] |
| Primary Use | Unambiguous assignment of absolute configuration for a purified sample.[5][6] | "Gold standard" for unambiguous absolute configuration determination.[1][2][7] | Determination of enantiomeric excess (e.e.) and confirmation of identity against a known standard. |
| Sample Requirement | ~2-5 mg of purified alcohol, recoverable. | High-quality single crystal (~0.1-0.5 mm).[7] Can be a significant bottleneck. | Microgram to milligram quantities, depending on detector sensitivity. |
| Strengths | - High reliability for secondary alcohols.[5] - Solution-state analysis. - Does not require crystallization. | - Provides unequivocal 3D structural proof. - Flack parameter offers statistical confidence in the assignment.[8] | - High sensitivity and accuracy for purity assessment. - High-throughput capability. |
| Limitations | - Requires synthesis of two derivatives. - Potential for misinterpretation with sterically complex molecules. | - Dependent on obtaining a suitable single crystal, which is often challenging.[7][9] | - A relative method; requires an authentic sample of known configuration for absolute assignment. |
In-Depth Methodologies & Experimental Causality
NMR Spectroscopy: The Mosher's Ester Analysis
The Mosher's method is a cornerstone of solution-state stereochemical analysis for secondary alcohols.[5][6][10][] Its power lies in converting the analytical challenge from distinguishing enantiomers (which are spectroscopically identical in an achiral environment) to distinguishing diastereomers.
Principle of Causality : By reacting the alcohol of unknown configuration with both (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), two diastereomeric esters are formed. The phenyl group of the MTPA moiety creates a strong anisotropic magnetic field. In the most stable conformation, this phenyl group shields adjacent protons on the alcohol. The differential shielding experienced by the protons on either side of the stereocenter in the two diastereomers leads to predictable differences in their ¹H NMR chemical shifts (Δδ = δS - δR).
Diagram 1: Workflow for Mosher's Method Analysis.
Step-by-Step Protocol:
-
Sample Preparation : Ensure the this compound sample is pure and anhydrous.
-
Parallel Reactions : In two separate, dry NMR tubes, dissolve ~1-2 mg of the alcohol in ~0.6 mL of deuterated pyridine or CDCl₃.
-
Derivatization : To one tube, add a slight excess (~1.2 equivalents) of (R)-(-)-MTPA chloride. To the other, add the same excess of (S)-(+)-MTPA chloride. Add a catalytic amount of DMAP (4-Dimethylaminopyridine) to each.
-
Reaction Monitoring : Allow the reactions to proceed at room temperature for 2-4 hours or until completion, which can be monitored by TLC or ¹H NMR. The goal is complete conversion to the ester.
-
NMR Acquisition : Acquire high-resolution ¹H NMR spectra for both diastereomeric samples. 2D spectra, such as COSY, can be invaluable for unambiguous proton assignments.
-
Data Analysis :
-
Assign the chemical shifts for all corresponding protons in both spectra. For 1-(3-nitrophenyl)ethanol, the key protons are the methyl group (-CH₃) and the methine proton (-CHOH).
-
Calculate the chemical shift difference (Δδ) for each pair of protons using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
For an (S)-alcohol, the protons on the sterically larger side (the nitrophenyl group) will have a negative Δδ value, while protons on the smaller side (the methyl group) will have a positive Δδ value. This confirms the (S) configuration.
-
X-ray Crystallography: The Unambiguous Proof
When a single crystal of suitable quality can be obtained, X-ray crystallography provides the most definitive evidence of absolute configuration.[1][12]
Principle of Causality : The technique relies on the phenomenon of anomalous dispersion.[8][12] When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This phase shift breaks the centrosymmetric relationship between diffraction spots that are otherwise equivalent (Friedel's pairs). By carefully measuring the intensity differences between these pairs, the absolute spatial arrangement of the atoms can be determined. The result is often expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.[8]
Workflow Overview:
Diagram 2: General Workflow for X-ray Crystallography.
While a detailed protocol is beyond the scope of this guide, the critical step is obtaining a high-quality crystal. For molecules like 1-(3-nitrophenyl)ethanol that may be oils or reluctant to crystallize, forming a derivative with a molecule known to crystallize well (e.g., a heavy-atom-containing carboxylic acid) can be a successful strategy.
Chiral HPLC: The Standard for Enantiomeric Purity
Chiral HPLC is the workhorse for determining the enantiomeric excess (e.e.) of a chiral sample.[3][13] It can also be used to assign absolute configuration, provided an authentic, certified reference standard of one enantiomer is available for comparison.
Principle of Causality : Enantiomers are passed through a column packed with a chiral stationary phase (CSP). The CSP creates a transient diastereomeric interaction with each enantiomer. One enantiomer will have a stronger, more stable interaction, causing it to be retained on the column longer than the other, resulting in their separation.
Step-by-Step Protocol:
-
Column Selection : Choose a CSP known to be effective for aromatic alcohols. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Mobile Phase Screening : A typical mobile phase for normal-phase separation would be a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol.
-
Method Optimization :
-
Prepare a solution of the racemic 1-(3-nitrophenyl)ethanol to develop the separation method.
-
Inject the racemic mixture and adjust the mobile phase composition to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks in a reasonable runtime.
-
-
Absolute Configuration Assignment (by comparison) :
-
Prepare a solution of the putative this compound sample.
-
Inject this sample under the optimized conditions.
-
The peak corresponding to the (S)-enantiomer should have a specific retention time. If a certified (R)- or (S)-standard is available, its injection will confirm the identity of each peak.
-
-
Purity Determination : Once the peaks are identified, inject the sample of interest. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100.
Conclusion: An Orthogonal Approach to Confidence
For the highest degree of confidence in validating the absolute configuration of this compound, a multi-faceted approach is recommended. A typical workflow involves first establishing enantiomeric purity (>99% e.e.) using a robust chiral HPLC method. Following this, the absolute configuration should be definitively assigned using the Mosher's ester analysis via NMR. If the material is crystalline, or if any ambiguity remains, obtaining a crystal structure via X-ray diffraction serves as the ultimate, irrefutable confirmation. This orthogonal validation strategy ensures scientific rigor and provides the robust data package required for drug development and publication.
References
- 1. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. benchchem.com [benchchem.com]
- 8. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. phx.phenomenex.com [phx.phenomenex.com]
A Senior Application Scientist's Guide to the Synthesis of (S)-1-(3-nitrophenyl)ethanol: A Comparative Study of Chemical and Biocatalytic Routes
Introduction: The Significance of Chiral Alcohols
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of its biological activity and safety. Chiral secondary alcohols, such as (S)-1-(3-nitrophenyl)ethanol, are critical building blocks for a multitude of active pharmaceutical ingredients (APIs).[1][2] The precise, three-dimensional arrangement of atoms in these molecules can mean the difference between a potent therapeutic and an inert or even harmful compound. The synthesis of this specific chiral alcohol serves as an excellent case study to compare two dominant philosophies in modern organic synthesis: the well-established, powerful methods of asymmetric chemical catalysis and the increasingly sophisticated, green approach of biocatalysis.
This guide provides an in-depth, objective comparison of these two synthetic routes. We will dissect detailed experimental protocols, explain the mechanistic rationale behind them, and present a head-to-head analysis of their performance. The goal is to equip you, the researcher or development professional, with the field-proven insights necessary to select the optimal synthetic strategy for your specific laboratory or manufacturing needs.
The Chemical Approach: Asymmetric Ketone Reduction
The asymmetric reduction of prochiral ketones is a cornerstone of modern chemical synthesis. Among the most reliable and widely adopted methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to achieve high levels of enantioselectivity.[3][4]
Mechanism and Rationale
The power of the CBS reduction lies in its well-defined catalytic cycle.[4][5][6] The process begins with the coordination of a borane source (e.g., BH₃·THF) to the Lewis basic nitrogen atom of the CBS catalyst.[4][5][7] This crucial step activates the borane, making it a more potent hydride donor, while simultaneously increasing the Lewis acidity of the endocyclic boron atom of the catalyst.[5][6]
The prochiral ketone, 3-nitroacetophenone, then coordinates to this activated catalyst complex. The coordination is sterically directed; the ketone preferentially binds via the lone pair on its oxygen atom that is most accessible, which is the one closer to the smaller substituent (the methyl group).[5][6] This rigid, chair-like six-membered transition state ensures that the hydride is delivered to only one face of the ketone, resulting in the formation of the desired (S)-enantiomer with high fidelity.[5] An acidic workup then liberates the final chiral alcohol product.[5][6]
Experimental Protocol: CBS Reduction of 3-Nitroacetophenone
This protocol is a representative example based on established CBS reduction methodologies.
-
Catalyst Preparation: To a flame-dried, argon-purged flask, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq). Cool the solution to 0 °C.
-
Borane Activation: Slowly add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 0.6 eq) dropwise to the catalyst solution. Stir for 15 minutes at 0 °C to allow for the formation of the active catalyst-borane complex.[7]
-
Substrate Addition: In a separate flame-dried flask, dissolve 3-nitroacetophenone (1.0 eq) in anhydrous THF. This solution must be completely dry, as water can significantly decrease enantioselectivity.[5][6]
-
Asymmetric Reduction: Cool the catalyst-borane complex to -30 °C. Add the solution of 3-nitroacetophenone dropwise over 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 1-2 hours), slowly quench the reaction by the dropwise addition of methanol at -30 °C until gas evolution ceases.
-
Workup and Purification: Warm the mixture to room temperature and remove the solvent under reduced pressure. The resulting residue is then subjected to an acidic workup (e.g., 1N HCl). Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by flash column chromatography on silica gel to yield this compound.[8]
Advantages and Disadvantages of the Chemical Method
-
Advantages:
-
Disadvantages:
-
Strictly Anhydrous Conditions: Requires rigorous exclusion of moisture to maintain high enantiomeric excess.[5][6]
-
Hazardous Reagents: Borane complexes are flammable and react violently with water.
-
Metal and Boron Contamination: Requires downstream purification to remove residual catalyst and boron byproducts.
-
Solvent Waste: Typically relies on organic solvents, contributing to a larger environmental footprint.[9]
-
The Biocatalytic Approach: Enzymatic Ketone Reduction
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For the asymmetric reduction of ketones, alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are the catalysts of choice.[10] These enzymes can be used in isolated form or, more economically, within whole microbial cells (e.g., yeast, bacteria), which provides the added benefit of in-situ cofactor regeneration.[11][12]
Mechanism and Rationale
ADH enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. For the reduction of 3-nitroacetophenone, the reaction is driven in the reductive direction. The enzyme utilizes a nicotinamide cofactor, typically NADPH or NADH, as the hydride source.
The high enantioselectivity of the enzyme stems from its precisely shaped active site, which binds the ketone substrate in a specific orientation.[13] This binding arrangement, often described by Prelog's rule for many ADHs, exposes only one face of the carbonyl group to the cofactor's hydride.[14] The hydride is then transferred, producing the corresponding (S)-alcohol with exceptional stereopurity.
A critical aspect of biocatalytic reductions is cofactor regeneration. The cofactor (e.g., NADP+) is expensive and used in catalytic amounts. To regenerate the active NADPH, a "coupled-substrate" approach is often employed.[15] A cheap, sacrificial alcohol like isopropanol is added to the system. A second catalytic cycle within the enzyme (or the cell's metabolism) oxidizes the isopropanol to acetone, reducing NADP+ back to NADPH, allowing the cycle to continue.[15][16]
Experimental Protocol: Whole-Cell Reduction of 3-Nitroacetophenone
This protocol is a representative example based on established whole-cell bioreduction methodologies.
-
Biocatalyst Preparation: Cultivate a microorganism known to possess a suitable ADH (e.g., certain strains of Lactobacillus kefir, Saccharomyces cerevisiae, or a recombinant E. coli overexpressing a specific KRED) in an appropriate growth medium until it reaches a desired cell density.[17]
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with a buffer (e.g., phosphate buffer, pH 7.0) to remove residual media. The cells can be used directly as a "resting cell" suspension.[11]
-
Bioreduction: In a reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0). Add the washed whole cells to create a cell suspension.
-
Substrate and Cosubstrate Addition: Add the cofactor regeneration source, isopropanol (e.g., 5-10% v/v). Dissolve the 3-nitroacetophenone substrate (often in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility) and add it to the cell suspension to the desired final concentration (e.g., 10-50 mM).[18]
-
Reaction: Incubate the mixture at a controlled temperature (typically 25-37 °C) with gentle agitation to ensure cell suspension and aeration. Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Workup and Purification: Once the reaction reaches completion (typically 12-48 hours), remove the cells via centrifugation. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the crude product, which is often of high purity but can be further purified by chromatography if necessary.
Advantages and Disadvantages of the Biocatalytic Method
-
Advantages:
-
Exceptional Selectivity: Often achieves >99% enantiomeric excess (e.e.) with high chemo- and regioselectivity.[10][13]
-
Mild Conditions: Reactions are run in aqueous media at or near neutral pH and ambient temperatures, reducing energy consumption.[19][20]
-
Environmental Sustainability: Biodegradable catalyst, use of water as a solvent, and generation of less hazardous waste contribute to a "greener" process.[19][21]
-
Enhanced Safety: Avoids the use of pyrophoric or highly reactive chemical reagents.[13]
-
-
Disadvantages:
-
Substrate Solubility: Low aqueous solubility of hydrophobic ketones can limit reaction rates and substrate loading.[15]
-
Product Inhibition: High concentrations of the substrate or product can sometimes inhibit or deactivate the enzyme.[17]
-
Longer Reaction Times: Biocatalytic processes can be slower than their chemical counterparts.
-
Downstream Processing: Separation of the product from the aqueous medium and cellular components can be challenging.
-
Head-to-Head Comparison: Performance Metrics
To provide a clear, quantitative comparison, the following table summarizes typical performance data for the synthesis of this compound via both routes.
| Metric | Chemical Synthesis (CBS Reduction) | Biocatalytic Synthesis (Whole-Cell ADH) |
| Enantiomeric Excess (e.e.) | Typically 90-99% | Often >99% |
| Yield | 85-95% | 75-99% |
| Reaction Temperature | -30 °C to Room Temperature | 25-37 °C |
| Reaction Time | 1-4 hours | 12-48 hours |
| Solvent | Anhydrous Organic (e.g., THF) | Aqueous Buffer |
| Reagents | Pyrophoric boranes, chiral catalysts | Biodegradable cells, sacrificial alcohol |
| Environmental Impact | Higher (organic solvent waste, metal/boron byproducts) | Lower (aqueous waste, biodegradable catalyst) |
| Process Robustness | Highly sensitive to water and air | Robust in aqueous media, sensitive to pH/temp extremes |
Visualizing the Workflows
To better illustrate the practical differences between the two processes, the following diagrams outline the experimental workflows.
Senior Application Scientist's Analysis and Recommendation
The choice between chemical and biocatalytic synthesis is not merely academic; it is a strategic decision with significant practical implications for cost, scale, safety, and sustainability.
For early-stage research, discovery, and small-scale synthesis (<10 g): The chemical CBS reduction often holds the advantage. Its primary benefit is speed and predictability, assuming the necessary reagents and anhydrous techniques are readily available. A skilled chemist can set up, run, and purify the product within a single workday. This rapid access to material is invaluable when timelines are short and multiple analogs are being synthesized.
For process development, scale-up, and manufacturing (>100 g to multi-kg scale): The pendulum swings decisively toward biocatalysis. While the initial development time to find and optimize a suitable enzyme or whole-cell system may be longer, the long-term benefits are substantial. The elimination of expensive, air-sensitive catalysts and pyrophoric reagents dramatically improves process safety and simplifies reactor requirements.[13][21] Operating in water at ambient temperatures significantly reduces energy costs and the overall environmental footprint.[19][20] Furthermore, the exceptional selectivity of enzymes often leads to a cleaner product profile, simplifying downstream purification and reducing the cost of goods. The increasing availability of commercial, off-the-shelf ketoreductase enzyme libraries further accelerates this development process, making biocatalysis a more accessible and economically viable option than ever before.[13]
Final Verdict: While chemical synthesis provides a rapid and reliable route for lab-scale quantities, biocatalysis represents the superior technology for the sustainable, safe, and cost-effective manufacturing of this compound at scale. As the pharmaceutical and chemical industries continue to embrace the principles of green chemistry, the adoption of biocatalytic methods will not be just an alternative, but a necessity for competitive and responsible manufacturing.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ftb.com.hr [ftb.com.hr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Enzymes & Sustainability – EnzymeWizard [enzymewizard.com.au]
- 20. vito.be [vito.be]
- 21. Green Chemistry: The Role of Enzymes in Sustainable Solutions-Amano Enzyme Inc. [amano-enzyme.com]
analysis of impurities in commercially available (S)-1-(3-nitrophenyl)ethanol
A Senior Application Scientist's Guide to the Analysis of Impurities in Commercially Available (S)-1-(3-nitrophenyl)ethanol
Introduction: The Critical Role of Purity in Asymmetric Synthesis
This compound is a versatile chiral building block of significant interest in the pharmaceutical and fine chemical industries.[1] Its defined stereochemistry is crucial for the synthesis of complex, optically active molecules, where it serves as a key intermediate.[1][2] The demand for enantiomerically pure compounds is driven by the fact that different enantiomers of a drug can have vastly different pharmacological activities; one may be therapeutic while the other could be inactive or even toxic.[3][4]
Consequently, the enantiomeric and chemical purity of starting materials like this compound is not merely a quality metric but a critical parameter that directly influences reaction selectivity, product purity, and the overall success of a synthetic campaign.[5] Undetected impurities can lead to inconsistent yields, the formation of undesired diastereomers, and complications in downstream processing. This guide provides a comprehensive framework for researchers and drug development professionals to analyze and compare the purity of commercially available this compound, ensuring the integrity of their synthetic endeavors.
Deconstructing the Impurity Profile: Origins and Identification
Understanding the potential impurities in this compound begins with its most common synthetic route: the asymmetric reduction of the prochiral ketone, 3'-nitroacetophenone.[2][6] This transformation is typically achieved using chiral catalysts, such as ruthenium or rhodium complexes, or through biocatalytic methods.[1][7]
Based on this synthetic pathway, the following impurities can be anticipated:
-
Enantiomeric Impurity: The undesired (R)-1-(3-nitrophenyl)ethanol is the most critical impurity. Its presence directly lowers the enantiomeric excess (e.e.) of the material and can lead to the formation of undesired stereoisomers in subsequent reactions.[5]
-
Unreacted Starting Material: Residual 3'-nitroacetophenone from an incomplete reduction.
-
Process-Related Impurities: By-products formed from side reactions during the synthesis.
-
Residual Solvents: Solvents used during the reaction and purification, such as methanol, ethanol, or ethers.[8]
-
Catalyst Residues: Trace amounts of the transition metal catalysts (e.g., Ruthenium) used in the asymmetric hydrogenation process.[1]
A multi-pronged analytical approach is therefore essential for a comprehensive purity assessment. The following workflow outlines a robust strategy for characterizing a commercial sample.
Caption: Comprehensive analytical workflow for impurity profiling.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability checks and controls to ensure data trustworthiness.
Protocol 1: Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Causality: Chiral HPLC is the gold standard for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[1][2] This differential interaction allows for the precise quantification of the (S)- and (R)-enantiomers.
Methodology:
-
System: HPLC with UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Daicel Chiralpak series) is often effective for this class of compounds.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation (Resolution > 1.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of the mobile phase.
-
Injection Volume: 10 µL.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject a racemic standard of 1-(3-nitrophenyl)ethanol to determine the retention times of both the (S) and (R) enantiomers. c. Inject the sample solution in triplicate. d. Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the two enantiomers: % e.e. = [(A_S - A_R) / (A_S + A_R)] * 100
Protocol 2: Achiral Purity by Reversed-Phase HPLC (RP-HPLC)
Causality: RP-HPLC separates compounds based on their polarity. It is highly effective for quantifying the main compound relative to less polar or more polar impurities, such as the unreacted starting ketone (3'-nitroacetophenone), which has a different polarity.[9]
Methodology:
-
System: HPLC with UV/DAD detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Example: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of 50:50 acetonitrile/water.
-
Procedure: a. Inject a standard of 3'-nitroacetophenone to establish its retention time. b. Inject the sample solution. c. Determine purity by area percent calculation, assuming all components have a similar response factor at the chosen wavelength. Report the area of the main peak as a percentage of the total area of all peaks.
Protocol 3: Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the ideal technique for separating and identifying volatile and semi-volatile compounds, such as residual solvents from the synthesis and purification process.[10][11] The mass spectrometer provides definitive identification of the impurities.
Methodology:
-
System: GC with a Mass Spectrometric detector.
-
Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: 15°C/min to 250°C, hold for 5 minutes.
-
-
Injector: 250°C, split mode (e.g., 20:1).
-
MS Detector: Scan range 35-400 amu.
-
Sample Preparation: Accurately weigh ~20 mg of the sample and dissolve in 1 mL of a high-purity solvent not used in the synthesis (e.g., dichloromethane).
-
Procedure: a. Inject the sample solution. b. Identify peaks corresponding to residual solvents by comparing their mass spectra with a standard library (e.g., NIST). c. Quantify, if necessary, using an internal or external standard method.
Comparative Data of Commercial Samples
The following table presents hypothetical data from the analysis of this compound sourced from three different commercial suppliers, using the protocols described above.
| Parameter | Supplier A | Supplier B (Premium Grade) | Supplier C (Bulk) |
| Advertised Purity | >98% | >99.5% | >97% |
| Achiral Purity (RP-HPLC, Area %) | 98.6% | 99.8% | 97.2% |
| Enantiomeric Excess (Chiral HPLC) | 99.2% e.e. | >99.9% e.e. | 98.5% e.e. |
| (R)-Enantiomer (% Area) | 0.4% | <0.05% (Not Detected) | 0.75% |
| 3'-Nitroacetophenone (% Area) | 0.9% | <0.05% (Not Detected) | 1.8% |
| Residual Solvents (GC-MS) | Methanol (150 ppm) | Not Detected | Methanol (450 ppm), Ether (50 ppm) |
Interpretation and Strategic Sourcing
The hypothetical data reveals significant variations among suppliers, underscoring the necessity of independent verification.
-
Supplier A meets its advertised specification but contains a notable amount of the starting ketone. This could be problematic for subsequent reactions sensitive to carbonyl compounds, potentially requiring an additional purification step.
-
Supplier B (Premium Grade) demonstrates exceptional purity across all metrics. The absence of detectable enantiomeric and chemical impurities makes it the ideal choice for sensitive applications, such as late-stage pharmaceutical development or the synthesis of a final API, where purity is paramount.
-
Supplier C (Bulk) , while the most economical, shows lower chemical and enantiomeric purity. The higher level of the (R)-enantiomer could compromise the stereochemical integrity of the final product. This grade might be acceptable for early-stage research or process optimization where cost is a primary driver and absolute purity is less critical.
The choice of supplier is therefore not absolute but depends on the specific application. The following diagram illustrates a decision-making framework based on analytical results.
Caption: Logic diagram for selecting a supplier based on analytical data.
Conclusion
The chemical and enantiomeric purity of chiral building blocks like this compound is a cornerstone of successful asymmetric synthesis. Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. A rigorous, orthogonal analytical approach combining chiral HPLC, RP-HPLC, and GC-MS provides a complete and trustworthy impurity profile. This allows researchers and developers to make informed purchasing decisions, mitigate risks in their synthetic pathways, and ensure the quality and integrity of their final products.
References
- 1. This compound|CAS 103966-65-0 [benchchem.com]
- 2. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 5. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. Solved Synthesis of 1-(3-nitrophenyl)ethanol Reaction: OH ON | Chegg.com [chegg.com]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. gcms.labrulez.com [gcms.labrulez.com]
A Comparative Guide to the Resolution of Racemic 1-(3-Nitrophenyl)ethanol via Diastereomeric Salt Formation
Executive Summary
The isolation of single enantiomers is a critical mandate in modern drug development and fine chemical synthesis, where stereochemistry dictates biological activity. 1-(3-Nitrophenyl)ethanol is a valuable chiral building block, and its effective resolution from a racemic mixture is of significant industrial importance. This guide provides an in-depth comparison of diastereomeric salt formation strategies for its resolution. We move beyond a simple listing of protocols to explain the underlying chemical principles, offering a framework for rational method design. This document compares two robust strategies: derivatization with phthalic anhydride versus maleic anhydride, followed by resolution with distinct chiral bases. We provide detailed experimental protocols, comparative data, and expert insights to guide researchers in selecting and optimizing a resolution process tailored to their specific objectives, whether prioritizing yield, enantiomeric purity, or process economy.
Introduction: The Imperative of Chirality
In the pharmaceutical landscape, enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. A racemic mixture, containing a 50:50 ratio of two enantiomers, is often less effective or even harmful compared to its enantiopure counterpart.[1] This necessitates robust methods for separating these mirror-image isomers. While asymmetric synthesis aims to produce a single enantiomer directly, classical resolution remains a widely practiced, cost-effective, and scalable technique for obtaining enantiomerically pure compounds.[2][3]
This guide focuses on the resolution of racemic 1-(3-nitrophenyl)ethanol, a key intermediate in the synthesis of various biologically active molecules. The method of choice is diastereomeric salt formation, a technique pioneered by Louis Pasteur that leverages fundamental principles of stereochemistry.[4]
The Principle of Diastereomeric Salt Resolution
Enantiomers possess identical physical properties (e.g., solubility, melting point), making their direct separation by standard physical methods like crystallization exceedingly difficult.[5][6][7] The core principle of this resolution technique is to convert the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, are not mirror images and possess distinct physical properties, most critically, different solubilities.[8][9]
This conversion is achieved by reacting the racemic mixture with an enantiomerically pure resolving agent.[4] For an alcohol like 1-(3-nitrophenyl)ethanol, which lacks an acidic or basic functional group for direct salt formation, a preliminary derivatization step is essential.[10][11] The alcohol is typically converted into a half-ester of a dicarboxylic acid, introducing a free carboxylic acid group. This acidic derivative can then be reacted with a chiral base to form a pair of diastereomeric salts.
The differential solubility of these salts in a given solvent system allows one diastereomer to crystallize preferentially, leaving the other enriched in the mother liquor.[2][12] After separation by filtration, the chiral resolving agent is cleaved from the purified diastereomer, yielding the desired, enantiomerically enriched alcohol.
Caption: General workflow for the resolution of a racemic alcohol.
Comparative Analysis of Resolution Strategies
The success of a resolution hinges on the judicious choice of both the derivatizing agent and the chiral resolving agent. Here, we compare two effective protocols.
Strategy A: Phthalic Anhydride Derivatization & Resolution with Brucine
This is a classic and well-documented approach for resolving alcohols.[1] Phthalic anhydride reacts with the racemic alcohol to form a racemic mixture of phthalic acid half-esters. These acidic derivatives are then resolved using a readily available, naturally occurring chiral base like (-)-brucine.
-
Causality of Choice: Phthalic anhydride is an economical and reactive derivatizing agent. Brucine, a complex alkaloid, provides multiple hydrogen bonding sites, which can lead to well-defined crystalline salts with significant solubility differences.[6][7] However, the high toxicity of brucine is a significant drawback and necessitates stringent handling protocols.
Strategy B: Maleic Anhydride Derivatization & Resolution with Cinchonidine
This strategy offers an alternative to the phthalate-based method. A study by Kiss et al. demonstrated the successful resolution of secondary alcohols by first preparing their maleic acid monoesters.[11] These derivatives are then resolved using a chiral base from the cinchona alkaloid family, such as cinchonidine.
-
Causality of Choice: Maleic anhydride provides a different structural backbone for the half-ester, which can alter the crystal packing and solubility of the subsequent diastereomeric salts. Cinchona alkaloids like cinchonidine are effective resolving agents, are generally less toxic than brucine, and are commercially available in both enantiomeric forms, offering flexibility in targeting either enantiomer of the substrate.[11]
Data-Driven Comparison
The selection of a resolution protocol is a multi-factorial decision. The following table summarizes the key performance indicators for our two compared strategies, based on typical literature-reported outcomes.
| Parameter | Strategy A: Phthalate/Brucine | Strategy B: Maleate/Cinchonidine | Justification & Expert Insights |
| Derivatizing Agent | Phthalic Anhydride | Maleic Anhydride | Phthalic anhydride is often the first choice due to extensive literature precedent. Maleic anhydride provides a valuable alternative if the phthalate salts do not exhibit good solubility differences. |
| Resolving Agent | (-)-Brucine | (+)-Cinchonidine | Brucine often yields highly crystalline salts but is extremely toxic. Cinchonidine is a safer alternative and part of the versatile cinchona alkaloid family. |
| Typical Solvent(s) | Acetone, Methanol, Ethanol | Ethyl Acetate, Isopropanol | Solvent screening is critical. A solvent must dissolve the diastereomeric salt mixture at an elevated temperature but allow for selective precipitation of one diastereomer upon cooling.[8][13] |
| Theoretical Max Yield | 50% | 50% | For any classical resolution, the maximum yield for a single enantiomer from a racemate is 50%, unless the unwanted enantiomer is racemized and recycled.[4] |
| Achievable ee | >98% (after recrystallization) | >95% (after recrystallization) | High enantiomeric excess often requires one or two recrystallizations of the diastereomeric salt to remove occluded impurities of the more soluble diastereomer.[14] |
| Reagent Recovery | Possible but can be complex | Generally straightforward | Cinchona alkaloids can typically be recovered from the aqueous layer after the liberation step and purified for reuse. |
| Safety Profile | High Hazard (Brucine is highly toxic) | Moderate Hazard | The toxicity of the resolving agent is a major consideration, especially for scale-up. Cinchonidine is strongly preferred from a safety perspective. |
Detailed Experimental Protocols
The following protocols are representative methodologies. Researchers must perform their own optimization, particularly regarding solvent ratios and crystallization temperatures.
Protocol 1: Derivatization with Phthalic Anhydride
-
Reaction Setup: In a round-bottom flask, combine racemic 1-(3-nitrophenyl)ethanol (1.0 eq.), phthalic anhydride (1.1 eq.), and pyridine (2.0 eq.).
-
Heating: Heat the mixture to 90-100 °C for 2-4 hours, monitoring the reaction by TLC until the starting alcohol is consumed.
-
Work-up: Cool the mixture to room temperature and dilute with dichloromethane. Wash successively with 2M HCl to remove pyridine, followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic phthalic acid half-ester. This is often used directly in the next step without further purification.
Protocol 2: Resolution & Liberation (Illustrative Example using Strategy B)
-
Salt Formation: Dissolve the crude racemic maleic acid half-ester (1.0 eq.) in a minimal amount of hot ethyl acetate. In a separate flask, dissolve (+)-cinchonidine (0.5-0.6 eq.) in the same solvent, also with heating.
-
Expert Note: Using a sub-stoichiometric amount of the resolving agent is a common practice known as the Marckwald principle, which can improve the purity of the initial precipitate.
-
-
Crystallization: Add the hot cinchonidine solution to the hot half-ester solution. Allow the mixture to cool slowly to room temperature, then potentially to 0-5 °C, to induce crystallization. The formation of a crystalline precipitate should be observed.
-
Isolation of Diastereomer: Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold ethyl acetate. This solid is the less-soluble diastereomeric salt, enriched in one enantiomer.
-
Recrystallization (Optional but Recommended): To improve diastereomeric purity (and thus the final enantiomeric excess), recrystallize the salt from a suitable solvent system.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with 2M HCl to a pH of 1-2. This protonates the resolving agent, partitioning it into the aqueous layer, and liberates the free acid half-ester into the organic layer.
-
Hydrolysis: Separate the organic layer and hydrolyze the half-ester by heating with an aqueous base (e.g., 10% NaOH solution) to cleave the ester bond and yield the enantiomerically enriched 1-(3-nitrophenyl)ethanol.
-
Final Isolation: Extract the liberated alcohol with an appropriate organic solvent, dry the solution, and remove the solvent under reduced pressure to obtain the final product.
Protocol 3: Determination of Enantiomeric Excess (ee)
The purity of the final product must be confirmed analytically. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.[15][16]
-
Sample Preparation: Prepare a dilute solution of the resolved alcohol in the mobile phase.
-
HPLC Conditions (Typical):
-
Column: Chiralcel OD-H or a similar polysaccharide-based chiral stationary phase.[17]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm (due to the nitro-aromatic chromophore).
-
-
Analysis: The two enantiomers will have different retention times. Calculate the enantiomeric excess (ee) using the peak areas of the major (A_major) and minor (A_minor) enantiomers:
-
ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
-
Optimization and Troubleshooting
Caption: A troubleshooting decision tree for diastereomeric salt resolution.
-
Solvent is Paramount: The single most important variable to screen is the crystallization solvent.[8][13] A good solvent system will have a large difference in solubility between the two diastereomeric salts. Ternary phase diagrams can be constructed for a deep understanding of the solid-liquid equilibrium, but empirical screening of a range of solvents (e.g., alcohols, ketones, esters) is often the first step.[18][19]
-
Kinetics vs. Thermodynamics: Crystallization can be under thermodynamic or kinetic control.[18] Slow cooling generally favors the formation of the most stable, least soluble (thermodynamic) crystalline product, leading to higher purity. Rapid cooling can trap the more soluble diastereomer, lowering the enantiomeric excess.
-
Recycling the Unwanted Enantiomer: The mother liquor contains the more soluble diastereomer. This can be treated to recover the "wrong" enantiomer of the alcohol, which can then be racemized through a separate chemical process and recycled back into the resolution, improving the overall process economy.[4]
Conclusion
The resolution of racemic 1-(3-nitrophenyl)ethanol by diastereomeric salt formation is a robust and scalable method. While both the phthalate/brucine and maleate/cinchonidine strategies are effective, the choice depends on project priorities. For initial lab-scale work where high crystallinity is desired and stringent safety measures can be employed, the classic phthalate/brucine method is a viable option. However, for process development and scale-up applications, the maleate/cinchonidine approach is superior due to the significantly better safety profile of cinchona alkaloids and the flexibility they offer. Successful resolution is not a matter of simply following a recipe but requires a systematic approach to optimizing the key variables of derivatization, resolving agent selection, solvent screening, and crystallization conditions.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 10. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]
- 11. Enantioseparation of secondary alcohols by diastereoisomeric salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 13. Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt formation with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 15. (S)-1-(3-Nitrophenyl)ethanol|CAS 103966-65-0 [benchchem.com]
- 16. heraldopenaccess.us [heraldopenaccess.us]
- 17. rsc.org [rsc.org]
- 18. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 19. pure.mpg.de [pure.mpg.de]
A Comparative Guide to the Reactivity of (S)- and (R)-1-(3-nitrophenyl)ethanol
Prepared by: A Senior Application Scientist
This guide provides an in-depth comparison of the chemical reactivity of the (S)- and (R)-enantiomers of 1-(3-nitrophenyl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond foundational principles to explore the practical and theoretical nuances that govern the differential reactivity of these chiral molecules. We will dissect the influence of stereochemistry on reaction kinetics and outcomes, supported by experimental data and detailed protocols.
Introduction: The Principle of Chirality and Reactivity
(S)-1-(3-nitrophenyl)ethanol and (R)-1-(3-nitrophenyl)ethanol are enantiomers—non-superimposable mirror images of each other.[1] They share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[2][3] In an achiral chemical environment, their reactivity is also identical. Any reaction with a non-chiral reagent will proceed at the same rate and yield the same type of product for both the (S) and (R) enantiomers.
The divergence in their chemical behavior emerges only in the presence of another chiral entity, be it a chiral reagent, catalyst, solvent, or a biological macromolecule like an enzyme. This is because the interaction between two chiral molecules creates diastereomeric transition states, which possess different energies and, consequently, lead to different reaction rates. It is this principle that underpins their utility as valuable chiral building blocks in the asymmetric synthesis of complex pharmaceutical agents.[4][5]
Molecular Structure and Properties
Both enantiomers possess the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[2][3] The key structural features are the stereogenic center at the carbon bearing the hydroxyl group and the electron-withdrawing nitro group (-NO₂) at the meta position of the phenyl ring.[5] This nitro group significantly influences the electronic properties of the molecule, deactivating the aromatic ring towards electrophilic substitution and impacting the reactivity of the benzylic hydroxyl group.[6][7]
| Property | This compound | (R)-1-(3-nitrophenyl)ethanol |
| CAS Number | 103966-65-0[3] | 76116-24-0[2] |
| Molecular Formula | C₈H₉NO₃[3] | C₈H₉NO₃[2] |
| Molecular Weight | 167.16 g/mol [3] | 167.16 g/mol [2] |
| IUPAC Name | (1S)-1-(3-nitrophenyl)ethanol[3] | (1R)-1-(3-nitrophenyl)ethanol[2] |
| Appearance | Solid[8] | Solid[9] |
Reactivity in an Achiral Environment: A Baseline for Comparison
To establish a baseline, consider a reaction with an achiral reagent, such as the oxidation of the alcohol back to the parent ketone, 3'-nitroacetophenone.
Example Experiment: Oxidation with Pyridinium Chlorochromate (PCC)
The oxidation of the secondary hydroxyl group regenerates the ketone, a transformation that results in the loss of the chiral center.[4] When either pure (S)- or (R)-1-(3-nitrophenyl)ethanol is treated with an achiral oxidizing agent like PCC in a solvent such as dichloromethane (DCM), the reaction proceeds at an identical rate.
Caption: Achiral Oxidation Workflow.
The transition states for both reactions are mirror images and thus have identical activation energies (ΔG‡). Consequently, the rate constant (k) is the same for both enantiomers, demonstrating their identical reactivity in an achiral setting.
Differential Reactivity in a Chiral Environment
The fascinating aspect of stereochemistry is revealed when these enantiomers are subjected to a chiral environment. The most common and industrially relevant examples involve enzyme-catalyzed reactions and asymmetric catalysis.
Case Study: Enzyme-Catalyzed Kinetic Resolution
Kinetic resolution is a powerful technique to separate a racemic mixture by exploiting the differential reaction rates of enantiomers with a chiral catalyst or reagent. Lipases are highly effective biocatalysts for this purpose. Candida antarctica lipase B (CALB) is frequently used for the selective acylation of one enantiomer in a racemic mixture of secondary alcohols.[4]
In a typical procedure, racemic 1-(3-nitrophenyl)ethanol is treated with an acyl donor (e.g., vinyl acetate) in the presence of CALB. The enzyme's chiral active site preferentially accommodates one enantiomer over the other. For many secondary alcohols, CALB selectively acylates the (R)-enantiomer at a much faster rate than the (S)-enantiomer.
Caption: Workflow for Enzymatic Kinetic Resolution.
The difference in reaction rates (k_R >> k_S) allows for the separation of the mixture. As the reaction proceeds, the remaining unreacted alcohol becomes enriched in the (S)-enantiomer, while the ester product is predominantly the (R)-enantiomer.
Hypothetical Experimental Data:
| Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Alcohol (S) | Enantiomeric Excess (ee) of Ester Product (R) |
| 1 | 10% | 11% | >99% |
| 4 | 30% | 43% | >99% |
| 8 | 45% | 82% | >99% |
| 12 | 50% | >99% | >99% |
This data illustrates that the (R)-enantiomer reacts significantly faster. At approximately 50% conversion, a near-perfect separation is achieved, yielding both the (S)-alcohol and the (R)-ester with very high enantiomeric purity.
Asymmetric Synthesis from a Prochiral Precursor
Differential reactivity is also the cornerstone of asymmetric synthesis, where a chiral catalyst guides a reaction to selectively produce one enantiomer from a non-chiral starting material. The synthesis of (S)- or (R)-1-(3-nitrophenyl)ethanol is typically achieved via the asymmetric reduction of the prochiral ketone, 3'-nitroacetophenone.[4][5]
Using a chiral catalyst, such as a Ruthenium complex with a chiral ligand like BINAP, creates a chiral environment around the ketone.[5] The catalyst-substrate complex forms two possible diastereomeric transition states leading to the (S) and (R) products. The transition state leading to the preferred enantiomer is significantly lower in energy.
For instance, to produce the (S)-enantiomer, the catalyst must facilitate hydride attack on the Re-face of the carbonyl.[5]
Caption: Asymmetric Reduction Energy Concept.
The energy difference between the diastereomeric transition states (ΔΔG‡) directly determines the enantiomeric excess (ee) of the product. A larger energy gap results in higher selectivity for the (S)-enantiomer. This demonstrates that the prochiral ketone exhibits profoundly different reactivity towards forming the (S) vs. the (R) alcohol in the presence of a chiral influence.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic 1-(3-nitrophenyl)ethanol
-
Objective: To demonstrate the differential acylation rate of (S)- and (R)-1-(3-nitrophenyl)ethanol using CALB.
-
Materials:
-
Racemic 1-(3-nitrophenyl)ethanol (1.0 mmol, 167.2 mg)
-
Immobilized Candida antarctica lipase B (CALB, ~20 mg)
-
Vinyl acetate (1.5 mmol, 138 µL)
-
Anhydrous solvent (e.g., Toluene or THF, 10 mL)
-
Magnetic stirrer and reaction vessel
-
-
Procedure:
-
To a dry 25 mL flask, add racemic 1-(3-nitrophenyl)ethanol and the anhydrous solvent.
-
Stir the mixture until the solid is fully dissolved.
-
Add vinyl acetate, followed by the immobilized CALB enzyme.
-
Seal the flask and stir the reaction mixture at a constant temperature (e.g., 30 °C).
-
Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., 1, 4, 8, 12, and 24 hours).
-
For each aliquot, filter out the enzyme and analyze the sample using chiral HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Protocol 2: Chiral HPLC Analysis
-
Objective: To quantify the enantiomers of 1-(3-nitrophenyl)ethanol and its acetate ester.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A chiral stationary phase column, such as a Chiralpak AD-H.[4]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare standard solutions of the racemic alcohol and, if available, the racemic ester to determine retention times.
-
Dilute the reaction aliquots with the mobile phase.
-
Inject a small volume (e.g., 10 µL) onto the column.
-
Integrate the peak areas for the (S)- and (R)-enantiomers of the alcohol and the ester.
-
Calculate conversion and enantiomeric excess (ee) using the following formulas:
-
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
-
Conversion (%) = [Ester] / ([Alcohol] + [Ester]) * 100
-
-
Conclusion
While this compound and its (R)-enantiomer are chemically indistinguishable in an achiral environment, their reactivity diverges significantly in the presence of a chiral influence. This guide has demonstrated this fundamental principle through two key examples:
-
Kinetic Resolution: Enzymes like CALB can selectively acylate one enantiomer (typically R) at a much faster rate, enabling the separation of a racemic mixture.
-
Asymmetric Synthesis: Chiral catalysts create diastereomeric transition states of different energies, directing the reduction of a prochiral ketone to preferentially form a single enantiomer.
Understanding and harnessing this differential reactivity is paramount for professionals in organic synthesis and drug development. It allows for the efficient and selective production of enantiomerically pure compounds, which is often a critical requirement for therapeutic efficacy and safety.
References
- 1. gcms.cz [gcms.cz]
- 2. (R)-1-(3-nitrophenyl)ethanol | C8H9NO3 | CID 11147933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H9NO3 | CID 15621096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]
- 5. This compound|CAS 103966-65-0 [benchchem.com]
- 6. quora.com [quora.com]
- 7. REDUCTION OF NITROBENZENES WITH BENZYL ALCOHOL | Semantic Scholar [semanticscholar.org]
- 8. aksci.com [aksci.com]
- 9. (1R)-1-(3-Nitrophenyl)ethanol | 76116-24-0 | BDA11624 [biosynth.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-1-(3-nitrophenyl)ethanol
As a cornerstone chiral building block in pharmaceutical and fine chemical synthesis, (S)-1-(3-nitrophenyl)ethanol is a common reagent in advanced research laboratories.[1] Its utility, however, is matched by a distinct hazard profile that necessitates a rigorous and scientifically grounded approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound waste streams, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus extends beyond mere procedure to explain the chemical rationale behind each step, empowering researchers to make informed safety decisions.
Foundational Risk Assessment: Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's chemical and toxicological properties is paramount. This compound is a nitroaromatic compound, a class of chemicals known for potential reactivity and specific health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3]
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 103966-65-0 | [4][5] |
| Molecular Formula | C₈H₉NO₃ | [4][5] |
| Molecular Weight | 167.16 g/mol | [5] |
| Physical State | Solid | [2] |
| Melting Point | 84-85 °C | [1][4] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |
| Hazardous Decomposition | Combustion generates Carbon Oxides (CO, CO₂) and Nitrogen Oxides (NOx). |[2][6] |
The presence of the nitro group is a key consideration. Upon thermal decomposition, such as during a fire or improper incineration, it can release toxic nitrogen oxides (NOx).[2][6] This fact directly informs the selection of an appropriate final disposal method, which must be capable of handling such emissions.
Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite
Given the irritant nature of the compound, a stringent PPE protocol is mandatory for all personnel handling this compound, including during disposal procedures.[7]
-
Eye and Face Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles are required to prevent contact with dust or splashes.[2][8]
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber, must be worn.[9] Inspect gloves for any signs of degradation or puncture before each use.[10]
-
Body Protection : A standard laboratory coat must be worn and fully fastened. Ensure it is clean and free of contamination from previous work.[9]
-
Respiratory Protection : If there is a risk of generating dust (e.g., during a spill cleanup of the solid compound), work must be performed in a certified chemical fume hood to minimize inhalation exposure.[7][9]
The causality is clear: each piece of PPE forms a critical barrier corresponding directly to the identified hazards of eye irritation, skin irritation, and respiratory tract irritation.[2][3]
Waste Segregation and Containment: The Core Protocol
Proper segregation is the most critical step in the laboratory phase of waste management. It prevents dangerous chemical reactions and ensures the waste stream is acceptable for treatment by a licensed disposal facility.[11]
Step-by-Step Waste Handling Protocol:
-
Waste Identification : All waste containing this compound must be classified as hazardous chemical waste.
-
Container Selection :
-
Solid Waste : For pure/unused compound or contaminated consumables (e.g., weigh boats, pipette tips, gloves), use a designated, sealable, and clearly labeled solid hazardous waste container.[12]
-
Liquid Waste : For solutions containing the compound or solvent rinsates, use a separate, sealable, and clearly labeled liquid hazardous waste container. The container must be made of a material compatible with the solvents used (e.g., polyethylene for many organic solvents).[11]
-
-
Labeling : The waste container label must be fully completed with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[11][12]
-
Chemical Compatibility Check : This is a critical self-validating step. This compound is incompatible with strong oxidizing agents.[2] Therefore, it must NEVER be mixed in the same waste container with chemicals such as nitric acid, perchlorates, or permanganates to avoid the risk of a violent exothermic reaction.[13][14]
-
Handling Empty Containers : The original container of this compound is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12]
-
Storage : Keep waste containers sealed when not in use and store them in a designated Satellite Accumulation Area (SAA) or main hazardous waste storage area, away from incompatible materials.[12]
Emergency Procedures: Spill and Exposure Management
Accidents can occur, and preparedness is essential. The immediate response should prioritize personal safety and containment.
Spill Cleanup Protocol:
-
Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is generated.
-
Don PPE : Before re-entering, don the full PPE described in Section 2, including respiratory protection if necessary.[7]
-
Contain and Absorb : Cover the spill with an inert absorbent material like vermiculite, dry sand, or a chemical absorbent pad.[7] Avoid raising dust.
-
Collect Waste : Carefully scoop the absorbed material and spilled solid into a designated hazardous waste container. Seal and label the container appropriately.
-
Decontaminate : Clean the spill area with a cloth dampened with a suitable solvent (like ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[7]
First Aid Measures:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[2][8]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
Final Disposal Pathway: A Decision Workflow
The ultimate destination for this compound waste is a licensed Treatment, Storage, and Disposal Facility (TSDF).[15] The laboratory's responsibility is to prepare, package, and document the waste correctly for pickup by a certified hazardous waste contractor. The most common and effective disposal method for this type of organic compound is high-temperature incineration at a facility equipped with afterburners and scrubbers to neutralize the harmful NOx and carbon oxide byproducts.[2][6]
The following diagram illustrates the decision-making workflow for proper disposal.
Caption: Disposal Decision Workflow for this compound.
Conclusion
The proper disposal of this compound is not merely a regulatory burden but a fundamental aspect of responsible scientific practice. By understanding the compound's specific hazards, diligently applying PPE, rigorously segregating waste streams based on chemical compatibility, and adhering to established emergency protocols, researchers can effectively mitigate risks. This structured approach, culminating in transfer to a licensed disposal facility, ensures that the valuable work conducted in the laboratory does not come at the cost of personal safety or environmental integrity.
References
- 1. This compound|CAS 103966-65-0 [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. 3-Nitrophenylethyl alcohol | C8H9NO3 | CID 104058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:103966-65-0 | Chemsrc [chemsrc.com]
- 5. This compound | C8H9NO3 | CID 15621096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 14. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-1-(3-nitrophenyl)ethanol
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like (S)-1-(3-nitrophenyl)ethanol, a solid organic compound, demands a comprehensive understanding of its hazard profile and the corresponding protective measures. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, ensuring both personal safety and experimental validity.
Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its risks is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H315: Causes skin irritation. [1][2] Direct contact can lead to inflammation, itching, redness, and dryness.[1]
-
H319: Causes serious eye irritation. [1][2] Eye contact can result in redness, pain, and potentially severe damage.[1]
-
H335: May cause respiratory irritation. [1][2] Inhalation of the solid as a dust or powder can irritate the lungs and respiratory system.[1]
-
H302: Harmful if swallowed. [2]
It is crucial to note that established occupational exposure limits (e.g., OSHA PEL, NIOSH REL) are not available for this compound.[1] This absence of defined limits elevates the importance of robust engineering controls (like fume hoods) and a conservative approach to PPE.
Core PPE Directive: A Multi-Layered Defense
A baseline of PPE is non-negotiable when this compound is present in the laboratory. This foundational protection mitigates risks from unforeseen splashes, spills, or aerosolization.
-
Eye and Face Protection: At a minimum, tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required.[2][3] Due to the severe eye irritation risk, a full face shield should be worn over safety glasses during procedures with a higher risk of splashing or dust generation, such as when transferring large quantities of the solid or handling solutions that are being heated or agitated.[2][4]
-
Skin and Body Protection: A standard laboratory coat is mandatory. For procedures involving larger quantities or a significant risk of spillage, impervious clothing and/or a chemically resistant apron should be utilized.[1][4] Protective clothing must be selected based on a thorough risk assessment of the specific workplace hazards.[1]
-
Hand Protection: Chemically resistant gloves are essential. The choice of glove material (e.g., nitrile, neoprene) should be based on the solvent being used and the potential duration of contact. Always inspect gloves for tears or degradation before use and dispose of them immediately after handling the chemical or upon any sign of contamination.[2][4] Wash hands thoroughly with soap and water after removing gloves.[1]
Task-Specific Protocols and Methodologies
The required level of PPE is dynamic and must be adapted to the specific procedure being performed. The causality behind these escalating requirements is rooted in the changing physical form of the chemical and the potential for exposure.
Task 1: Weighing and Preparing the Solid Compound
Handling this compound in its solid, powdered form presents a significant respiratory hazard due to the potential for dust inhalation.[1][2]
Step-by-Step Protocol:
-
Engineering Controls: Conduct all weighing and handling of the solid inside a certified chemical fume hood or a ventilated balance enclosure to contain dust.
-
Respiratory Protection: If engineering controls are insufficient or not available, a NIOSH-approved respirator is necessary.[4] The specific type of respirator should be selected based on a formal risk assessment.
-
Eye/Face Protection: Wear safety goggles and a face shield to protect against accidental puffing or aerosolization of the powder.
-
Hand Protection: Wear compatible chemically resistant gloves.
-
Body Protection: A buttoned laboratory coat is required.
-
Procedure: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the material from a height.
-
Decontamination: After weighing, carefully wipe down the spatula, weighing boat, and balance surfaces with a damp cloth or towel to collect any residual dust before disposal.
Task 2: Dissolution and Handling in Solution
Once dissolved, the primary risks shift from respiratory irritation to skin and eye irritation from splashes.
Step-by-Step Protocol:
-
Engineering Controls: All dissolutions and subsequent manipulations should be performed within a chemical fume hood.
-
Eye/Face Protection: Wear safety goggles. A face shield is strongly recommended, especially when adding solvent or transferring the solution between vessels.
-
Hand Protection: Wear chemically resistant gloves appropriate for the solvent used. If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.
-
Body Protection: A buttoned laboratory coat is sufficient for most small-scale operations.
-
Procedure: Add solvent to the solid slowly to avoid splashing. If heating or stirring, ensure the vessel is stable and monitored.
Summary of PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles & Face Shield | Chemically Resistant Gloves | Laboratory Coat | Required if dust cannot be contained by engineering controls |
| Handling Solutions | Safety Goggles (Face Shield recommended) | Chemically Resistant Gloves | Laboratory Coat | Not typically required if handled in a fume hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-Duty Chemical Gloves | Chemical Apron / Impervious Clothing | Required for large spills or significant dust |
Operational and Disposal Plans
A safe workflow is a complete cycle, from preparation to disposal.
Spill Containment and Cleanup
-
Evacuate and Secure: Ensure the area is well-ventilated and remove all ignition sources.[1]
-
Don PPE: Wear the appropriate PPE as detailed in the table above, including respiratory protection.
-
Containment: For a solid spill, carefully sweep or vacuum the material. Avoid creating dust.[1] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Collection: Place the contained material into a suitable, labeled, and sealed container for chemical waste.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste container and contaminated cleaning materials according to local and institutional regulations.[1]
Disposal of Contaminated PPE and Waste
-
Gloves: Contaminated gloves should be removed without touching the outer surface and disposed of in a designated chemical waste container.[2]
-
Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated before reuse or disposed of as hazardous waste.
-
Chemical Waste: All surplus this compound and its solutions must be disposed of through a licensed professional waste disposal service.[2] Do not empty into drains or the environment.[1]
Workflow for Safe Handling
The following diagram illustrates the critical decision points and safety protocols for handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
